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Core Science & Biosynthesis

Foundational

Dual-Target Modulation of the Tumor Microenvironment: The Mechanism of Enpp/Carbonic Anhydrase-IN-2

Topic: Mechanism of Action of Enpp/Carbonic Anhydrase-IN-2 in Tumor Microenvironments Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Enpp/Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Enpp/Carbonic Anhydrase-IN-2 in Tumor Microenvironments Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enpp/Carbonic anhydrase-IN-2 (also identified as Compound 1i in primary literature and HY-151917 in chemical catalogs) represents a novel class of "hybrid" small-molecule inhibitors designed to dismantle two critical survival mechanisms in solid tumors: hypoxia-induced acidosis and purinergic immunosuppression .

By integrating a carbonic anhydrase (CA)-targeting benzenesulfonamide moiety with a lipophilic adamantyl scaffold, this compound achieves dual inhibition of Ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) family enzymes (specifically NPP1, NPP2, NPP3) and tumor-associated Carbonic Anhydrases (CA-IX, CA-XII). This guide details the molecular mechanism of action (MOA), quantifying the compound's ability to disrupt the acidic and immunosuppressive niches of the Tumor Microenvironment (TME).

Target Profile & Synergistic Rationale

The efficacy of Enpp/Carbonic anhydrase-IN-2 stems from its simultaneous blockade of two distinct but complementary pathways that drive tumor aggression.

A. The Hypoxic Axis: Carbonic Anhydrase IX/XII[1]
  • Physiological Role: In hypoxic TME regions, HIF-1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     upregulates CA-IX and CA-XII. These enzymes catalyze the reversible hydration of CO
    
    
    
    to bicarbonate (
    
    
    ) and protons (
    
    
    ).[1][2][3]
  • Pathological Outcome: Tumor cells import

    
     to maintain alkaline intracellular pH (
    
    
    
    ) for survival, while extruding
    
    
    to acidify the extracellular space (
    
    
    ).[2] This extracellular acidosis degrades the extracellular matrix (ECM) and suppresses T-cell function.
  • IN-2 Effect: Inhibition of CA-IX (

    
    ) collapses the transmembrane pH gradient, leading to intracellular acidification and apoptosis.
    
B. The Purinergic Axis: Enpp1/Enpp2
  • Physiological Role:

    • Enpp1 (NPP1): Hydrolyzes extracellular ATP to AMP (precursor to adenosine) and hydrolyzes cGAMP (the STING pathway activator).

    • Enpp2 (Autotaxin): Converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent mitogen driving metastasis.

  • Pathological Outcome: High Adenosine and LPA levels promote immune evasion (via

    
     receptors on T-cells) and cell migration.
    
  • IN-2 Effect: Inhibition of NPP1 (

    
    ) and NPP2 (
    
    
    
    ) restores immune surveillance and limits metastatic potential.
C. Quantitative Potency Profile (Table 1)
Target IsoformFunction in TMEIC50 (µM)Inhibition Consequence
CA-IX pH Regulation (Hypoxia)0.33 Cytosolic acidification, apoptosis
CA-XII pH Regulation (Backup)0.68 Prevents compensatory pH control
NPP1 Adenosine/cGAMP hydrolysis1.13 STING activation, Adenosine reduction
NPP2 LPA Production1.07 Reduced metastasis/migration
NPP3 Nucleotide hydrolysis0.74 Blockade of basophil/mast cell signaling

Structural Mechanism of Action[8]

Enpp/Carbonic anhydrase-IN-2 utilizes a pharmacophore hybridization strategy .

  • Zinc-Binding Group (ZBG): The molecule contains a primary sulfonamide (

    
    )  group. In the CA active site, this group coordinates directly with the catalytic Zinc ion (
    
    
    
    ), displacing the zinc-bound water molecule/hydroxide ion required for CO
    
    
    hydration.
  • Lipophilic Anchor: The adamantyl cage provides significant bulk and lipophilicity. This moiety interacts with the hydrophobic pockets of the Enpp active site, mimicking the nucleotide base or lipid substrate (in the case of Autotaxin), acting as a competitive inhibitor.

  • Linker Region: The ureido/amide linker provides flexibility, allowing the molecule to span the active site gorges of both enzyme families, which share convergent features in their substrate-binding clefts.

Visualizing the Dual Signaling Blockade

The following diagram illustrates how Enpp/Carbonic anhydrase-IN-2 intercepts the parallel signaling pathways in the TME.

G cluster_CA Hypoxia / pH Regulation cluster_Enpp Purinergic Signaling IN2 Enpp/Carbonic anhydrase-IN-2 (Compound 1i) CAIX CA-IX / CA-XII (Transmembrane) IN2->CAIX Inhibits (IC50: 0.33 µM) NPP1 NPP1 / NPP2 (Ecto-enzymes) IN2->NPP1 Inhibits (IC50: 1.13 µM) Acidosis Extracellular Acidosis (Low pHe) CAIX->Acidosis Catalyzes H+ Export Survival Tumor Survival & Invasion Acidosis->Survival Promotes Apoptosis Apoptosis & Immune Activation Survival->Apoptosis Blocked by IN-2 Adenosine Adenosine / LPA Accumulation NPP1->Adenosine Hydrolyzes ATP/LPC Immune Immune Evasion (T-cell Suppression) Adenosine->Immune Promotes Immune->Apoptosis Reversed by IN-2

Caption: Dual-mechanism blockade by Enpp/Carbonic anhydrase-IN-2 disrupts pH regulation and immunosuppressive signaling, forcing apoptotic cell death.

Experimental Validation Protocols

To validate the activity of Enpp/Carbonic anhydrase-IN-2 in your specific model, follow these standardized protocols. These assays confirm target engagement and functional efficacy.

Protocol A: Esterase Activity Assay (CA Inhibition)

Rationale: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow), serving as a surrogate for CO2 hydration activity.

  • Reagents: Recombinant hCA-IX (commercial), p-NpA (substrate), Assay Buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5).

  • Preparation: Dissolve Enpp/Carbonic anhydrase-IN-2 in DMSO (Stock 10 mM). Serial dilute to 2x final concentration.

  • Incubation: Mix 50 µL Enzyme solution + 50 µL Inhibitor in a 96-well plate. Incubate 15 min at 25°C.

  • Reaction: Add 100 µL p-NpA (freshly prepared).

  • Measurement: Monitor Absorbance at 405 nm kinetically for 30 mins.

  • Analysis: Calculate % Inhibition vs. DMSO control.

Protocol B: PDE Activity Assay (Enpp Inhibition)

Rationale: Enpp1 hydrolyzes p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), releasing p-nitrophenol.

  • Reagents: Recombinant hNPP1, p-Nph-5'-TMP, Assay Buffer (50 mM Tris-HCl, pH 8.5, 5 mM CaCl

    
    , 1 mM ZnCl
    
    
    
    ).
  • Reaction: Mix Inhibitor and Enzyme as above.

  • Substrate Addition: Add p-Nph-5'-TMP (5 mM final).

  • Measurement: Monitor Absorbance at 405 nm after 30 min incubation at 37°C.

  • Note: For NPP2 (Autotaxin), use the specific substrate FS-3 (fluorescent) and measure Ex/Em 485/528 nm.

Protocol C: TME Sphere Formation Assay (Functional Validation)

Rationale: 3D tumor spheres mimic the hypoxic gradients of the TME, upregulating CA-IX and Enpp.

  • Culture: Seed TNBC cells (e.g., MDA-MB-231) in ultra-low attachment plates.

  • Treatment: Treat spheres with Enpp/Carbonic anhydrase-IN-2 (0.1, 1, 10 µM) on Day 3.

  • Imaging: Monitor sphere diameter and integrity on Day 7.

  • Viability: Dissociate and stain with Annexin V/PI flow cytometry to quantify apoptosis.

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating this compound from bench to data.

Workflow cluster_Biochem Biochemical Validation cluster_Cell TME Validation Step1 1. Compound Prep (DMSO Stock) Step2a CA-IX Assay (p-NpA Substrate) Step1->Step2a Step2b NPP1 Assay (p-Nph-5'-TMP) Step1->Step2b Step3 Hypoxic Culture (3D Spheres) Step2a->Step3 Select Potent Concentration Step2b->Step3 Step4 Readout: Apoptosis/pH Step3->Step4

Caption: Step-by-step validation workflow for Enpp/Carbonic anhydrase-IN-2 efficacy.

References

  • Shahin, A. I., et al. (2023).[4] Design and synthesis of new adamantyl derivatives as promising antiproliferative agents.[4] European Journal of Medicinal Chemistry, 246, 114958.[4] [4]

  • MedChemExpress (MCE). (2024). Enpp/Carbonic anhydrase-IN-2 (HY-151917) Product Datasheet.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Onyedibe, K. I., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192.

Sources

Exploratory

therapeutic potential of Enpp/Carbonic anhydrase-IN-2 in immunotherapy

Title: Dual-Target Modulation of the Tumor Microenvironment: A Technical Guide to Enpp/Carbonic Anhydrase-IN-2 in Immunotherapy Executive Summary The efficacy of immune checkpoint inhibitors (ICIs) is frequently limited...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Dual-Target Modulation of the Tumor Microenvironment: A Technical Guide to Enpp/Carbonic Anhydrase-IN-2 in Immunotherapy

Executive Summary

The efficacy of immune checkpoint inhibitors (ICIs) is frequently limited by the "cold" tumor microenvironment (TME), characterized by low antigen presentation and immunosuppressive metabolic conditions. Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2) represents a novel class of dual-target small molecules designed to dismantle two distinct barriers to T-cell function simultaneously:

  • The Adenosinergic/STING Barrier: Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) prevents the hydrolysis of 2'3'-cGAMP, thereby sustaining STING pathway activation and Type I interferon release.

  • The Metabolic/Acidic Barrier: Inhibition of Carbonic Anhydrase IX/XII (CA-IX/XII) neutralizes the acidic extracellular pH (pHe) of hypoxic tumors, preventing T-cell anergy and exhaustion.

This guide provides a rigorous technical analysis of Enpp/Carbonic anhydrase-IN-2, detailing its physicochemical profile, mechanism of action, and validated protocols for assessing its therapeutic potential in preclinical immunotherapy workflows.

Mechanistic Rationale: The "Two-Front" War on Immunosuppression

To understand the utility of Enpp/Carbonic anhydrase-IN-2, researchers must appreciate the convergence of the purinergic and pH regulatory pathways.

The ENPP1-STING Axis

ENPP1 is the primary hydrolase responsible for degrading 2'3'-cGAMP , the endogenous ligand for STING (Stimulator of Interferon Genes). In the TME, cancer cells upregulate ENPP1 to degrade cGAMP exported by dying cells, effectively silencing the "danger signal" required to prime CD8+ T cells.

  • Mechanism: Enpp/Carbonic anhydrase-IN-2 inhibits ENPP1 (

    
    ), preserving extracellular cGAMP pools.
    
  • Outcome: cGAMP binds STING in dendritic cells (DCs)

    
     TBK1/IRF3 phosphorylation 
    
    
    
    IFN-
    
    
    secretion
    
    
    T-cell cross-priming.
The CA-IX/XII Acidosis Axis

Hypoxic tumors overexpress CA-IX and CA-XII to catalyze the hydration of


 to bicarbonate and protons (

). The protons are extruded, acidifying the extracellular space (pH 6.5–6.9).
  • Mechanism: Enpp/Carbonic anhydrase-IN-2 inhibits CA-IX (

    
    ) and CA-XII (
    
    
    
    ).[1][2][3][4][5]
  • Outcome: Normalization of pHe restores T-cell glycolytic flux and cytotoxic granule secretion (perforin/granzyme B).

Visualizing the Dual Pathway

The following diagram illustrates how Enpp/Carbonic anhydrase-IN-2 bridges these two mechanisms to convert cold tumors to hot.

G Compound Enpp/Carbonic anhydrase-IN-2 ENPP1 ENPP1 Enzyme Compound->ENPP1 Inhibits (IC50: 1.13 µM) CAIX Carbonic Anhydrase IX/XII Compound->CAIX Inhibits (IC50: 0.33 µM) cGAMP Extracellular cGAMP ENPP1->cGAMP Degrades H_plus Extracellular Protons (H+) CAIX->H_plus Generates AMP Adenosine (Immunosuppressive) cGAMP->AMP Hydrolysis blocked STING STING Activation (APCs) cGAMP->STING Activates pH_Norm TME pH Normalization H_plus->pH_Norm Accumulation blocked TCell CD8+ T-Cell Function pH_Norm->TCell Restores Cytotoxicity IFN Type I Interferons STING->IFN Signaling IFN->TCell Priming/Recruitment

Figure 1: Dual-mechanism of action. Red lines indicate inhibition; Green/Blue lines indicate restoration of immune function.

Compound Profile & Selectivity Data

Enpp/Carbonic anhydrase-IN-2 is an adamantyl derivative (4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate).[6] The adamantane moiety provides lipophilicity for membrane interaction, while the sulfonamide group acts as the zinc-binding pharmacophore essential for CA inhibition.

Table 1: Inhibitory Potency Profile (IC50)

Target EnzymeIsoformIC50 (µM)Biological Relevance
Carbonic Anhydrase CA-IX 0.33 Primary Target (Hypoxia Marker)
Carbonic AnhydraseCA-XII0.68Secondary Target (Tumor pH)
Ectonucleotide NPP1 1.13 Primary Target (cGAMP Hydrolysis)
EctonucleotideNPP2 (Autotaxin)1.07Lysophosphatidic acid generation
EctonucleotideNPP30.74Nucleotide recycling

Data Source: Shahin AI, et al. Eur J Med Chem. 2023.[7]

Experimental Protocols

To validate the therapeutic potential of Enpp/Carbonic anhydrase-IN-2, we recommend a tiered screening approach.

Protocol A: Dual-Enzyme Inhibition Validation

Objective: Confirm target engagement in a cell-free system before moving to complex biological models.

1. ENPP1 Activity Assay (TMP-p-NP Method)

  • Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-NP-TMP).

  • Buffer: 50 mM Tris-HCl, pH 8.5, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂.

  • Procedure:

    • Incubate recombinant human ENPP1 (10 ng/well) with varying concentrations of IN-2 (0.01 – 100 µM) for 15 mins at 37°C.

    • Add p-NP-TMP (500 µM final).

    • Measure absorbance at 405 nm every 5 mins for 1 hour.

    • Validation: A decrease in slope compared to DMSO control indicates inhibition.

2. Carbonic Anhydrase Esterase Assay

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Procedure:

    • Incubate recombinant hCA-IX (50 units/mL) with IN-2 for 10 mins.

    • Add 4-NPA (3 mM).

    • Monitor the formation of p-nitrophenol at 400 nm.

    • Note: CA-IX is a zinc metalloenzyme; avoid EDTA in buffers.

Protocol B: The "Rescue" Assay (cGAMP Stability)

Objective: Prove that IN-2 protects cGAMP from degradation in the presence of cancer cells.

  • Cell Line: Use ENPP1-high breast cancer cells (e.g., MDA-MB-231).

  • Setup: Plate cells at 80% confluence. Wash with PBS to remove serum (serum contains ENPPs).

  • Treatment: Treat cells with IN-2 (5 µM) or Vehicle for 30 mins.

  • Challenge: Add exogenous 2'3'-cGAMP (10 µM) to the supernatant.

  • Sampling: Collect supernatant aliquots at 0, 15, 30, and 60 mins.

  • Analysis: Quantify remaining cGAMP via LC-MS/MS or competitive ELISA.

  • Success Criteria: The half-life (

    
    ) of cGAMP should significantly increase in the IN-2 treated group compared to vehicle.
    
Protocol C: Synergistic T-Cell Killing Assay

Objective: Assess if the compound enhances T-cell killing under tumor-mimetic conditions (Acidic pH).

  • Effector Cells: Human PBMCs activated with anti-CD3/CD28 beads.

  • Target Cells: GFP-labeled Tumor Cells (ENPP1+).

  • Conditioning: Adjust media pH to 6.6 (Acidic) using lactic acid to mimic TME.

  • Workflow:

    • Group 1: Vehicle (pH 7.4)

    • Group 2: Vehicle (pH 6.6) -> Expect reduced killing

    • Group 3: IN-2 (5 µM) (pH 6.6)

  • Readout: Measure GFP fluorescence loss (tumor death) and IFN-

    
     levels in supernatant (ELISA) after 24-48 hours.
    

Workflow Visualization

The following DOT diagram outlines the critical path for preclinical validation of Enpp/Carbonic anhydrase-IN-2.

Workflow cluster_0 Step 1: Biochemical Validation cluster_1 Step 2: Cellular Mechanism cluster_2 Step 3: Functional Immunity Start Compound Reconstitution (DMSO Stock) Enz1 ENPP1 Assay (p-NP-TMP Substrate) Start->Enz1 Enz2 CA-IX Assay (Esterase Activity) Start->Enz2 cGAMP cGAMP Rescue Study (LC-MS/MS) Enz1->cGAMP If IC50 < 2µM pH Intracellular pH Recovery (BCECF-AM) Enz2->pH If IC50 < 1µM CoCulture T-Cell/Tumor Co-culture (Acidic Media pH 6.6) cGAMP->CoCulture pH->CoCulture Readout IFN-gamma Release & Tumor Lysis CoCulture->Readout Synergy Check

Figure 2: Preclinical validation workflow for dual-target inhibitors.

Therapeutic Implications & References

Clinical Positioning

Enpp/Carbonic anhydrase-IN-2 is best positioned for "Cold" Solid Tumors (e.g., Triple-Negative Breast Cancer, Pancreatic Ductal Adenocarcinoma) where:

  • ENPP1 High Expression correlates with poor prognosis and resistance to STING agonists.

  • Hypoxia (HIF-1

    
    )  drives CA-IX expression, creating an exclusion zone for T-cells.
    

Combination Strategy: This compound should theoretically synergize with anti-PD-1/PD-L1 therapies.[8] The IN-2 molecule primes the T-cells (via STING) and allows them to enter the tumor (via pH normalization), while the checkpoint inhibitor prevents their exhaustion upon arrival.

References
  • Shahin AI, et al. (2023).[7] Design and synthesis of new adamantyl derivatives as promising antiproliferative agents: Dual inhibitors of Enpp and carbonic anhydrase.[7] European Journal of Medicinal Chemistry, 246, 114958.[7]

  • Li, L., et al. (2023). Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone. Cancer Letters, 555, 216042.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Ong, W. W., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP.[8][9] bioRxiv.[9]

  • MedChemExpress. (2024). Enpp/Carbonic anhydrase-IN-2 Product Datasheet.

Sources

Foundational

Enpp/Carbonic anhydrase-IN-2: A Technical Guide to Dual-Targeted TME Modulation

Executive Summary The transition from single-target therapies to polypharmacology represents a critical paradigm shift in modern oncology. Enpp/Carbonic anhydrase-IN-2 (also designated as Compound 1i) is a highly potent,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from single-target therapies to polypharmacology represents a critical paradigm shift in modern oncology. Enpp/Carbonic anhydrase-IN-2 (also designated as Compound 1i) is a highly potent, rationally designed dual inhibitor targeting both Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs) and Carbonic Anhydrases (CAs)[1],[2]. By simultaneously disrupting purinergic immune evasion and hypoxic pH regulation within the Tumor Microenvironment (TME), this compound induces apoptosis and exhibits robust antiproliferative activity against cancer cells while maintaining low cytotoxicity in healthy tissue[1],[3].

This whitepaper provides an in-depth technical analysis of its chemical architecture, mechanistic synergy, and the self-validating experimental protocols required for its evaluation.

Chemical Architecture and Binding Rationale

The efficacy of Enpp/Carbonic anhydrase-IN-2 is rooted in its specific structural motifs, which dictate its pharmacokinetic properties and target engagement[4],[5].

  • IUPAC Name: 4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate[6]

  • CAS Number: 2883495-39-2[6]

  • Chemical Formula: C₂₃H₂₄FNO₄S[4]

Mechanistic Causality of the Chemical Structure:

  • The Adamantyl Moiety: The incorporation of the bulky, highly lipophilic adamantane ring significantly enhances the molecule's membrane permeability (LogP). More importantly, this three-dimensional aliphatic structure provides extensive van der Waals interactions, allowing the compound to anchor deeply into the hydrophobic pockets of ectonucleotidases (NPPs)[4],[7].

  • The Fluorobenzenesulfonate Core: Sulfonates and sulfonamides are classic, well-documented zinc-binding pharmacophores. In the active site of Carbonic Anhydrases (which contain a catalytic Zn²⁺ ion), the sulfonate group displaces the zinc-bound water/hydroxide, effectively halting the hydration of CO₂. The para-fluoro substitution on the benzene ring increases the metabolic stability of the compound and enhances binding affinity through halogen bonding and favorable electrostatic interactions[4],[6].

Mechanistic Synergy in the Tumor Microenvironment (TME)

Solid tumors utilize two primary extracellular defense mechanisms to survive and evade the immune system. Enpp/Carbonic anhydrase-IN-2 is engineered to sever both pathways simultaneously[Shahin et al., 2023][5].

  • Purinergic Immune Evasion (The ENPP Axis): Overexpression of ENPPs (specifically NPP1 and NPP3) accelerates the breakdown of extracellular ATP into AMP. This AMP is subsequently converted to adenosine by CD73. Adenosine binds to A2A receptors on T-cells, severely suppressing their cytotoxic activity.

  • Acidic Niche Formation (The CA Axis): Hypoxia-inducible factor 1-alpha (HIF-1α) upregulates CA-IX and CA-XII in oxygen-deprived tumor regions. These enzymes rapidly hydrate CO₂ to maintain intracellular pH while acidifying the extracellular space, a process that promotes metastasis and further disables immune cell function.

Mechanism cluster_0 Purinergic Immune Evasion cluster_1 Hypoxic pH Regulation IN2 Enpp/CA-IN-2 ENPP ENPP1/2/3 IN2->ENPP Inhibits CA CA-IX / CA-XII IN2->CA Inhibits ATP Extracellular ATP ATP->ENPP AMP AMP ENPP->AMP ADO Adenosine AMP->ADO CD73 Immune T-Cell Suppression ADO->Immune CO2 CO2 + H2O CO2->CA H HCO3- + H+ CA->H Acid Acidic TME H->Acid Survival Tumor Survival Acid->Survival

Dual inhibition of purinergic immune evasion and hypoxic pH regulation by Enpp/CA-IN-2.

Quantitative Binding Profile

The compound demonstrates sub-micromolar to low-micromolar efficacy across its primary targets. The following data summarizes the biochemical IC₅₀ values[MedChemExpress Data][1],[3]:

Target EnzymeIC₅₀ Value (μM)Primary Biological Role in Oncology
CA-IX 0.33Hypoxic pH regulation; Extracellular acidification; Metastasis
CA-XII 0.68pH homeostasis; Tumor survival in hypoxic niches
NPP3 0.74Purinergic signaling modulation; Immune evasion
NPP2 (Autotaxin)1.07Lysophosphatidic acid (LPA) production; Cell motility
NPP1 1.13ATP hydrolysis; Upstream driver of adenosine-mediated suppression

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of Enpp/Carbonic anhydrase-IN-2 must utilize self-validating assay systems. A protocol is only trustworthy if it contains internal checks to prove the observed effect is strictly on-target.

Workflow Step1 1. Compound Preparation (Enpp/CA-IN-2 in DMSO) Step2 2. Target Isolation & Assay Setup (Recombinant ENPPs & CAs) Step1->Step2 Step3 3. Biochemical Screening (Colorimetric Readout at 400 nm) Step2->Step3 Step4 4. Cellular Validation (Normoxic vs Hypoxic Viability) Step3->Step4 Step5 5. Data Synthesis (IC50 & Apoptosis Quantification) Step4->Step5

Self-validating experimental workflow for Enpp/CA-IN-2 biochemical and cellular profiling.

Protocol A: Biochemical Enzyme Inhibition Assay

Causality & Logic: To establish a self-validating biochemical system, the assay relies on the distinct enzymatic activities of the targets. ENPPs act as phosphodiesterases; thus, the hydrolysis of p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP) into p-nitrophenol provides a direct colorimetric readout. Concurrently, CAs possess esterase activity, allowing the use of 4-nitrophenyl acetate (4-NPA) as a surrogate substrate for CO₂ hydration.

  • Preparation: Dissolve Enpp/Carbonic anhydrase-IN-2 in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (Tris-HCl, pH 8.0 with 5 mM CaCl₂ and ZnCl₂ for NPPs; HEPES, pH 7.4 for CAs).

  • Enzyme Incubation: Add recombinant hNPP1-3 or hCA-IX/XII to 96-well plates. Introduce the compound dilutions and incubate for 15 minutes at 37°C. Self-Validation Step: Include parallel vehicle controls (DMSO) and established reference inhibitors (e.g., Acetazolamide for CAs, Suramin for ENPPs) to validate the dynamic range.

  • Substrate Addition: Add p-Nph-5'-TMP (for NPPs) or 4-NPA (for CAs) to initiate the reaction.

  • Quantification: Measure the continuous release of p-nitrophenol by tracking absorbance at 400–405 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Hypoxia-Driven Cellular Validation

Causality & Logic: Cellular assays must differentiate between general cytotoxicity and target-specific antiproliferative effects. CA-IX is a HIF-1α target, meaning its expression is negligible in normoxic environments but highly upregulated under hypoxia (1% O₂).

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29 or MDA-MB-231) in two identical sets of 96-well plates.

  • Environmental Segregation: Incubate Set A under standard normoxic conditions (21% O₂, 5% CO₂). Incubate Set B in a hypoxia chamber (1% O₂, 5% CO₂).

  • Treatment: Treat both sets with varying concentrations of Enpp/Carbonic anhydrase-IN-2 (0.1 μM to 50 μM) for 72 hours.

  • Apoptosis & Viability Readout: Assess viability using CellTiter-Glo (ATP luminescence) and quantify apoptosis via Annexin V/PI flow cytometry.

  • Self-Validation Analysis: Compare the IC₅₀ curves. A significant left-shift (increased potency) in the hypoxic plate confirms that the compound's cellular efficacy is directly driven by CA-IX inhibition in the simulated TME, ruling out off-target generalized toxicity.

References

  • Shahin AI, Zaraei SO, AlKubaisi BO, et al. "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents." European Journal of Medicinal Chemistry, Volume 246, 15 January 2023, 114958. URL:[Link]

  • Immunomart. "Enpp/Carbonic anhydrase-IN-2 Product Details & Specifications." URL:[Link]

Sources

Exploratory

Dual Targeting of the Tumor Microenvironment: The Role of Enpp/Carbonic Anhydrase-IN-2 in Modulating Extracellular pH and Adenosine

Executive Summary The tumor microenvironment (TME) presents formidable barriers to anti-tumor immunity, primarily through metabolic and biophysical reprogramming. Immune checkpoint inhibitors (ICIs) frequently fail in "c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) presents formidable barriers to anti-tumor immunity, primarily through metabolic and biophysical reprogramming. Immune checkpoint inhibitors (ICIs) frequently fail in "cold" tumors because the TME actively repels T-cell infiltration and paralyzes effector functions. Two of the most potent shields utilized by solid tumors are extracellular acidification (driven by Carbonic Anhydrases) and adenosine accumulation (driven by the ENPP1/CD73 axis).

Recently, the development of Enpp/Carbonic anhydrase-IN-2 (Compound 1i) —a novel adamantyl derivative—has provided a breakthrough pharmacological tool 1[1]. By simultaneously occupying the catalytic pockets of both ENPP1-3 and CA-IX/XII, this dual inhibitor dismantles both the biochemical and biophysical shields of the tumor, rescuing T-cell function and preserving the immunostimulatory STING pathway.

Mechanistic Causality: The "Why" Behind Dual Inhibition

To understand the profound efficacy of Enpp/Carbonic anhydrase-IN-2, we must dissect the causality of the two pathways it disrupts.

The ENPP1-Adenosine Axis (The Biochemical Shield)

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane metalloenzyme that acts as the dominant hydrolase for extracellular 2'3'-cGAMP and ATP 2[2].

  • The Problem: When tumor cells secrete cGAMP (a potent "eat me" signal that activates the host STING pathway), ENPP1 rapidly degrades it into AMP. Furthermore, ENPP1 hydrolyzes extracellular ATP into AMP. This AMP is subsequently dephosphorylated by CD73 into adenosine 3[3]. Adenosine binds to A2A receptors on CD8+ T-cells, triggering intracellular cAMP accumulation, which activates PKA and directly inhibits T-cell receptor (TCR) signaling.

  • The Solution: Inhibiting ENPP1 achieves a dual therapeutic effect: it preserves the pro-inflammatory STING agonist (cGAMP) while starving the immunosuppressive adenosine pool.

The CA-IX/XII-pH Axis (The Biophysical Shield)

Hypoxia within the tumor core drives the expression of HIF-1α, which massively upregulates Carbonic Anhydrase IX (CA-IX) and XII (CA-XII) 4[4].

  • The Problem: These enzymes catalyze the hydration of CO2 to bicarbonate and protons (H+). The rapid extrusion of H+ drops the extracellular pH (pHe) to highly acidic levels (~6.5). This acidity paralyzes T-cell glycolysis, blunts IFN-γ production, and polarizes macrophages toward the pro-tumor M2 phenotype.

  • The Solution: Blocking CA-IX/XII halts proton extrusion, normalizing the pHe and rescuing the metabolic capacity of infiltrating lymphocytes.

Quantitative Profiling of Enpp/Carbonic anhydrase-IN-2

Enpp/Carbonic anhydrase-IN-2 demonstrates sub-micromolar to low-micromolar potency across both target families, making it a highly efficient dual-modulator 5[5].

Target EnzymeIC50 (μM)Primary SubstrateTME Consequence of Inhibition
NPP1 1.132'3'-cGAMP, ATPPreserves STING signaling; halts AMP production.
NPP2 (Autotaxin)1.07LysophosphatidylcholineReduces Lysophosphatidic Acid (LPA), limiting metastasis.
NPP3 0.74NucleotidesPrevents alternative nucleotide clearance.
CA-IX 0.33CO2 + H2ONormalizes extracellular pH; rescues T-cell glycolysis.
CA-XII 0.68CO2 + H2OSynergizes with CA-IX blockade to prevent pH compensation.

Pathway Visualization

The following diagram maps the dual mechanism of action, illustrating how Enpp/Carbonic anhydrase-IN-2 intercepts both the biochemical and biophysical pathways that lead to T-cell exhaustion.

Pathway DualInhibitor Enpp/CA-IN-2 (Compound 1i) ENPP1 ENPP1 (Ectonucleotidase) DualInhibitor->ENPP1 Inhibits CAIX CA-IX / CA-XII (Metalloenzymes) DualInhibitor->CAIX Inhibits AMP AMP ENPP1->AMP Hydrolysis Protons H+ (Acidic pHe) CAIX->Protons Hydration cGAMP 2'3'-cGAMP / ATP cGAMP->ENPP1 Substrate STING STING Activation (Anti-Tumor Immunity) cGAMP->STING Preserved pool Adenosine Adenosine AMP->Adenosine CD73 TCellExhaustion T-Cell Exhaustion (Immunosuppression) Adenosine->TCellExhaustion A2AR Binding CO2 CO2 + H2O CO2->CAIX Substrate Protons->TCellExhaustion Paralyzes Glycolysis

Fig 1: Dual blockade of ENPP1 and CA-IX/XII reverses TME immunosuppression.

Self-Validating Experimental Protocols

To rigorously validate the efficacy of Enpp/Carbonic anhydrase-IN-2 in vitro, assays must be designed to isolate the specific catalytic outputs of ENPP1 and CA-IX. The following protocols are engineered with built-in causality checks.

Protocol 1: Real-Time Extracellular pH (pHe) Modulation Assay

Objective: Validate CA-IX/XII inhibition by measuring the rescue of extracellular pH in hypoxic tumor models.

  • Causality & Rationale: Standard cell culture media utilizes a bicarbonate buffer system that instantly neutralizes extruded protons, masking CA-IX-dependent acidification. By substituting this with unbuffered media, the system becomes a direct, real-time reporter of CA-IX catalytic rate.

  • Methodology:

    • Cell Seeding: Seed CA-IX high-expressing cells (e.g., HT-29 or MDA-MB-231) at

      
       cells/well in a 96-well black plate.
      
    • Hypoxia Induction: Incubate cells in a hypoxia chamber (1%

      
      , 5% 
      
      
      
      ) for 24 hours to maximize HIF-1α-driven CA-IX expression.
    • Media Exchange: Wash cells twice with PBS. Replace with unbuffered DMEM (pH 7.4) containing 2 μM pHrodo™ Green (a pH-sensitive fluorescent dye) and Enpp/Carbonic anhydrase-IN-2 (titrated from 0.1 to 10 μM).

    • Kinetic Readout: Measure fluorescence (Ex/Em 509/533 nm) kinetically over 4 hours using a microplate reader maintained at 37°C.

    • Self-Validation Check: The vehicle control must show a rapid increase in fluorescence (indicating acidification). A successful CA-IX blockade will result in a flatline fluorescence curve, proving that proton extrusion has been halted.

Protocol 2: LC-MS/MS Tracking of cGAMP Hydrolysis and Adenosine Accumulation

Objective: Validate ENPP1 inhibition by tracking the substrate (cGAMP) to product (AMP


 Adenosine) conversion in the extracellular fluid.
  • Causality & Rationale: While tumor cells basally secrete cGAMP, endogenous levels often fall below the LC-MS/MS limit of quantification (LOQ) at early timepoints. Spiking the media with exogenous cGAMP establishes a controlled

    
    , allowing us to calculate the precise 
    
    
    
    of the inhibitor and directly observe the starvation of the adenosine pool.
  • Methodology:

    • Preparation: Culture ENPP1-expressing 4T1 breast cancer cells in 6-well plates until 80% confluent.

    • Inhibitor Pre-treatment: Replace media with serum-free DMEM containing Enpp/Carbonic anhydrase-IN-2 (1 μM) or vehicle. Incubate for 1 hour.

    • Substrate Spike: Spike the media with 10 μM exogenous 2'3'-cGAMP.

    • Sampling: Collect 50 μL media aliquots at 0, 2, 4, and 8 hours. Immediately quench the enzymatic reaction by adding 150 μL of ice-cold methanol containing internal standards (e.g., heavy-isotope labeled cGAMP and Adenosine).

    • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for cGAMP, AMP, and Adenosine.

    • Self-Validation Check: In vehicle-treated wells, cGAMP levels should exponentially decay while AMP and Adenosine peaks rise. In inhibitor-treated wells, cGAMP levels must remain stable (validating ENPP1 blockade), and the downstream Adenosine peak must fail to form (validating the disruption of the immunosuppressive axis).

References

  • MedChemExpress. "Enpp/Carbonic anhydrase-IN-2 Product Data and IC50 Profiling." Retrieved from MedChemExpress Catalog. 5

  • Shahin AI, et al. (2023). "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents." European Journal of Medicinal Chemistry, 246, 114958. 1

  • Carozza JA, et al. (2020). "Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP." Science/NIH PMC. 2

  • D'Ambrosio K, et al. (2025). "Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview." Frontiers in Chemistry. 4

  • Cayman Chemical. "ENPP1 Suppresses Immune Responses in the Tumor Microenvironment." News & Announcements. 3

Sources

Foundational

Dual Targeting of ENPP1 and Carbonic Anhydrase in Hypoxic Cancer: A Technical Guide to Understanding the Metabolic Impact of Enpp/Carbonic anhydrase-IN-2

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, mechanism, and metabolic consequences of dually inhibiting Ectonucleotide...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, mechanism, and metabolic consequences of dually inhibiting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Carbonic Anhydrase (CA) in the context of hypoxic cancer cell metabolism. While specific data for the investigational compound Enpp/Carbonic anhydrase-IN-2 is not extensively available in public literature, this guide will use the principles of dual inhibition and available data on similar compounds, such as Enpp/Carbonic anhydrase-IN-1, to provide a framework for its evaluation.

Part 1: The Scientific Imperative for Dual Inhibition in Hypoxic Tumors

Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition that drives aggressive cancer phenotypes and therapeutic resistance.[1] Hypoxic cancer cells undergo profound metabolic reprogramming to survive and proliferate in this harsh microenvironment.[2] Two key players in this adaptation are ENPP1 and tumor-associated Carbonic Anhydrase isoforms, primarily Carbonic Anhydrase IX (CA-IX).

1.1. The Role of ENPP1 in the Tumor Microenvironment

ENPP1 is a type II transmembrane glycoprotein with a critical role in regulating extracellular nucleotide metabolism.[3] Its primary functions relevant to cancer include:

  • Hydrolysis of Extracellular ATP: ENPP1 hydrolyzes extracellular adenosine triphosphate (eATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi).[4][5] In the tumor microenvironment, eATP can have dual roles, either promoting inflammation and anti-tumor immunity or contributing to a pro-tumorigenic environment depending on its concentration and the receptors it engages.[6][7] The degradation of eATP by ENPP1 and subsequent conversion of AMP to adenosine by ecto-5'-nucleotidase (CD73) contributes to an immunosuppressive tumor microenvironment.[8]

  • Negative Regulation of the cGAS-STING Pathway: Crucially, ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[9][10] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in cancer cells due to genomic instability, and triggers an anti-tumor immune response.[9][11] By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immunity, acting as an innate immune checkpoint.[10][12]

1.2. Carbonic Anhydrase IX: A Hallmark of Hypoxia and pH Regulator

Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is strongly induced by hypoxia through the action of Hypoxia-Inducible Factor-1 (HIF-1).[9][13] Its expression is largely restricted to tumor tissues, making it an attractive therapeutic target. The primary role of CA-IX in cancer is the regulation of pH. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[9] This enzymatic activity contributes to the maintenance of a neutral intracellular pH (pHi) while promoting an acidic extracellular pH (pHe), a hallmark of the tumor microenvironment known as acidosis.[9] This pH gradient favors cancer cell survival, proliferation, and invasion while suppressing the activity of immune cells.[9]

Part 2: Enpp/Carbonic anhydrase-IN-2 - A Novel Dual-Action Therapeutic Strategy

The co-expression and synergistic pro-tumorigenic functions of ENPP1 and CA-IX in hypoxic tumors provide a strong rationale for their dual inhibition. A single molecule capable of inhibiting both targets, such as the conceptual Enpp/Carbonic anhydrase-IN-2, offers several potential advantages over single-target agents or combination therapies, including improved efficacy and a potentially better-managed safety profile.

2.1. Hypothesized Mechanism of Action

Based on the known functions of its targets, Enpp/Carbonic anhydrase-IN-2 is hypothesized to exert its anti-cancer effects through a multi-pronged mechanism:

  • Reversal of Immune Suppression: By inhibiting ENPP1, the inhibitor would prevent the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway in immune cells within the tumor microenvironment. This would, in turn, promote the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.[9] Furthermore, inhibition of ENPP1 would reduce the production of immunosuppressive adenosine.[8]

  • Disruption of pH Homeostasis: The inhibition of CA-IX would disrupt the ability of cancer cells to maintain their pH balance in the hypoxic and acidic tumor microenvironment. This would lead to intracellular acidification, which can inhibit glycolysis, induce apoptosis, and sensitize cancer cells to other therapies.[13]

  • Metabolic Reprogramming: The combined effects on the tumor microenvironment's immune landscape and pH would likely induce significant metabolic stress on hypoxic cancer cells, forcing a reprogramming of their metabolic pathways away from a pro-survival state.

A similar dual inhibitor, Enpp/Carbonic anhydrase-IN-1, has been shown to be a potent inhibitor of ENPP1, CA-II, and CA-IX, exhibiting antiproliferative activity against cancer cells and inducing apoptosis.

2.2. Visualizing the Targeted Pathways

The following diagram illustrates the key pathways targeted by a dual ENPP1/CA-IX inhibitor.

ENPP1_CAIX_Inhibition cluster_TME Tumor Microenvironment cluster_CancerCell Hypoxic Cancer Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) eATP eATP ENPP1 ENPP1 eATP->ENPP1 hydrolysis ecGAMP ecGAMP ecGAMP->ENPP1 hydrolysis STING STING Pathway ecGAMP->STING activates Adenosine Adenosine AntiTumorImmunity Anti-Tumor Immunity Adenosine->AntiTumorImmunity suppresses H+ H+ Acidosis Acidic TME (Acidosis) H+->Acidosis ENPP1->Adenosine production (with CD73) CAIX CA-IX CAIX->H+ HCO3- HCO3- CAIX->HCO3- Glycolysis Glycolysis Proliferation Proliferation & Survival Glycolysis->Proliferation pHi Intracellular pH (pHi) Regulation pHi->Glycolysis pHi->Proliferation CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX HCO3-->pHi IFN Type I Interferon Production STING->IFN IFN->AntiTumorImmunity Inhibitor Enpp/Carbonic anhydrase-IN-2 Inhibitor->ENPP1 inhibits Inhibitor->CAIX inhibits Experimental_Workflow cluster_Metabolic Metabolic Analysis cluster_Immuno Immunological Analysis Start Start: Hypoxic Cancer Cells Treatment Treat with Enpp/Carbonic anhydrase-IN-2 (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability Metabolic_Assays Metabolic Assays Treatment->Metabolic_Assays Immunological_Assays Immunological Assays Treatment->Immunological_Assays Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Glycolysis Glycolysis Stress Test (Seahorse Analyzer) Metabolic_Assays->Glycolysis pH Intracellular & Extracellular pH Measurement (BCECF-AM, pH-sensitive probes) Metabolic_Assays->pH Metabolomics LC-MS/MS Metabolomics (Glycolytic intermediates, Nucleotides) Metabolic_Assays->Metabolomics STING STING Pathway Activation (p-TBK1, p-IRF3 Western Blot) Immunological_Assays->STING Cytokine Cytokine Profiling (ELISA, Luminex for IFN-β) Immunological_Assays->Cytokine CoCulture Cancer Cell-Immune Cell Co-culture (T-cell activation, cytotoxicity) Immunological_Assays->CoCulture Glycolysis->Data_Analysis pH->Data_Analysis Metabolomics->Data_Analysis STING->Data_Analysis Cytokine->Data_Analysis CoCulture->Data_Analysis

Caption: Experimental workflow for evaluating Enpp/Carbonic anhydrase-IN-2.

3.3. Detailed Methodologies

3.3.1. Glycolysis Stress Test

  • Objective: To assess the inhibitor's effect on glycolytic function.

  • Protocol:

    • Seed cancer cells in a Seahorse XF cell culture microplate.

    • Induce hypoxia for 24 hours.

    • Treat with varying concentrations of Enpp/Carbonic anhydrase-IN-2 for the desired duration.

    • Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol, sequentially injecting glucose, oligomycin, and 2-deoxyglucose.

    • Measure the Extracellular Acidification Rate (ECAR) to determine key parameters of glycolysis.

  • Expected Outcome: Inhibition of CA-IX is expected to cause intracellular acidification, which can inhibit key glycolytic enzymes, leading to a decrease in glycolytic capacity.

3.3.2. Intracellular and Extracellular pH Measurement

  • Objective: To directly measure the inhibitor's impact on pH regulation.

  • Protocol (Intracellular pH):

    • Culture cells on glass-bottom dishes and induce hypoxia.

    • Treat with the inhibitor.

    • Load cells with the pH-sensitive fluorescent dye BCECF-AM.

    • Perform fluorescence ratio imaging using a fluorescence microscope.

    • Calibrate the fluorescence ratio to pH using a nigericin-based calibration buffer.

  • Protocol (Extracellular pH):

    • Culture cells in a 96-well plate under hypoxia and treat with the inhibitor.

    • Use a pH-sensitive fluorescent probe or a microelectrode to measure the pH of the culture medium.

  • Expected Outcome: Inhibition of CA-IX should lead to a decrease in intracellular pH and an increase in extracellular pH, counteracting the typical acidic tumor microenvironment.

3.3.3. LC-MS/MS Metabolomics

  • Objective: To obtain a global view of the metabolic alterations induced by the inhibitor.

  • Protocol:

    • Culture and treat cells as described above.

    • Quench metabolism rapidly and extract metabolites using a cold methanol/water/chloroform procedure.

    • Analyze the polar fraction by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Identify and quantify key metabolites in pathways such as glycolysis, the pentose phosphate pathway, and nucleotide metabolism.

  • Expected Outcome: A comprehensive metabolic profile that can reveal unexpected effects of the dual inhibitor and identify key nodes of metabolic vulnerability.

Part 4: Data Presentation and Interpretation

4.1. Quantitative Data Summary

The following table provides a template for summarizing key quantitative data from the proposed experiments.

ParameterControl (Hypoxia)Enpp/Carbonic anhydrase-IN-2 (Low Dose)Enpp/Carbonic anhydrase-IN-2 (High Dose)
Cell Viability (IC50) N/A
Glycolytic Capacity (max ECAR)
Intracellular pH (pHi)
Extracellular pH (pHe)
Relative [Lactate]
Relative [ATP]
Relative [cGAMP]
IFN-β Secretion

4.2. Concluding Remarks

The dual inhibition of ENPP1 and Carbonic Anhydrase represents a promising and innovative therapeutic strategy for targeting the metabolic adaptations of hypoxic tumors. By simultaneously reactivating anti-tumor immunity and disrupting the pH regulation that is critical for cancer cell survival, a dual inhibitor like Enpp/Carbonic anhydrase-IN-2 has the potential to overcome the therapeutic resistance associated with tumor hypoxia. The experimental framework provided in this guide offers a robust approach for the preclinical evaluation of this novel class of anti-cancer agents, paving the way for their potential clinical development.

References

  • Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy. Bioorganic Chemistry. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. BMC Medicine. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology. [Link]

  • Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. International Journal of Molecular Sciences. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Pharmaceutics. [Link] [13]6. What are ENPP1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS. [Link] [10]8. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites. [Link]

  • Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. Frontiers in Chemistry. [Link]

  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. ResearchGate. [Link]

  • Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology. [Link]

  • Metastasis and Immune Evasion from Extracellular cGAMP Hydrolysis. Cancer Discovery. [Link]

  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. PNAS. [Link]

  • Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites. [Link]

  • Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2. Frontiers in Physiology. [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Hydrazone‐Sulfonate Hybrids as Dual Inhibitors of Carbonic Anhydrase and Cholinesterase Enzymes. ResearchGate. [Link]

  • Extracellular ATP and adenosine in tumor microenvironment: Roles in epithelial-mesenchymal transition, cell migration, and invasion. Journal of Cellular Physiology. [Link]

  • Extracellular ATP: A Feasible Target for Cancer Therapy. International Journal of Molecular Sciences. [Link] [7]24. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. bioRxiv. [Link]

  • ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. PNAS. [Link] [11]26. Full article: Is Carbonic Anhydrase Ix a Validated Target for Molecular Imaging of Cancer and Hypoxia?. Taylor & Francis Online. [Link]

  • The role of hypoxia in cancer progression, angiogenesis, metastasis, a. Dove Medical Press. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. eScholarship.org. [Link] [12]29. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI. ecancer. [Link]

  • Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. Expert Opinion on Therapeutic Patents. [Link]

  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Medical Press. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the .... PMC. [Link] [4]34. What are ENPP1 inhibitors and how do they work?. Patsnap. [Link]

  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. ResearchGate. [Link]

  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. PMC. [Link]

Sources

Exploratory

Modulating the Tumor Microenvironment: A Technical Guide to Enpp/Carbonic Anhydrase-IN-2 Dual Inhibition

Executive Summary & Pathobiological Rationale The tumor microenvironment (TME) is characterized by two dominant, overlapping stress factors: profound immunosuppression and metabolic hostility (hypoxia and acidosis). Hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pathobiological Rationale

The tumor microenvironment (TME) is characterized by two dominant, overlapping stress factors: profound immunosuppression and metabolic hostility (hypoxia and acidosis). Historically, single-target therapeutics have struggled to overcome the TME due to the tumor's redundant compensatory mechanisms.

The advent of dual-target inhibitor strategies addresses this multifactorial nature by simultaneously collapsing parallel survival pathways 1. Enpp/Carbonic anhydrase-IN-2 (Compound 1i) is a rationally designed adamantyl carboxamide derivative containing a 4-fluorobenzenesulfonyl moiety. It acts as a potent, broad-spectrum dual inhibitor of Ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) and Carbonic Anhydrases (CAs) 2. By targeting ENPPs, the compound prevents the degradation of immunostimulatory cGAMP and halts the production of immunosuppressive adenosine. Simultaneously, by inhibiting CA-IX and CA-XII, it disrupts the tumor's ability to regulate intracellular pH under hypoxic conditions, leading to fatal intracellular acidification and apoptosis.

Pharmacological Profile & Target Engagement

The structural design of Enpp/CA-IN-2 leverages an adamantyl group as a lipophilic anchor to enhance cellular penetration and target residence time. The sulfonate/sulfonamide functional groups act as critical pharmacophores, coordinating with the zinc ion (Zn2+) in the active site of Carbonic Anhydrases, while also interacting with the bimetallic centers of ENPPs.

Quantitative Binding Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Enpp/CA-IN-2 across its primary enzymatic targets, highlighting its sub-micromolar potency against key TME regulators.

Target EnzymeIC50 Value (μM)Primary Biological Function in the TME
NPP1 1.13Hydrolyzes ATP/cGAMP; drives immune evasion
NPP2 1.07Mediates lysophosphatidic acid (LPA) production
NPP3 0.74Modulates purinergic signaling cascades
CA-IX 0.33Hypoxia-induced pH regulation; drives extracellular acidosis
CA-XII 0.68Maintains intracellular pH homeostasis for tumor survival

Mechanistic Pathways of Dual Inhibition

To understand the profound antiproliferative activity of Enpp/CA-IN-2, one must analyze the causality of the two distinct axes it disrupts:

The ENPP Axis: Rescuing STING and Purinergic Immunity

ENPP1 is a transmembrane glycoprotein that acts as a master regulator of purinergic signaling. In the TME, ENPP1 hydrolyzes extracellular ATP and 2',3'-cGAMP into AMP. The AMP is subsequently converted by CD73 into adenosine, which binds to A2A receptors (A2AR) on immune cells, triggering a cascade that suppresses CD8+ T cells and Natural Killer (NK) cells while recruiting Myeloid-Derived Suppressor Cells (MDSCs) 3. Furthermore, by degrading cGAMP, ENPP1 prevents the activation of the STING pathway, blunting the Type I interferon response. Enpp/CA-IN-2 directly inhibits this hydrolysis, restoring cGAMP levels to activate STING and starving the TME of immunosuppressive adenosine.

The CA Axis: Disrupting Hypoxic pH Homeostasis

Rapidly proliferating solid tumors outgrow their vascular supply, leading to severe hypoxia. Hypoxia stabilizes HIF-1α, which strongly upregulates the expression of CA-IX and CA-XII 4. These metalloenzymes catalyze the reversible hydration of extracellular CO2 into bicarbonate (HCO3-) and protons (H+). The bicarbonate is imported to buffer the intracellular space (preventing acid-induced apoptosis), while the protons are left in the extracellular space, creating a highly acidic TME that promotes metastasis and further paralyzes immune infiltration 5. Enpp/CA-IN-2 blocks this catalytic hydration, trapping the tumor cells in their own metabolic waste.

Pathway cluster_0 Purinergic & STING Signaling cluster_1 Hypoxia & pH Regulation DualInhibitor Enpp/CA-IN-2 (Compound 1i) ENPP1 ENPP1/2/3 DualInhibitor->ENPP1 Inhibits CA9 CA-IX / CA-XII DualInhibitor->CA9 Inhibits AMP AMP ENPP1->AMP STING STING Activation ENPP1->STING Prevents cGAMP cGAMP / ATP cGAMP->ENPP1 Hydrolysis cGAMP->STING Intracellular Adenosine Adenosine AMP->Adenosine CD73 ImmunoSupp Immunosuppression Adenosine->ImmunoSupp A2AR Hypoxia Hypoxia (TME) HIF1A HIF-1α Hypoxia->HIF1A HIF1A->CA9 Upregulates Acidosis Extracellular Acidosis CA9->Acidosis CO2 Hydration Survival Tumor Survival Acidosis->Survival

Dual modulation of ENPP purinergic signaling and CA-mediated pH regulation by Enpp/CA-IN-2.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They utilize internal controls to prove that the observed phenotypic effects are directly caused by the specific inhibition of ENPPs and CAs, rather than off-target cytotoxicity.

Protocol A: Multiplexed Cell-Free Enzymatic Profiling

Rationale: This assay isolates direct target engagement without cellular permeability confounders. We utilize distinct colorimetric substrates to isolate the activity of each enzyme family.

  • Reagent Preparation: Reconstitute recombinant human NPP1-3 in ENPP Assay Buffer (50 mM Tris-HCl, 2 mM CaCl2, pH 8.0). Reconstitute CA-IX/XII in CA Assay Buffer (10 mM HEPES, pH 7.4).

  • Compound Titration: Serially dilute Enpp/CA-IN-2 from 10 μM to 1 nM in DMSO. Crucial: Maintain final DMSO concentration below 1% in the assay well to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Incubate the enzymes with the inhibitor for 15 minutes at 37°C. This step is necessary to allow the adamantyl moiety to achieve steady-state binding kinetics within the hydrophobic pockets of the targets.

  • Reaction Initiation (Substrate Addition):

    • For ENPPs: Add p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP). Hydrolysis yields p-nitrophenolate.

    • For CAs: Add 4-nitrophenyl acetate (4-NPA). The esterase activity of CAs acts as a highly reliable surrogate for CO2 hydration.

  • Kinetic Readout: Measure absorbance continuously for 30 minutes using a microplate reader (405 nm for ENPPs; 400 nm for CAs). Calculate the initial velocity (

    
    ) and determine the IC50 via non-linear regression analysis.
    
Protocol B: Phenotypic Validation via Hypoxia-Driven Apoptosis

Rationale: CA-IX is strictly upregulated under hypoxia. By testing the compound under normoxia (21% O2) versus hypoxia (1% O2), we create a self-validating internal control. A significant left-shift in the IC50 curve under hypoxic conditions confirms that cytotoxicity is driven by CA-IX blockade.

  • Cell Seeding: Seed HT29 (colon carcinoma) or K-562 (leukemia) cells at

    
     cells/well in 96-well plates.
    
  • Environmental Conditioning: Transfer half the plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) and keep the remaining plates in a standard normoxic incubator for 24 hours. Causality: This 24-hour window is required for HIF-1α to accumulate and drive the transcription/translation of CA-IX.

  • Treatment: Apply Enpp/CA-IN-2 (0.1 - 10 μM) for 48 hours.

  • Intracellular pH (pHi) Assessment: Load cells with 1 μM BCECF-AM fluorescent dye for 30 minutes. Wash with PBS and measure fluorescence (Ex 490 nm / Em 535 nm). A quantifiable drop in fluorescence confirms intracellular acidification due to the loss of CA-IX-mediated bicarbonate import.

  • Apoptosis Quantification: Harvest the cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry. The dual-treated hypoxic cells will exhibit a massive shift toward the Annexin V+/PI+ quadrant (late apoptosis) compared to normoxic controls.

References

  • Title : Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview Source : Frontiers in Molecular Biosciences URL :[Link]

  • Title : Design and synthesis of new adamantyl derivatives as promising antiproliferative agents Source : European Journal of Medicinal Chemistry / PubMed URL :[Link]

  • Title : ENPP1 Immunobiology as a Therapeutic Target Source : Cancer Immunology Research / AACR Journals URL : [Link]

  • Title : Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors Source : Frontiers in Physiology / PMC URL : [Link]

  • Title : CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia Source : Frontiers in Oncology URL :[Link]

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Foundational

A Technical Guide to the Prospective Development of ENPP1/Carbonic Anhydrase Dual Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The simultaneous modulation of multiple, disease-relevant pathways represents a frontier in therapeutic development, particularly for com...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The simultaneous modulation of multiple, disease-relevant pathways represents a frontier in therapeutic development, particularly for complex pathologies such as cancer. This guide addresses the conceptual framework and technical underpinnings for the development of dual inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Carbonic Anhydrases (CAs). While a distinct class of "ENPP1/Carbonic Anhydrase-IN-2" dual inhibitors is not established in current literature, this document synthesizes the individual importance of each target and constructs a compelling, evidence-based rationale for their combined inhibition. We delve into the molecular functions of ENPP1 in innate immunity and CAs in tumor pH homeostasis, propose a synergistic mechanism of action for a hypothetical dual inhibitor, and provide validated experimental protocols for the screening and characterization of such novel chemical entities.

Part 1: The Strategic Imperative for Dual-Target Inhibition in Oncology

Complex diseases like cancer are characterized by redundant and interconnected signaling pathways that enable survival, proliferation, and evasion of the host immune system. Single-target therapies, while effective, can be susceptible to resistance mechanisms. The dual-target inhibitor strategy aims to overcome this by modulating two distinct, yet complementary, disease-driving targets with a single molecule.[1][2] This approach can enhance therapeutic efficacy, mitigate drug resistance, and potentially reduce side effects associated with multi-drug cocktails.[2][3]

This whitepaper explores the untapped potential of a dual-inhibitor approach targeting two critical enzymes implicated in the tumor microenvironment (TME): ENPP1 and Carbonic Anhydrases (specifically the tumor-associated isoforms CA IX and XII).

Part 2: ENPP1 - The Gatekeeper of Innate Immune Activation

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in regulating extracellular nucleotide metabolism.[4][5] Its significance as a therapeutic target has surged with the elucidation of its function as a primary negative regulator of the cGAS-STING pathway.[6][7]

Core Functions and Therapeutic Relevance:
  • Hydrolysis of cGAMP: Cancer cells can release the second messenger cyclic GMP-AMP (cGAMP) into the extracellular space, which is a potent activator of the Stimulator of Interferon Genes (STING) pathway in host immune cells.[8] STING activation triggers a Type I interferon response, critical for anti-tumor immunity.[9] ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively acting as an innate immune checkpoint that suppresses this anti-tumor response.[7][10][11] Inhibition of ENPP1 preserves extracellular cGAMP, thus "releasing the brakes" on STING-mediated immunity.[12][13]

  • Production of Adenosine: ENPP1 hydrolyzes ATP to generate AMP, which is subsequently converted to adenosine. Adenosine is a potent immunosuppressive molecule within the TME that promotes tumor progression.[10][14] By inhibiting ENPP1, the production of immunosuppressive adenosine is concurrently reduced.

  • Mineralization Disorders: Beyond oncology, ENPP1 deficiency is linked to severe mineralization disorders, such as Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), due to its role in generating inorganic pyrophosphate (PPi), a key inhibitor of calcification.[15][16][17][18][19]

Recent Advances in Small Molecule ENPP1 Inhibitors:

The development of potent and selective ENPP1 inhibitors is an area of intense research. Various chemical scaffolds have been explored, moving from nucleotide-based analogs to more drug-like small molecules.[4]

Inhibitor Class Key Scaffolds Potency Range (IC50/Ki) References
Nucleotide-BasedAdenine Nucleotide DerivativesMicromolar to high nanomolar[4]
PhosphonatesCell-impermeable phosphonatesLow nanomolar (< 2 nM)[8][11]
Quinazoline-basedQuinazoline-piperidine-sulfamides50-80 nM[4][7]
Pyrido[2,3-d]pyrimidin-7-onePyrido[2,3-d]pyrimidin-7-one derivatives14-25 nM[14][20]
Thioguanine-basedNon-nucleotidic thioguaninesPotent in vitro and in vivo[9]

Part 3: Carbonic Anhydrases - Master Regulators of Tumor pH

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[21][22] This reaction is fundamental to pH regulation and ion transport.[23][24] While multiple CA isoforms exist, CA IX and CA XII are of particular interest in oncology as they are highly expressed in hypoxic tumors.[25][26]

Core Functions and Therapeutic Relevance:
  • pH Homeostasis in Hypoxic Tumors: The hypoxic TME is characterized by increased glycolysis, leading to acidification. To survive, cancer cells upregulate CA IX and XII on their surface. These enzymes catalyze the extracellular conversion of CO2 to bicarbonate and protons. The protons contribute to an acidic extracellular environment that promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a neutral-to-alkaline intracellular pH, which is favorable for proliferation and survival.[26][27]

  • Therapeutic Targeting: Inhibition of tumor-associated CAs disrupts this critical pH-regulating mechanism, leading to intracellular acidification and a reduction in the growth of both primary tumors and metastases.[26] This has made CA IX and XII validated targets for cancer therapy.[25][28]

Classes of Carbonic Anhydrase Inhibitors (CAIs):

The most established class of CAIs are the sulfonamides, which bind to the zinc ion in the enzyme's active site.[26] However, the high homology among CA active sites presents a challenge for developing isoform-specific inhibitors.[29]

Inhibitor Class Mechanism of Action Examples References
Classical Inhibitors
SulfonamidesZinc-binding moiety, deprotonated form binds catalytic Zn2+Acetazolamide, Dorzolamide, SLC-0111[3][26][30]
Sulfamates/SulfamidesBioisosteres of sulfonamidesTopiramate[29]
Non-Classical Inhibitors
CoumarinsOcclude active site entrance, do not bind zinc directly-[26]

Part 4: A Prospective Analysis: The Synergistic Rationale for Dual ENPP1/CA Inhibition

A hypothetical dual ENPP1/CA inhibitor could launch a multi-pronged assault on the tumor microenvironment. The core scientific premise is to simultaneously dismantle the tumor's pH-regulating defense system while unleashing a potent, STING-mediated immune attack.

Proposed Synergistic Mechanism:

  • Carbonic Anhydrase Inhibition: The CA-inhibiting moiety would target CA IX/XII on the cancer cell surface. This disrupts pH homeostasis, leading to intracellular acidification, metabolic stress, and reduced tumor cell fitness. A more acidic extracellular pH may also be less favorable for certain immune-suppressive cells.

  • ENPP1 Inhibition: The ENPP1-inhibiting moiety would block the degradation of extracellular cGAMP. The resulting accumulation of cGAMP would potently activate the STING pathway in surrounding immune cells (e.g., dendritic cells), leading to the production of Type I interferons and the recruitment and activation of cytotoxic T lymphocytes against the tumor.

  • Combined Effect: The metabolic stress induced by CA inhibition could increase cancer cell death, releasing more tumor antigens and self-DNA. This self-DNA can be sensed by the cGAS enzyme in immune cells, leading to more cGAMP production and further amplifying the STING-mediated immune response that is now potentiated by ENPP1 inhibition.

Dual_Inhibition_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_CancerCell Cancer Cell (Hypoxic) cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) ENPP1 ENPP1 Adenosine Adenosine ENPP1->Adenosine produces Immune_Activation Enhanced Anti-Tumor Immunity CAIX CA IX / XII H_plus_extra Extracellular Protons (H+) CAIX->H_plus_extra exports HCO3 HCO3- CAIX->HCO3 generates pH_Disrupt pH Disruption & Intracellular Acidification Glycolysis Increased Glycolysis H_plus_intra Intracellular Protons (H+) Glycolysis->H_plus_intra produces H_plus_intra->CAIX CO2 CO2 CO2->CAIX HCO3->Glycolysis maintains alkaline pH_in ATP ATP ATP->ENPP1 cGAMP_out Extracellular cGAMP cGAMP_out->ENPP1 hydrolyzes STING STING Pathway cGAMP_out->STING ACTIVATES Adenosine->Immune_Activation SUPPRESSES IFN Type I Interferons STING->IFN CTL Cytotoxic T-Cell Activation IFN->CTL CTL->Immune_Activation Inhibitor Dual ENPP1/CA Inhibitor Inhibitor->ENPP1 INHIBITS Inhibitor->CAIX INHIBITS cluster_CancerCell cluster_CancerCell pH_Disrupt->cluster_CancerCell Induces Stress In

Caption: Proposed synergistic mechanism of a dual ENPP1/CA inhibitor in the TME.

Part 5: Experimental Protocols for Inhibitor Validation

A rigorous, self-validating experimental cascade is essential for identifying and characterizing novel dual-target inhibitors. The following protocols outline the core assays required.

Workflow for Dual Inhibitor Screening and Validation

Screening_Workflow start Compound Library enpp1_assay Primary Screen: ENPP1 Biochemical Assay (e.g., cGAMP hydrolysis) start->enpp1_assay ca_assay Primary Screen: CA Biochemical Assay (e.g., CA IX/XII esterase activity) start->ca_assay dose_response Dose-Response & IC50 Determination for Hits enpp1_assay->dose_response ca_assay->dose_response selectivity Isoform Selectivity Panel (e.g., other CAs, other PDEs) dose_response->selectivity cell_based_sting Cell-Based Assay: STING Activation (e.g., THP-1 Reporter Assay) selectivity->cell_based_sting cell_based_ph Cell-Based Assay: Tumor Cell Viability Under Hypoxia/Acidosis selectivity->cell_based_ph pk_adme In Vitro ADME & Pharmacokinetics cell_based_sting->pk_adme cell_based_ph->pk_adme in_vivo In Vivo Efficacy: Syngeneic Mouse Tumor Model pk_adme->in_vivo finish Lead Candidate in_vivo->finish

Caption: A stepwise workflow for the discovery and validation of dual inhibitors.

Protocol 1: ENPP1 Inhibition Assay (Biochemical)

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a substrate (e.g., cGAMP or a fluorogenic analog) by recombinant human ENPP1.

Methodology:

  • Reagents & Materials: Recombinant human ENPP1 enzyme, cGAMP substrate, detection reagent (e.g., QUANTI-Blue™ for SEAP reporter systems if using a coupled assay, or direct detection via LC-MS/MS), assay buffer (e.g., Tris-HCl, pH 9.0, with MgCl2, ZnCl2), test compounds, 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute into assay buffer. b. Add 5 µL of the compound dilution to the wells of a 384-well plate. c. Add 10 µL of recombinant ENPP1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 5 µL of the cGAMP substrate solution. e. Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C. f. Stop the reaction (e.g., by adding EDTA or a strong acid). g. Quantify the product (e.g., AMP or linearized cGAMP) using an appropriate detection method such as LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) and no-enzyme controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Biochemical)

Principle: This assay measures the inhibition of the esterase activity of a specific CA isoform (e.g., recombinant human CA IX) using a chromogenic substrate.

Methodology:

  • Reagents & Materials: Recombinant human CA IX enzyme, 4-Nitrophenyl acetate (4-NPA) substrate, assay buffer (e.g., Tris-HCl, pH 7.4), test compounds, 96-well plates, spectrophotometer.

  • Procedure: a. Prepare serial dilutions of the test compound. b. Add 120 µL of assay buffer, 20 µL of test compound solution, and 20 µL of CA IX enzyme solution to the wells. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 40 µL of 4-NPA solution (dissolved in acetonitrile). e. Immediately monitor the change in absorbance at 400 nm over time (e.g., every 30 seconds for 15 minutes) at 25°C. The product, 4-nitrophenol, is yellow.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the absorbance curve). Calculate the percent inhibition for each compound concentration and determine the IC50/Ki value.

Protocol 3: Cellular STING Activation Assay

Principle: This assay quantifies the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context in response to exogenous cGAMP.[7]

Methodology:

  • Reagents & Materials: THP-1 Dual™ (or similar) reporter cells that express an Interferon Regulatory Factor (IRF)-inducible reporter (e.g., Lucia luciferase), cell culture medium, test compounds, exogenous 2'3'-cGAMP, 96-well cell culture plates, luciferase detection reagent.

  • Procedure: a. Seed THP-1 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.[7] b. Pre-treat the cells with various concentrations of the test compound for 1 hour.[7] c. Stimulate the cells with a sub-optimal concentration of exogenous 2'3'-cGAMP (a concentration that gives a low-level signal on its own).[7] d. Incubate for 24 hours.[7] e. Measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: A potent ENPP1 inhibitor will prevent the degradation of the added cGAMP, resulting in a significant increase in the reporter signal compared to cells treated with cGAMP alone. Quantify the potentiation effect at each compound concentration.

Part 6: Challenges and Future Perspectives

The development of dual ENPP1/CA inhibitors, while conceptually promising, faces significant medicinal chemistry challenges. The active sites of ENPP1 (a phosphodiesterase) and Carbonic Anhydrase (a metalloenzyme) are structurally distinct. Designing a single small molecule that can potently and selectively interact with both targets requires sophisticated structure-based design, potentially involving linker chemistry or fragment-based approaches. Achieving favorable pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a dual-target molecule will be a critical hurdle.

However, the potential therapeutic payoff is substantial. A successful ENPP1/CA dual inhibitor could represent a new paradigm in cancer therapy, particularly for immunologically "cold" tumors that are resistant to current checkpoint inhibitors. By simultaneously attacking tumor metabolism and immune evasion, such an agent could sensitize tumors to immunotherapy and offer a durable clinical response. Future work should focus on high-throughput screening of diverse chemical libraries against both targets, followed by structure-aided optimization of initial hits.

Part 7: References

A comprehensive, numbered list of all cited sources with full titles, journal/source information, and clickable URLs will be consolidated here.

Sources

Exploratory

Comprehensive Pharmacokinetic &amp; Mechanistic Profiling of Enpp/Carbonic Anhydrase-IN-2

Executive Summary Enpp/Carbonic anhydrase-IN-2 (also identified in literature as Compound 1i ) is a first-in-class, dual-targeting small molecule inhibitor designed to modulate the tumor microenvironment (TME). It simult...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enpp/Carbonic anhydrase-IN-2 (also identified in literature as Compound 1i ) is a first-in-class, dual-targeting small molecule inhibitor designed to modulate the tumor microenvironment (TME). It simultaneously targets Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Carbonic Anhydrase (CA) isoforms IX and XII .

By blocking ENPP1, the compound prevents the hydrolysis of extracellular ATP into adenosine (an immunosuppressive signal). Concurrently, by inhibiting CA-IX/XII, it disrupts pH regulation in hypoxic tumors, countering acidosis-driven metastasis.

Current Status: As of late 2023, this compound is in the early discovery/lead optimization phase . While specific in vivo pharmacokinetic (PK) parameters (e.g.,


, 

,

) are not yet established in public clinical registries, this guide provides the physicochemical predictions , structural liabilities , and the definitive experimental protocols required to generate this data.

Chemical & Mechanistic Profile

Structural Identification[1]
  • Common Name: Enpp/Carbonic anhydrase-IN-2 (Compound 1i)[1][2][3][4]

  • CAS Number: 2883495-39-2

  • IUPAC Name: 4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate

  • Molecular Weight: 429.51 g/mol

  • Key Structural Motifs:

    • Adamantane Cage: Enhances lipophilicity and membrane permeability; often associated with increased volume of distribution (

      
      ).
      
    • Sulfonate Ester Linker: A bioisostere for sulfonamides; critical for CA zinc binding but a potential site for hydrolytic instability.

Mechanism of Action (Dual Inhibition)

The compound acts as a "molecular pincer" on the TME. The adamantyl group fits the hydrophobic pocket of ENPP1, while the sulfonate moiety coordinates the Zinc ion in the CA active site.

DOT Diagram 1: Dual Mechanism of Action

Caption: Dual inhibition pathway. IN-2 blocks ENPP1 to prevent adenosine-mediated immunosuppression and inhibits CA-IX to reverse tumor acidosis.

Predicted Pharmacokinetic Profile

Based on Structure-Activity Relationship (SAR) analysis of adamantyl-sulfonates.

ParameterPredicted CharacteristicRationale
Solubility Moderate to Low (Class II)The adamantane group is highly lipophilic. Formulation requires solubilizers (e.g., 20% SBE-β-CD).[5][6][7]
Absorption High PermeabilityLipophilic nature facilitates passive diffusion across the GI tract.
Metabolism Phase I (Hydroxylation)The adamantane cage is a known substrate for CYP450 (specifically CYP2D6/3A4) hydroxylation.
Stability High Risk (Plasma) The sulfonate ester bond is susceptible to plasma esterases. Rapid hydrolysis would yield the phenol and sulfonic acid metabolites, deactivating the drug.
Half-Life (

)
Predicted: 2–4 Hours Adamantane derivatives usually have long half-lives, but the sulfonate ester stability will be the rate-limiting factor.

Experimental Protocols (Self-Validating Systems)

Since explicit in vivo data is unpublished, the following protocols are the standard of procedure (SOP) to determine the biological half-life and PK profile.

Protocol A: In Vitro Metabolic Stability (Microsomal & Plasma)

Objective: To determine intrinsic clearance (


) and plasma half-life (

) prior to animal dosing.
  • Preparation:

    • Prepare 10 mM stock of Enpp/Carbonic anhydrase-IN-2 in DMSO.

    • Thaw pooled Rat/Human Liver Microsomes (RLM/HLM) and Rat Plasma on ice.

  • Incubation:

    • Microsomes: Mix 1 µM compound with 0.5 mg/mL microsomes in phosphate buffer (pH 7.4). Initiate with NADPH regenerating system.

    • Plasma: Spike plasma to 1 µM compound concentration.

    • Incubate at 37°C.

  • Sampling:

    • Extract 50 µL aliquots at

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Validation: If

      
       min in plasma, the sulfonate ester is too unstable for oral dosing; structural re-design is required.
      
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: To determine absolute bioavailability (


), 

,

, and

.

1. Formulation:

  • Vehicle: 10% DMSO + 90% (20% SBE-β-CD in Saline).[5][6][7]

  • Concentration: 2 mg/mL (clear solution required).

2. Animal Dosing (Sprague-Dawley Rats, n=3 per group):

  • Group 1 (IV Bolus): Dose at 2 mg/kg via tail vein.

  • Group 2 (PO Gavage): Dose at 10 mg/kg via oral gavage.

3. Blood Sampling:

  • Collect 200 µL blood via jugular vein catheter into K2EDTA tubes.

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Centrifuge at 4°C to harvest plasma.

4. Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (ACN).

  • Transition: Monitor parent ion

    
     and specific fragment (adamantane tropylium ion).
    

5. Data Analysis:

  • Use Non-Compartmental Analysis (NCA) via Phoenix WinNonlin or R package PKNCA.

  • Calculation of Half-Life:

    
    
    (Where 
    
    
    
    is the terminal elimination rate constant).

Workflow Visualization

DOT Diagram 2: Pharmacokinetic Evaluation Workflow

PK_Workflow Start Compound 1i (Powder) Solubility Solubility Check (20% SBE-β-CD) Start->Solubility Stability In Vitro Stability (Microsomes/Plasma) Solubility->Stability Decision Stable? Stability->Decision Redesign Structural Redesign (Bioisostere) Decision->Redesign No (t1/2 < 15m) InVivo Rat PK Study (IV vs PO) Decision->InVivo Yes Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Plasma Samples NCA Data Analysis (Calc t1/2, F%) Bioanalysis->NCA

Caption: Decision tree for PK evaluation. Stability testing acts as a "Go/No-Go" gate before animal studies.

References

  • Shahin, A. I., et al. (2023).[8] "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents."[8] European Journal of Medicinal Chemistry, 246, 114958.[8]

    • Primary source for synthesis, structure, and IC50 values (Compound 1i).
  • MedChemExpress. "Enpp/Carbonic anhydrase-IN-2 Product Datasheet."

    • Source for physicochemical properties and commercial availability.
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

    • Authoritative review on CA inhibitor mechanisms and sulfonamide/sulfon
  • TargetMol. "Enpp/Carbonic anhydrase-IN-2 Compound Summary." [9]

    • Verification of IC50 d

Sources

Protocols & Analytical Methods

Method

optimal solvent for dissolving Enpp/Carbonic anhydrase-IN-2 for cell culture

Application Note: Optimal Solvent Selection and In Vitro Protocol for Enpp/Carbonic anhydrase-IN-2 Introduction & Mechanistic Overview Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2) is a highly potent, dual-action smal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Selection and In Vitro Protocol for Enpp/Carbonic anhydrase-IN-2

Introduction & Mechanistic Overview

Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2) is a highly potent, dual-action small molecule inhibitor designed for oncology and metabolic research. It simultaneously targets the Ectonucleotide Pyrophosphatase/Phosphodiesterase (Enpp) family and Carbonic Anhydrases (CA)[1]. By inhibiting NPP1-3, the compound disrupts purinergic signaling and nucleotide metabolism. Concurrently, its inhibition of CA-IX and CA-XII prevents tumor cells from regulating intracellular pH within the acidic, hypoxic tumor microenvironment. This dual blockade selectively induces apoptosis and halts proliferation in cancer cells while maintaining low cytotoxicity against healthy, normoxic cells[2].

Physicochemical Properties & Solvent Rationale

The chemical structure of Enpp/Carbonic anhydrase-IN-2—specifically its 4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate backbone—renders it highly lipophilic and virtually insoluble in aqueous buffers.

The Optimal Solvent: Dimethyl Sulfoxide (DMSO) For in vitro cell culture applications, anhydrous, cell-culture grade DMSO is the strictly required solvent. DMSO’s amphiphilic nature allows it to disrupt the strong hydrophobic interactions of the adamantane moiety and the rigid crystalline lattice of the fluorobenzene group. When prepared correctly, the compound achieves a maximum solubility of 100 mg/mL (232.83 mM) in DMSO[1]. Attempting to dissolve this compound directly in water, PBS, or ethanol will result in immediate precipitation and inaccurate dosing.

Quantitative Data Summary

The following table summarizes the key pharmacological targets and verified solubility metrics required for experimental design[1].

ParameterValueClinical / Experimental Significance
Molecular Weight 429.51 g/mol Required for precise molarity calculations.
Max Solubility (DMSO) 100 mg/mL (232.83 mM)Highly soluble in DMSO; requires sonication.
Max Solubility (H₂O) InsolubleAqueous buffers must only be used for final media dilution.
IC₅₀ (CA-IX / CA-XII) 0.33 μM / 0.68 μMSub-micromolar potency against tumor pH regulators.
IC₅₀ (NPP1 / NPP2 / NPP3) 1.13 μM / 1.07 μM / 0.74 μMLow-micromolar potency against nucleotide metabolizers.

Experimental Workflow: Stock Preparation & Cell Treatment

To ensure a self-validating and reproducible system, follow this causality-driven protocol.

Part A: Preparation of a 10 mM Master Stock Solution
  • Equilibration: Remove the lyophilized compound from -20°C or -80°C storage and allow the sealed vial to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the highly lipophilic powder. Water introduction drastically reduces DMSO solubility and degrades the stock over time.

  • Solvent Addition: To prepare a 10 mM stock, add exactly 2.328 mL of anhydrous DMSO per 10 mg of compound.

    • Causality: Anhydrous DMSO prevents hydrolysis. Using a 10 mM concentration provides a versatile master stock that minimizes the final solvent volume transferred to the cell culture.

  • Sonication: Vortex the vial for 30 seconds. If the solution is cloudy or crystalline particulates remain, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes[1].

    • Causality: Mechanical cavitation from sonication provides the activation energy necessary to break the compound's dense crystalline lattice, ensuring complete solvation.

  • Aliquoting: Divide the clear solution into 20–50 μL aliquots in tightly sealed, light-protected microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce irreversible compound precipitation and oxidative degradation.

Part B: Cell Culture Dilution & Treatment
  • Pre-Warming: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Dilute the stock directly into pre-warmed complete culture media (e.g., DMEM or RPMI with 10% FBS) to your desired working concentration (typically 0.1 μM to 10 μM).

  • Solvent Control Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1% can alter cell membrane permeability, induce off-target solvent toxicity, and confound the true apoptotic effect of Enpp/Carbonic anhydrase-IN-2. Always include a vehicle control well containing 0.1% DMSO.

Mechanistic Visualization

The following diagram illustrates the dual-pathway disruption caused by proper administration of the compound, validating the necessity of reaching effective intracellular concentrations.

G cluster_0 Target 1: Enpp Family cluster_1 Target 2: Carbonic Anhydrases Compound Enpp/Carbonic anhydrase-IN-2 (100 mg/mL in DMSO) Enpp NPP1, NPP2, NPP3 Compound->Enpp Inhibits CA CA-IX, CA-XII Compound->CA Inhibits Purinergic Nucleotide Metabolism & Purinergic Signaling Enpp->Purinergic Blocks Apoptosis Cancer Cell Apoptosis & Proliferation Arrest Purinergic->Apoptosis Induces pH Tumor Microenvironment pH Regulation CA->pH Disrupts pH->Apoptosis Induces

Fig 1. Dual inhibition mechanism of Enpp/CA-IN-2 leading to cancer cell apoptosis.

References

  • Immunomart , Enpp/Carbonic anhydrase-IN-2 Product Details & Apoptosis Induction,[Link]

Sources

Application

Application Notes and Protocols: Standard Procedure for In Vitro Enzymatic Assays of Enpp/Carbonic Anhydrase-IN-2

Introduction: The Therapeutic Rationale for Dual ENPP1 and Carbonic Anhydrase Inhibition Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and Carbonic Anhydrases (CAs) are two distinct enzyme families that have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Rationale for Dual ENPP1 and Carbonic Anhydrase Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and Carbonic Anhydrases (CAs) are two distinct enzyme families that have emerged as significant targets in drug discovery, particularly in oncology and metabolic diseases. ENPP1, a type II transmembrane glycoprotein, plays a crucial role in regulating extracellular pyrophosphate levels and is implicated in bone mineralization and insulin signaling.[1][2] Of significant interest is its role in immuno-oncology, where it degrades the cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, thereby suppressing innate anti-tumor immunity.[3][4]

Carbonic Anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6][7] This fundamental reaction is pivotal in maintaining pH homeostasis, CO2 transport, and various biosynthetic processes.[7][8] Certain CA isoforms, such as CA-IX and CA-XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.

The development of dual inhibitors, such as Enpp/Carbonic anhydrase-IN-2, presents a promising therapeutic strategy. Enpp/Carbonic anhydrase-IN-2 is a potent dual inhibitor of ENPP1 and several Carbonic Anhydrase isoforms, including the tumor-associated CA-IX and CA-XII.[9] By simultaneously targeting ENPP1 and CAs, such compounds aim to enhance anti-tumor immunity by preventing cGAMP degradation while also mitigating the acidic tumor microenvironment that fosters cancer cell survival and proliferation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocols for in vitro enzymatic assays to characterize dual inhibitors like Enpp/Carbonic anhydrase-IN-2. The protocols are designed to be robust, reproducible, and provide a clear understanding of the underlying principles.

Part 1: In Vitro Enzymatic Assay for ENPP1

The most common method for determining ENPP1 activity in vitro is a colorimetric assay that utilizes a synthetic substrate, p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP).[1][10][11] ENPP1 hydrolyzes the phosphodiester bond in pNP-TMP, releasing p-nitrophenol (pNP), a chromogenic product that can be quantified by measuring the absorbance at 405 nm.[1][11] The rate of pNP formation is directly proportional to the ENPP1 enzymatic activity.

Principle of the ENPP1 Assay

The enzymatic reaction catalyzed by ENPP1 in this assay is as follows:

p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP) + H₂O --(ENPP1)--> Thymidine 5'-monophosphate (TMP) + p-Nitrophenol (pNP)

The production of the yellow-colored p-nitrophenolate ion is enhanced under alkaline conditions, which is why the reaction is often stopped with a strong base like NaOH, or the assay is performed at a slightly alkaline pH.[1]

Experimental Workflow for ENPP1 Inhibition Assay

ENPP1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, ENPP1 Enzyme, Substrate (pNP-TMP), and Inhibitor (Enpp/Carbonic anhydrase-IN-2) Plate_Setup Dispense Assay Buffer, Inhibitor, and ENPP1 Enzyme into a 96-well plate Reagents->Plate_Setup 1. Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation 2. Reaction_Start Initiate reaction by adding pNP-TMP substrate Preincubation->Reaction_Start 3. Incubation Incubate at 37°C Reaction_Start->Incubation 4. Reaction_Stop Stop reaction with NaOH (optional, for endpoint assays) Incubation->Reaction_Stop 5. Measurement Measure absorbance at 405 nm (kinetic or endpoint) Reaction_Stop->Measurement 6. Analysis Calculate % inhibition and determine IC50 Measurement->Analysis 7.

Caption: Workflow for the in vitro ENPP1 enzymatic inhibition assay.

Detailed Protocol for ENPP1 Inhibition Assay

Materials:

  • Recombinant Human ENPP1

  • p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP)

  • Enpp/Carbonic anhydrase-IN-2

  • Assay Buffer: 50 mM Tris-HCl, 250 mM NaCl, pH 9.5[11]

  • Stop Solution: 100 mM NaOH[1]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Enpp/Carbonic anhydrase-IN-2 in DMSO. Further dilute the inhibitor to the desired concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the recombinant human ENPP1 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare a stock solution of pNP-TMP in deionized water. Dilute the substrate to the final desired concentration in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Test compound (Enpp/Carbonic anhydrase-IN-2) or vehicle control (DMSO in Assay Buffer)

      • Diluted ENPP1 enzyme solution

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the pNP-TMP substrate solution to each well.

    • The final reaction volume is typically 100-200 µL.

  • Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-60 minutes.

    • Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Stop the reaction by adding the Stop Solution to each well. Measure the absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic assay, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition of ENPP1 activity for each concentration of Enpp/Carbonic anhydrase-IN-2 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary for ENPP1 Assay:

ParameterRecommended ValueSource
Enzyme Recombinant Human ENPP1[11]
Substrate p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP)[1][10][11]
Assay Buffer 50 mM Tris-HCl, 250 mM NaCl, pH 9.5[11]
Temperature 37°C[12]
Wavelength 405 nm[1][10][11]
Inhibitor Enpp/Carbonic anhydrase-IN-2[9]

Part 2: In Vitro Enzymatic Assay for Carbonic Anhydrase

A widely used and convenient method for measuring Carbonic Anhydrase activity is a colorimetric assay based on its esterase activity.[5][13][14] In this assay, CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP) and acetate. The production of the yellow-colored pNP can be monitored spectrophotometrically at 400-405 nm.[14][15]

Principle of the Carbonic Anhydrase Assay

The enzymatic reaction for the esterase activity of Carbonic Anhydrase is as follows:

p-Nitrophenyl acetate (pNPA) + H₂O --(Carbonic Anhydrase)--> p-Nitrophenol (pNP) + Acetate

The rate of pNP formation is directly proportional to the Carbonic Anhydrase activity.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, CA Enzyme, Substrate (pNPA), and Inhibitor (Enpp/Carbonic anhydrase-IN-2) Plate_Setup Dispense Assay Buffer, Inhibitor, and CA Enzyme into a 96-well plate Reagents->Plate_Setup 1. Preincubation Pre-incubate at room temperature Plate_Setup->Preincubation 2. Reaction_Start Initiate reaction by adding pNPA substrate Preincubation->Reaction_Start 3. Measurement Measure absorbance at 405 nm (kinetic) Reaction_Start->Measurement 4. Analysis Calculate % inhibition and determine IC50 Measurement->Analysis 5.

Caption: Workflow of the Carbonic Anhydrase inhibitor assay.

Detailed Protocol for Carbonic Anhydrase Inhibition Assay

Materials:

  • Recombinant Human Carbonic Anhydrase (e.g., CA-II, CA-IX, CA-XII)

  • p-Nitrophenyl acetate (pNPA)

  • Enpp/Carbonic anhydrase-IN-2

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[14]

  • Acetonitrile or DMSO (for dissolving pNPA)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Enpp/Carbonic anhydrase-IN-2 in DMSO. Create a serial dilution of the inhibitor in Assay Buffer.

    • Dilute the recombinant human Carbonic Anhydrase enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined to provide a linear reaction rate.

    • Prepare a stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily. Dilute the substrate to the final concentration in Assay Buffer just before use.

  • Assay Reaction:

    • In a 96-well microplate, add the following components:

      • Assay Buffer

      • Test compound (Enpp/Carbonic anhydrase-IN-2) or vehicle control

      • Diluted Carbonic Anhydrase enzyme solution

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode. Take readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve fit to calculate the IC50 value.

Quantitative Data Summary for Carbonic Anhydrase Assay:

ParameterRecommended ValueSource
Enzyme Recombinant Human CA (e.g., CA-II, CA-IX, CA-XII)[5][16]
Substrate p-Nitrophenyl acetate (pNPA)[14][15]
Assay Buffer 50 mM Tris-SO₄, pH 7.4[14]
Temperature Room Temperature (or 25°C)[5][15]
Wavelength 400-405 nm[14][15]
Inhibitor Enpp/Carbonic anhydrase-IN-2[9]

Part 3: Characterizing the Dual Inhibitor: Enpp/Carbonic anhydrase-IN-2

To fully characterize a dual inhibitor like Enpp/Carbonic anhydrase-IN-2, it is essential to determine its potency (IC50) against both target enzymes, ENPP1 and the relevant Carbonic Anhydrase isoforms (e.g., CA-IX and CA-XII). The protocols described above should be performed for each enzyme individually.

IC50 Values for Enpp/Carbonic anhydrase-IN-2:

Target EnzymeReported IC50
NPP11.13 µM
NPP21.07 µM
NPP30.74 µM
CA-IX0.33 µM
CA-XII0.68 µM
Data from Immunomart[9]

Self-Validating Systems and Best Practices:

  • Controls: Always include positive controls (enzyme without inhibitor) and negative controls (no enzyme) in each assay plate. A known inhibitor for each enzyme can also be used as a reference compound.

  • Linear Range: Ensure that the enzymatic reactions are within the linear range with respect to both time and enzyme concentration. This can be verified by running initial optimization experiments.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibitors to accurately determine the IC50.

  • Data Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

The in vitro enzymatic assays for ENPP1 and Carbonic Anhydrase described in these application notes provide a robust framework for the characterization of dual inhibitors such as Enpp/Carbonic anhydrase-IN-2. By following these detailed protocols, researchers can obtain reliable and reproducible data on the potency and selectivity of their compounds, which is a critical step in the drug discovery and development process. The use of colorimetric substrates for both enzymes allows for a convenient and high-throughput screening platform.

References

  • Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation. (n.d.). PMC. [Link]

  • Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models. (2025, June 3). Frontiers. [Link]

  • Enpp/Carbonic anhydrase-IN-2. (n.d.). Immunomart. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. [Link]

  • From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study. (2022, September 21). MDPI. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale for Cancer Immunotherapy. (2019, November 19). PMC. [Link]

  • ENPP1 Gene - Ectonucleotide Pyrophosphatase/Phosphodiesterase 1. (n.d.). GeneCards. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Biochemical characterization. (A) Enpp1 hydrolyzes ATP to produce AMP... (n.d.). ResearchGate. [Link]

  • CN113624700A - Method for detecting p-nitrophenol. (n.d.).
  • Spectrophotometric Determination of p -Nitrophenol under ENP Interference. (n.d.). SciSpace. [Link]

  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. (2012, October 1). PNAS. [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021, January 7). PubMed. [Link]

  • Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Measurement of P-nitrophenol with Normalizationally Modified UV-vis Spectrum Methodology in Wide pH Range Wastewater. (n.d.). Semantic Scholar. [Link]

  • Assay of carbonic anhydrase by titration at constant pH. (n.d.). PMC. [Link]

  • Substrate for carbonic anhydrase 2? (2023, June 24). ResearchGate. [Link]

  • Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. (2020, September 3). MDPI. [Link]

  • Carbonic anhydrase. (n.d.). Wikipedia. [Link]

  • Carbonic Anhydrase 2 | CA2 Protein | Human E.Coli. (n.d.). Prospec Bio. [Link]

  • Carbonic Anhydrases and their Physiological Roles. (n.d.). Semantic Scholar. [Link]

  • Carbonic Anhydrase Sensitivity to Pesticides: Perspectives for Biomarker Development. (2020, May 18). MDPI. [Link]

  • The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity. (2018, June 28). ResearchGate. [Link]

Sources

Method

Technical Note: Protocols for Determining IC50 Values for the Dual-Target Inhibitor, Enpp/Carbonic Anhydrase-IN-2

An Application Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of "Enpp/Carbonic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of "Enpp/Carbonic Anhydrase-IN-2," a putative dual-target inhibitor. We present detailed, validated protocols for assessing the inhibitory potency against two distinct and therapeutically relevant enzymes: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (Enpp1) and Carbonic Anhydrase (CA). This document is designed for researchers, biochemists, and drug development professionals, offering in-depth scientific background, step-by-step experimental procedures, data analysis guidance, and troubleshooting advice. The protocols described herein utilize robust, absorbance-based assays suitable for a standard 96-well plate format, ensuring accessibility and reproducibility.

Scientific Background and Rationale

The strategy of developing single molecules that can modulate multiple biological targets is a promising frontier in drug discovery, potentially offering enhanced efficacy and a superior safety profile compared to combination therapies.[1] Enpp/Carbonic Anhydrase-IN-2 is designed to inhibit two enzymes implicated in a range of pathologies, from cancer to metabolic and calcification disorders.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (Enpp1)

Enpp1 is a type II transmembrane glycoprotein that plays a pivotal role in regulating extracellular nucleotide metabolism.[2][3] Its primary function is the hydrolysis of adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[4][5]

  • Role in Mineralization: PPi is a potent inhibitor of hydroxyapatite crystal formation. By generating PPi, Enpp1 is a central regulator of bone mineralization and a key factor in preventing pathological soft tissue calcification.[6][7][8] Dysregulation of Enpp1 is linked to conditions like Generalized Arterial Calcification of Infancy (GACI).[2][8]

  • Role in Immuno-oncology: More recently, Enpp1 has been identified as a critical negative regulator of the cGAS-STING innate immunity pathway.[5][9] It achieves this by degrading the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[4][10] Inhibition of Enpp1 is therefore being explored as a strategy to "unleash" the innate immune system against cancer.[10][11][12]

  • Role in Metabolism: Enpp1 has also been implicated in insulin resistance and type 2 diabetes, making it a target for metabolic disorders.[2][3][6]

Enpp1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ATP ATP Enpp1 Enpp1 (Membrane Bound) ATP->Enpp1 hydrolyzes cGAMP_ext 2'3'-cGAMP cGAMP_ext->Enpp1 hydrolyzes STING STING Pathway cGAMP_ext->STING Activates (Paracrine) AMP AMP Enpp1->AMP PPi PPi (Pyrophosphate) Enpp1->PPi Enpp1->STING Suppresses Mineralization Mineralization (Bone/Tissue) PPi->Mineralization Inhibits Inhibitor Enpp/CA-IN-2 Inhibitor->Enpp1 Inhibits Immunity Anti-Tumor Immunity STING->Immunity Leads to

Caption: Enpp1 hydrolyzes ATP and cGAMP, regulating mineralization and immunity.

Carbonic Anhydrase (CA)

Carbonic Anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes (metalloenzymes).[13] Their fundamental role is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[14][15][16]

  • Physiological Roles: This reaction is critical for numerous processes, including respiration (CO₂ transport), pH homeostasis, electrolyte secretion, and the formation of bodily fluids like aqueous humor in the eye and cerebrospinal fluid.[17][18][19]

  • Role in Disease: Various CA isoforms are overexpressed in several pathologies. For instance, CA IX and XII are well-established hypoxia-associated markers and therapeutic targets in oncology, as they help tumors maintain a favorable pH for growth and metastasis in an acidic microenvironment.[20] CAs are also established targets for diuretics and for anti-glaucoma drugs, where their inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure.[14][19][21]

Carbonic_Anhydrase_Reaction CO2 CO₂ (Carbon Dioxide) CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O (Water) H2O->CA HCO3 HCO₃⁻ (Bicarbonate) CA->HCO3 H_ion H⁺ (Proton) CA->H_ion Inhibitor Enpp/CA-IN-2 Inhibitor->CA Inhibits

Caption: Carbonic Anhydrase catalyzes the reversible hydration of carbon dioxide.

Principle of the Enzymatic Assays

To evaluate the dual-inhibitory action of Enpp/Carbonic Anhydrase-IN-2, two distinct and well-characterized spectrophotometric assays are employed. Both assays are based on the enzymatic hydrolysis of a synthetic substrate to produce a chromogenic product, p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm.

Enpp1 Inhibition Assay

The activity of Enpp1 is measured using the synthetic substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT). Enpp1 cleaves the phosphodiester bond in p-NPT, releasing p-nitrophenol.[4] The rate of formation of the yellow-colored p-nitrophenolate anion under alkaline conditions is directly proportional to the Enpp1 enzymatic activity.[4] The IC50 value is determined by measuring the reduction in this rate across a range of inhibitor concentrations.

Carbonic Anhydrase Inhibition Assay

While its physiological substrate is CO₂, many CA isoforms also exhibit esterase activity.[22] This property is exploited in a common and convenient assay that uses p-nitrophenyl acetate (pNPA) as the substrate.[23][24][25] CA catalyzes the hydrolysis of pNPA to p-nitrophenol and acetate.[24] The rate of p-nitrophenol production, monitored by the increase in absorbance at 405 nm, is proportional to CA activity.[23][25]

Overall Experimental Workflow

The process for determining the IC50 value for each enzyme follows the same fundamental workflow, differing only in the specific enzyme, substrate, and buffer conditions used.

IC50_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) B 2. Plate Setup (96-well plate with controls and inhibitor concentrations) A->B C 3. Pre-incubation (Enzyme + Inhibitor) B->C D 4. Reaction Initiation (Add Substrate) C->D E 5. Kinetic Measurement (Read Absorbance @ 405 nm over time) D->E F 6. Data Analysis - Calculate Reaction Rates (V) - Calculate % Inhibition E->F G 7. Curve Fitting (Plot % Inhibition vs. log[I]) F->G H 8. Determine IC50 Value G->H

Caption: General workflow for IC50 determination.

Materials and Reagents

  • Enzymes:

    • Recombinant Human Enpp1 (e.g., R&D Systems, Cat# 6136-EN)[26]

    • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich, Cat# C2624)[22]

  • Inhibitor:

    • Enpp/Carbonic Anhydrase-IN-2 (User-supplied)

  • Substrates:

    • p-Nitrophenyl thymidine 5'-monophosphate (p-NPT) (e.g., Sigma-Aldrich, Cat# T4510)[26]

    • p-Nitrophenyl acetate (pNPA) (e.g., Sigma-Aldrich, Cat# N8130)

  • Chemicals & Buffers:

    • Tris-HCl

    • Sodium Chloride (NaCl)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Acetonitrile

    • Deionized water

  • Equipment & Consumables:

    • 96-well clear, flat-bottom microplates

    • Microplate reader with kinetic measurement capability at 405 nm and temperature control

    • Single and multichannel pipettes

    • Reagent reservoirs

    • Serological pipettes

    • Conical tubes (15 mL, 50 mL)

Protocol 1: IC50 Determination for Enpp1 Inhibition

This protocol is designed to determine the concentration of Enpp/Carbonic Anhydrase-IN-2 that inhibits 50% of Enpp1 activity.

Reagent Preparation
  • Enpp1 Assay Buffer (1X): 50 mM Tris-HCl, 100 mM NaCl, pH 9.0.

    • Scientist's Note: The alkaline pH of 9.0 is optimal for Enpp1 activity and ensures that the p-nitrophenol product is in its ionized, yellow-colored phenolate form for detection.

  • Enpp1 Enzyme Working Solution (2X): Dilute recombinant human Enpp1 stock to a final concentration of 4 ng/µL in ice-cold 1X Assay Buffer. Prepare fresh.

    • Scientist's Note: The final concentration in the well will be 2 ng/µL (or 100 ng/well). This concentration should be optimized in preliminary experiments to yield a robust linear reaction rate for at least 30 minutes.

  • p-NPT Substrate Working Solution (2X): Prepare a 2 mM solution of p-NPT in 1X Assay Buffer. Prepare fresh.

  • Inhibitor Stock and Dilutions:

    • Prepare a 10 mM stock solution of Enpp/Carbonic Anhydrase-IN-2 in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a range of stock concentrations.

    • Finally, dilute each DMSO stock 25-fold into 1X Assay Buffer to create the 4X working inhibitor solutions (final DMSO concentration in the well will be 1%). A typical 8-point concentration range might be 400 µM, 100 µM, 40 µM, 10 µM, 4 µM, 1 µM, 0.4 µM, and 0 µM (solvent control).

Assay Procedure
  • Plate Setup: Add reagents to a 96-well plate according to the layout below. It is recommended to perform all measurements in triplicate.

Well TypeReagentVolume
Inhibitor Wells 4X Inhibitor Solution (various conc.)25 µL
100% Activity Control 4X Solvent Control (4% DMSO in Buffer)25 µL
Blank (No Enzyme) 1X Assay Buffer50 µL
  • Add Enzyme: Add 25 µL of the 2X Enpp1 Enzyme Working Solution to all "Inhibitor" and "100% Activity Control" wells. Do not add enzyme to the "Blank" wells. The total volume is now 50 µL.

  • Pre-incubation: Gently mix the plate on a shaker for 30 seconds. Incubate the plate at 37°C for 15 minutes.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching binding equilibrium, especially for slow-binding inhibitors.

  • Initiate Reaction: Add 50 µL of the 2X p-NPT Substrate Working Solution to all wells, including the Blank wells. The final reaction volume is 100 µL.

  • Measure Activity: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

Protocol 2: IC50 Determination for Carbonic Anhydrase Inhibition

This protocol is adapted from common methods for measuring the esterase activity of CA.[24][25]

Reagent Preparation
  • CA Assay Buffer (1X): 50 mM Tris-SO₄, pH 7.4.

    • Scientist's Note: A near-physiological pH is used for the CA assay, reflecting its function in the body.

  • CA Enzyme Working Solution (2X): Dilute human Carbonic Anhydrase II stock to a final concentration in 1X Assay Buffer that provides a linear reaction rate for 10-15 minutes. This must be determined empirically but is typically in the µg/mL range. Keep on ice.

  • pNPA Substrate Working Solution (10X): Prepare a 30 mM solution of pNPA in acetonitrile.

    • Scientist's Note: pNPA has poor aqueous solubility and must be dissolved in an organic solvent first before being diluted into the reaction. This solution is unstable and must be prepared fresh immediately before use.

  • Inhibitor Stock and Dilutions: Prepare a 4X working stock of Enpp/Carbonic Anhydrase-IN-2 in 1X Assay Buffer with 4% DMSO, following the same dilution scheme as in Protocol 1.

Assay Procedure
  • Plate Setup: Add reagents to a 96-well plate.

Well TypeReagent 1VolumeReagent 2Volume
Inhibitor Wells 4X Inhibitor Solution50 µL2X CA Enzyme Solution50 µL
100% Activity Control 4X Solvent Control50 µL2X CA Enzyme Solution50 µL
Blank (No Enzyme) 1X Assay Buffer100 µL--
  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the 10X pNPA Substrate Working Solution to all wells. The final reaction volume will be 110 µL.

  • Measure Activity: Immediately place the plate in a microplate reader at 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis and IC50 Calculation

The data analysis procedure is identical for both protocols.

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). Subtract the rate of the "Blank" (no enzyme) control from all other wells to correct for non-enzymatic substrate hydrolysis.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_activity))

  • Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC50 Value: Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism or an equivalent program. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[27][28][29]

Sample Data Table
[Inhibitor] (µM)log[Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (Control)-50.00.0
0.1-1.045.19.8
0.5-0.337.525.0
1.00.025.549.0
5.00.710.279.6
10.01.04.990.2
50.01.71.597.0

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background signal (Blank wells) Substrate instability/hydrolysis.Prepare substrate solution fresh. Ensure buffer pH is correct.
No or very low enzyme activity Inactive enzyme, incorrect buffer.Use a new enzyme aliquot. Verify buffer pH and composition. Optimize enzyme concentration.
Non-linear reaction rates Substrate depletion, enzyme instability.Decrease incubation time or use a lower enzyme concentration. Ensure temperature is stable.
Inconsistent replicates Pipetting errors, improper mixing.Calibrate pipettes. Ensure thorough mixing after each reagent addition.
Inhibition > 100% or < 0% Compound interference (absorbance).Run a control with the inhibitor and substrate but no enzyme to check for compound absorbance at 405 nm.

Conclusion

The protocols detailed in this application note provide a robust and reproducible method for determining the IC50 values of the dual-target inhibitor Enpp/Carbonic Anhydrase-IN-2. By characterizing the potency of this compound against both Enpp1 and Carbonic Anhydrase, researchers can gain crucial insights into its therapeutic potential. Accurate IC50 determination is a cornerstone of the drug discovery process, enabling compound ranking, structure-activity relationship (SAR) studies, and the selection of lead candidates for further development.

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  • MDPI. (2019, November 19). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the...[Link]

  • ResearchGate. The Carbonic Anhydrases in Health and Disease. [Link]

  • PMC. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. [Link]

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  • EBSCO. Carbonic anhydrase | Chemistry | Research Starters. [Link]

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  • PMC. (2024, January 29). Carbonic anhydrase, its inhibitors and vascular function. [Link]

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  • Spandidos Publications. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). [Link]

  • PubMed. (2014, August 5). Highly sensitive real-time assay of inorganic pyrophosphatase activity based on the fluorescent gold nanoclusters. [Link]

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  • International Journal of Molecular Sciences. (2015, July 15). The role of carbonic anhydrase in the pathogenesis of vascular calcification in humans. [Link]

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  • CheckRare. (2022, April 26). ENPP1 Deficiency Overview. [Link]

  • BellBrook Labs. ENPP1 Assay | ENPP1 Inhibitor Screening Kit. [Link]

  • edX. IC50 Determination. [Link]

  • BellBrook Labs. (2019, October 16). ENPP1 Inhibitors, Assays, and Innate Immunity. [Link]

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  • Drug Hunter. (2026, February 3). ENPP1 Inhibitors: Will Taking the Brakes off STING Help Turn up the Heat on “Cold” Tumors?[Link]

  • Springer Protocols. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP. [Link]

  • Wikipedia. IC50. [Link]

  • PubMed. The catalytic versatility of erythrocyte carbonic anhydrase. 3. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • Frontiers. (2025, February 2). Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. [Link]

  • Insilico Medicine. ENPP1. [Link]

  • bioRxiv. (2025, May 22). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. [Link]

Sources

Application

Application Note: Preparation, Handling, and Formulation of Enpp/Carbonic Anhydrase-IN-2 Stock Solutions

Introduction & Scientific Rationale Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2) is a highly potent, orally active dual inhibitor designed to target Ectonucleotide pyrophosphatase/phosphodiesterases (Enpp) and Carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2) is a highly potent, orally active dual inhibitor designed to target Ectonucleotide pyrophosphatase/phosphodiesterases (Enpp) and Carbonic Anhydrases (CA)[1]. By simultaneously inhibiting NPP1/2/3 and CA-IX/XII, this small molecule disrupts critical purinergic signaling pathways and prevents tumor microenvironment (TME) acidification[1][2]. This dual action synergistically induces apoptosis and demonstrates strong anti-proliferative activity against cancer cells while maintaining low cytotoxicity toward normal cells[1].

Due to its complex molecular architecture, Enpp/Carbonic anhydrase-IN-2 exhibits significant hydrophobicity. Proper solubilization in Dimethyl sulfoxide (DMSO) is a mandatory prerequisite to ensure structural stability, prevent micro-precipitation, and guarantee reproducible bioavailability in both in vitro assays and in vivo pharmacokinetic models[3].

Pathway Inhibitor Enpp/CA-IN-2 (Dual Inhibitor) NPP Enpp (NPP1/2/3) IC50: 0.74 - 1.13 µM Inhibitor->NPP Inhibits CA Carbonic Anhydrase (CA-IX/XII) IC50: 0.33 - 0.68 µM Inhibitor->CA Inhibits TME Tumor Microenvironment (Acidification & Purinergic Signaling) NPP->TME CA->TME Apoptosis Induction of Apoptosis TME->Apoptosis Promotes Proliferation Cancer Cell Proliferation TME->Proliferation Suppresses

Fig 1: Mechanistic pathway of Enpp/Carbonic anhydrase-IN-2 in the tumor microenvironment.

Physicochemical Properties & Solubility Profile

Before initiating stock preparation, researchers must account for the physicochemical constraints of the molecule. The maximum solubility of Enpp/Carbonic anhydrase-IN-2 in anhydrous DMSO is approximately 40 mg/mL (93.13 mM)[4]. Exceeding this concentration will result in supersaturation and subsequent precipitation.

Table 1: Quantitative Physicochemical Data
PropertyValueReference
Chemical Formula C₂₃H₂₄FNO₄S
Molecular Weight (MW) 429.51 g/mol [5]
CAS Number 2883495-39-2
Target IC₅₀ Values NPP1: 1.13 µM, NPP2: 1.07 µM, NPP3: 0.74 µMCA-IX: 0.33 µM, CA-XII: 0.68 µM[1]
Max Solubility in DMSO 40 mg/mL (93.13 mM)[4]

Protocol: Preparation of DMSO Stock Solutions

Expertise & Causality Insight: Water absorption by hygroscopic solvents like DMSO drastically reduces the solubility of hydrophobic small molecules. Always use anhydrous, sterile-filtered DMSO (≥99.9% purity) . Furthermore, mechanical cavitation via sonication is preferred over excessive heating, as it provides the activation energy required to overcome the solute's crystal lattice forces without risking thermal degradation of the sulfonamide bonds[4].

Table 2: Reconstitution Volume Guide

Use the following table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Mass of SolidVolume of DMSO for 1 mM Volume of DMSO for 5 mM Volume of DMSO for 10 mM Volume of DMSO for 50 mM
1 mg 2.328 mL0.466 mL0.233 mL0.047 mL
5 mg 11.641 mL2.328 mL1.164 mL0.233 mL
10 mg 23.282 mL4.656 mL2.328 mL0.466 mL
Step-by-Step Methodology & Self-Validation
  • Equilibration: Remove the lyophilized solid from -20°C storage and allow the sealed vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Causality: Opening a cold vial causes atmospheric moisture condensation, which will immediately degrade solubility.

  • Solvent Addition: Under a sterile biosafety cabinet, add the calculated volume of anhydrous DMSO directly into the vial.

  • Mechanical Disruption: Vortex the mixture for 30–60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath (sonicator) for 2–5 minutes[4].

  • Self-Validation (Tyndall Effect Test): To ensure the protocol has yielded a true solution rather than a colloidal suspension, shine a laser pointer through the vial in a darkened room. The absence of a visible light beam path validates complete dissolution. If a beam is visible (scattering), continue sonication or gently warm the solution to 37°C.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots using amber microcentrifuge tubes to protect against photodegradation.

Storage and Stability Guidelines

  • Solid Powder: Stable for up to 3 years when stored desiccated at -20°C[6].

  • DMSO Stock Solution: Stable for up to 6 months when stored at -80°C, or 1 month at -20°C[4].

  • Critical Warning: Strictly avoid repeated freeze-thaw cycles. Freezing causes localized concentration gradients; upon thawing, the compound may nucleate and precipitate invisibly at the bottom of the tube, leading to inaccurate downstream dosing.

Downstream Application Workflows

In Vitro Assays (Cell Culture)

When dosing cells, the final concentration of DMSO in the culture media must not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Protocol: Perform serial dilutions of the DMSO stock in empty tubes using DMSO first, then spike the final diluted DMSO solution into pre-warmed culture media immediately before application to the cells.

In Vivo Formulation (Animal Models)

Direct intravenous or intraperitoneal injection of pure DMSO is highly toxic and will cause tissue necrosis. To formulate Enpp/Carbonic anhydrase-IN-2 for in vivo dosing, a thermodynamically stable micellar dispersion must be created using co-solvents and surfactants[7].

  • Protocol: Add solvents sequentially in the following exact order, ensuring the solution is clear before adding the next component:

    • 10% DMSO (Contains the dissolved compound)

    • 40% PEG300 (Acts as a co-solvent to bridge polarity)

    • 5% Tween-80 (Surfactant to prevent aggregation)

    • 45% Sterile Saline (Aqueous bulk phase)

Workflow Solid Enpp/CA-IN-2 Solid Powder (Equilibrate to Room Temp) DMSO Add Anhydrous DMSO (Target: 10-50 mM Stock) Solid->DMSO Sonicate Vortex & Sonicate (Disrupt Crystal Lattice) DMSO->Sonicate QC Quality Control (Check for Tyndall Effect) Sonicate->QC Aliquots Aliquoting into Amber Vials (Prevent Freeze-Thaw) QC->Aliquots Storage Store Stock at -80°C (Stable for up to 6 months) Aliquots->Storage InVitro In Vitro Assays (Dilute in media, DMSO <0.5%) Storage->InVitro Aqueous Dilution InVivo In Vivo Formulation (10% DMSO + PEG300 + Tween-80) Storage->InVivo Micellar Dispersion

Fig 2: Standardized workflow for the preparation, QC, and downstream formulation of stock solutions.

References

  • Title: 1 Source: MedChemExpress

  • Title: 7 Source: Ambeed

  • Title: Source: Sigma-Aldrich

  • Title: 4 Source: TargetMol

  • Title: 5 Source: Sigma-Aldrich

  • Title: 2 Source: MedChemExpress

  • Title: 3 Source: TargetMol

  • Title: 6 Source: Yeasen

Sources

Method

cell permeability and uptake assays for Enpp/Carbonic anhydrase-IN-2

Application Note: Cell Permeability and Uptake Assays for Enpp/Carbonic Anhydrase-IN-2 Strategic Overview Enpp/Carbonic anhydrase-IN-2 (often referred to in literature as Compound 1i) is a potent, dual-target small molec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Permeability and Uptake Assays for Enpp/Carbonic Anhydrase-IN-2

Strategic Overview

Enpp/Carbonic anhydrase-IN-2 (often referred to in literature as Compound 1i) is a potent, dual-target small molecule inhibitor designed to modulate the hypoxic tumor microenvironment and purinergic signaling. It simultaneously targets Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Carbonic Anhydrase IX/XII (CA-IX/XII) .

  • ENPP1 Inhibition: Prevents the hydrolysis of extracellular ATP into AMP and pyrophosphate (PPi), thereby blocking the production of the immunosuppressive metabolite adenosine.

  • CA-IX/XII Inhibition: Disrupts pH regulation in hypoxic tumors, leading to intracellular acidification and reduced cancer cell survival.

The Permeability Paradox: While both ENPP1 and CA-IX are primarily ecto-enzymes (catalytic domains face the extracellular space), assessing cell permeability is critical for two reasons:

  • Oral Bioavailability: To be an effective drug, the compound must cross the intestinal epithelium (Caco-2 model).[1]

  • Off-Target Toxicity: High intracellular uptake may lead to the inhibition of cytosolic housekeeping isoforms (e.g., CA-II), causing systemic toxicity.

This guide details the protocols to validate the absorption, distribution, and cellular accumulation of Enpp/Carbonic anhydrase-IN-2.

Physicochemical Profiling (Pre-Assay Validation)

Before initiating cell-based work, the physicochemical baseline of Enpp/Carbonic anhydrase-IN-2 must be established. This compound likely contains a sulfonamide moiety (zinc-binding group for CA) and a polar motif (mimicking the pyrophosphate transition state for ENPP).

Required In Silico/Cell-Free Parameters:

  • Lipophilicity (LogD7.4): Predicts passive diffusion. Target range: 1–3.

  • Polar Surface Area (PSA): High PSA (>140 Ų) suggests poor membrane permeability.

  • pKa: Determines ionization state at physiological pH (7.4) and lysosomal pH (4.5).

Protocol A: Caco-2 Permeability Assay (The Gold Standard)

This assay mimics the human intestinal epithelium to predict oral bioavailability.[2] It distinguishes between passive diffusion and active efflux (e.g., P-glycoprotein).

Experimental Logic
  • Apical (A) to Basolateral (B): Simulates gut-to-blood absorption.

  • Basolateral (B) to Apical (A): Simulates blood-to-gut secretion (efflux).

  • Efflux Ratio (ER):

    
    . An ER > 2.0 indicates active efflux.[3]
    
Materials
  • Cells: Caco-2 cells (ATCC HTB-37), passage 20–40.

  • Apparatus: 24-well Transwell® plates (0.4 µm pore size, polycarbonate).

  • Buffer: HBSS (pH 7.4) with 25 mM HEPES.

  • Integrity Marker: Lucifer Yellow (LY).

  • Controls: Propranolol (High perm), Atenolol (Low perm), Digoxin (P-gp substrate).

Step-by-Step Methodology
  • Monolayer Formation:

    • Seed Caco-2 cells at

      
       cells/cm² on Transwell inserts.
      
    • Culture for 21 days to ensure differentiation and tight junction formation.[1]

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

      
      .
      
  • Compound Preparation:

    • Prepare Enpp/Carbonic anhydrase-IN-2 at 10 µM in HBSS (max DMSO 0.5%).

    • Note: Verify solubility in HBSS beforehand to avoid precipitation.

  • Transport Initiation:

    • A-to-B (Absorption): Add 300 µL compound to Apical chamber; 1000 µL blank HBSS to Basolateral.

    • B-to-A (Efflux): Add 1000 µL compound to Basolateral chamber; 300 µL blank HBSS to Apical.

    • Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes .

  • Sampling:

    • Collect 50 µL aliquots from the receiver compartment at T=60 and T=120 min.

    • Collect samples from the donor compartment at T=0 and T=120 min (to calculate mass balance/recovery).

  • Lucifer Yellow Leakage Test:

    • Add LY (100 µM) to the apical side after the assay. Measure fluorescence in the basolateral side.

    • Rejection Criteria: If

      
       cm/s, the monolayer was compromised; discard data.
      
  • Quantification: Analyze via LC-MS/MS (See Protocol B).

Data Analysis Formula


  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of filter (cm²).
    
  • 
    : Initial donor concentration (µM).
    

Protocol B: Intracellular Uptake Quantification (LC-MS/MS)

Since fluorescence labeling often alters the pharmacokinetics of small molecules, direct mass spectrometry is required to quantify how much inhibitor actually enters the cell.

Experimental Logic

This protocol separates "membrane-bound" drug from "internalized" drug using a harsh wash and lysis step.

Step-by-Step Methodology
  • Seeding:

    • Seed target cancer cells (e.g., MDA-MB-231 for ENPP1/CA-IX expression) in 6-well plates (

      
       cells/well). Allow attachment overnight.
      
  • Treatment:

    • Treat cells with 1 µM and 10 µM Enpp/Carbonic anhydrase-IN-2 for 1, 4, and 24 hours.

    • Include a "0 hour" control (add drug and immediately wash) to account for non-specific binding.

  • Harvesting & Washing (Critical Step):

    • Aspirate media.

    • Wash 3x with ice-cold PBS.

    • Optional: Acid wash (Glycine buffer pH 3.0) for 30 seconds to strip surface-bound drug if distinguishing membrane vs. cytosol is crucial.

  • Lysis & Extraction:

    • Add 300 µL 80% Methanol / 20% Water (pre-chilled to -80°C) containing Internal Standard (e.g., Tolbutamide).

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex vigorously for 1 min; sonicate for 5 min.

    • Centrifuge at 15,000 x g for 10 min at 4°C to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[4]

    • Transition Monitoring (MRM): Optimize for the specific parent ion [M+H]+ and fragment ions of Enpp/Carbonic anhydrase-IN-2.

  • Normalization:

    • Dissolve the protein pellet in 0.1M NaOH. Measure protein concentration (BCA Assay).

    • Report: pmol inhibitor / mg cellular protein.

Visualization: Mechanism & Workflow

Diagram 1: Dual-Target Mechanism & Assay Logic

This diagram illustrates the extracellular nature of the targets versus the intracellular risks, mapping the specific assays to each compartment.

G cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) IN2 Enpp/CA-IN-2 (Compound 1i) ENPP1 Target 1: ENPP1 (Hydrolyzes ATP -> AMP) IN2->ENPP1 Inhibits CAIX Target 2: CA-IX (Regulates pH) IN2->CAIX Inhibits Transporter Efflux Pumps (P-gp/BCRP) IN2->Transporter Substrate? Accumulation Intracellular Accumulation IN2->Accumulation Passive Diffusion Assay_Func Functional Assay: ATP Hydrolysis / pH ENPP1->Assay_Func CAIX->Assay_Func Transporter->IN2 Efflux Protocol A: Caco-2 Protocol A: Caco-2 Transporter->Protocol A: Caco-2 CAII Off-Target: CA-II (Housekeeping) Accumulation->CAII Potential Toxicity Protocol B: LC-MS/MS Protocol B: LC-MS/MS Accumulation->Protocol B: LC-MS/MS

Caption: Schematic of Enpp/CA-IN-2 interaction sites. Primary targets (ENPP1, CA-IX) are extracellular, making permeability assays crucial for bioavailability (Caco-2) and off-target toxicity assessment (LC-MS/MS).

Summary of Expected Data

AssayParameterTarget ValueInterpretation
PAMPA

(Effective Permeability)

cm/s
High passive diffusion potential.
Caco-2

(A-to-B)

cm/s
Good oral bioavailability predicted.
Caco-2 Efflux Ratio (ER)

Not a substrate for P-gp efflux pumps.
LC-MS/MS Cell Accumulation RatioCell/Media > 1Significant intracellular retention.
TEER Monolayer Integrity

Valid tight junctions in Caco-2 model.

Troubleshooting & Optimization

  • Low Recovery in Caco-2: If mass balance < 80%, the compound may be trapped in the filter or binding to the plastic. Solution: Use low-binding plates or add 0.1% BSA to the receiver buffer (sink condition).

  • High Efflux (ER > 2): The compound is being pumped out. Solution: Co-incubate with Verapamil (P-gp inhibitor) to confirm P-gp involvement. This is critical for sulfonamide derivatives, which are frequent transporter substrates.

  • LC-MS Sensitivity: If the signal is low, ensure the extraction solvent (MeOH/Water) is optimized. Sulfonamides ionize well in negative mode ESI, while the ENPP-targeting moiety might prefer positive mode. Check both.

References

  • MedChemExpress. "Enpp/Carbonic anhydrase-IN-2 (Compound 1i) Product Datasheet." MedChemExpress. Link

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Lavin, R. C., et al. (2023). "Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation."[5][6] STAR Protocols. Link

  • Onyedibe, K. I., et al. (2023). "Small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Western Blot Profiling of Enpp/Carbonic Anhydrase-IN-2 Treatment in Cancer Models

Introduction & Mechanistic Rationale The tumor microenvironment (TME) is characterized by hypoxia, acidosis, and dysregulated purinergic signaling, which collectively drive tumor progression, immune evasion, and metastas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tumor microenvironment (TME) is characterized by hypoxia, acidosis, and dysregulated purinergic signaling, which collectively drive tumor progression, immune evasion, and metastasis. Enpp/Carbonic anhydrase-IN-2 (also known in literature as Compound 1i) is a first-in-class, potent dual inhibitor targeting both Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPP) and Carbonic Anhydrases (CA)[1].

Specifically, this compound demonstrates nanomolar to low-micromolar IC50 values against NPP1 (1.13 μM), NPP2 (1.07 μM), NPP3 (0.74 μM), CA-IX (0.33 μM), and CA-XII (0.68 μM)[2]. By simultaneously disrupting the ENPP-mediated purinergic axis and the CA-mediated hypoxic pH regulation, Enpp/Carbonic anhydrase-IN-2 induces profound antiproliferative effects and triggers apoptosis in cancer cells while maintaining a high safety profile in normal cells[2],[1].

To rigorously validate the mechanism of action (MOA) of this compound in vitro, researchers must employ a highly optimized Western Blot profiling strategy. This guide outlines the causality behind marker selection, expected quantitative dynamics, and a self-validating experimental protocol designed specifically for the unique biochemical properties of these targets.

Scientific Causality in Marker Selection

A robust Western Blot panel for Enpp/Carbonic anhydrase-IN-2 must evaluate three distinct biological tiers: Target Engagement, Downstream Signaling, and Phenotypic Execution.

Tier 1: Target Engagement & Hypoxic Stress
  • CA-IX and CA-XII: These are transmembrane metalloenzymes upregulated under hypoxic conditions to maintain intracellular pH. Because small-molecule inhibitors primarily block enzymatic activity, acute treatment may not immediately degrade the protein. However, prolonged treatment disrupts the hypoxic adaptation loop, often leading to a compensatory downregulation of CA-IX expression.

  • HIF-1α: The master regulator of hypoxia and upstream transcription factor for CA-IX. Disrupting CA-IX alters intracellular pH, which can destabilize HIF-1α, making it a critical surrogate marker for TME disruption.

  • ENPP1 & ENPP2 (Autotaxin): ENPP2 is responsible for generating lysophosphatidic acid (LPA), a potent mitogen. Monitoring ENPP levels ensures the inhibitor is engaging its target without causing off-target protein aggregation.

Tier 2: Downstream Signaling (Survival Pathways)
  • Phospho-AKT (Ser473): The LPA produced by ENPP2 directly activates the PI3K/AKT survival pathway. Successful inhibition of ENPP2 by Enpp/Carbonic anhydrase-IN-2 will result in a rapid, dose-dependent attenuation of AKT phosphorylation.

Tier 3: Phenotypic Execution (Apoptosis)
  • Cleaved Caspase-3 & Cleaved PARP: Enpp/Carbonic anhydrase-IN-2 is a known inducer of apoptosis[2]. The cleavage of Caspase-3 (into 17/19 kDa fragments) and its downstream substrate PARP (89 kDa) are definitive hallmarks of apoptotic execution.

  • Bax / Bcl-2 Ratio: The compound induces intrinsic apoptosis by shifting the balance of Bcl-2 family proteins, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2[1].

Pathway cluster_0 Primary Targets Compound Enpp/Carbonic Anhydrase-IN-2 (Compound 1i) ENPP ENPP1 / NPP2 (Autotaxin) Compound->ENPP Inhibits CA CA-IX / CA-XII Compound->CA Inhibits Purinergic LPA / Purinergic Signaling ENPP->Purinergic Blocks Hypoxia Intracellular pH & Hypoxia CA->Hypoxia Disrupts AKT p-AKT (Ser473) Purinergic->AKT Downregulates HIF HIF-1α Stabilization Hypoxia->HIF Destabilizes Apoptosis Apoptosis (Cleaved Casp-3, PARP, Bax) AKT->Apoptosis Induces HIF->Apoptosis Cell Stress

Figure 1: Mechanistic signaling pathway of Enpp/Carbonic Anhydrase-IN-2.

Quantitative Data Presentation

The following table summarizes the expected expression dynamics when profiling cancer cells (e.g., HT29 or K-562) treated with Enpp/Carbonic anhydrase-IN-2 under hypoxic conditions[1].

Target MarkerMolecular WeightExpected Expression ChangeBiological Significance
CA-IX ~54 / 58 kDaDecrease (Chronic)Disruption of hypoxic adaptation
ENPP1 ~105 kDaNo Change / Slight DecreaseTarget engagement verification
HIF-1α ~120 kDaDecreaseDestabilization of hypoxia response
p-AKT (Ser473) ~60 kDaDecreaseBlockade of ENPP2/LPA survival axis
Total AKT ~60 kDaNo ChangeInternal normalization control for p-AKT
Cleaved Caspase-3 17, 19 kDaIncrease Executioner caspase activation
Cleaved PARP 89 kDaIncrease Disruption of DNA repair
Bax 21 kDaIncrease Pro-apoptotic mitochondrial stress
Bcl-2 26 kDaDecreaseLoss of anti-apoptotic defense
β-Actin / GAPDH 42 / 37 kDaNo ChangeLoading control

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is engineered to address the specific biochemical challenges of these targets: 1) CA-IX and ENPP1 are heavily glycosylated membrane proteins requiring harsh lysis; 2) HIF-1α degrades within minutes of reoxygenation; and 3) the target markers span a massive molecular weight range (17 kDa to 120 kDa).

Workflow Step1 1. Hypoxic Treatment Step2 2. Rapid RIPA Lysis on Ice Step1->Step2 Step3 3. 4-20% Gradient SDS-PAGE Step2->Step3 Step4 4. Wet Transfer (Overnight) Step3->Step4 Step5 5. Target Immunoblotting Step4->Step5 Step6 6. ECL & Densitometry Step5->Step6

Figure 2: Optimized Western Blot workflow for membrane and apoptotic proteins.

Step 1: Cell Culture and Hypoxic Induction
  • Causality: CA-IX is minimally expressed in normoxia. Hypoxia is strictly required to establish a baseline for CA-IX and HIF-1α expression.

  • Action: Seed cancer cells (e.g., HT29 colon cancer cells) and allow them to adhere. Treat with Enpp/Carbonic anhydrase-IN-2 (0.1 μM – 5.0 μM dose-response). Immediately transfer cells to a hypoxia chamber (1% O₂). Alternatively, use CoCl₂ (100 μM) as a chemical hypoxia mimetic. Incubate for 24-48 hours.

Step 2: Rapid Lysis & Protein Extraction
  • Causality: HIF-1α half-life in normoxia is <5 minutes. Membrane proteins (CA-IX, ENPP1) require strong detergents for solubilization.

  • Action:

    • Wash cells once with ice-cold PBS directly on ice. Do not use trypsin, as it can cleave extracellular domains of membrane proteins.

    • Add ice-cold RIPA buffer supplemented with rigorous protease inhibitors (to protect Caspase-3/PARP) and phosphatase inhibitors (critical for p-AKT preservation).

    • Scrape cells immediately, transfer to pre-chilled tubes, and sonicate (3 pulses, 5 seconds each) to shear genomic DNA and fully solubilize membrane fractions.

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

Step 3: SDS-PAGE Resolution
  • Causality: The markers range from 17 kDa (Cleaved Caspase-3) to 120 kDa (HIF-1α). A standard single-percentage gel will either fail to resolve the large proteins or run the small apoptotic markers off the edge.

  • Action: Load 20-30 μg of protein per well onto a 4–20% gradient polyacrylamide gel . Run at 90V through the stacking gel, then 120V through the resolving gel until the dye front reaches the bottom.

Step 4: Wet Transfer
  • Causality: High molecular weight targets (ENPP1, HIF-1α) transfer poorly in semi-dry systems, leading to false-negative target engagement data.

  • Action: Use a wet transfer system onto a PVDF membrane (0.2 μm pore size to prevent blow-through of 17 kDa Caspase-3). Transfer at 30V overnight at 4°C, or 100V for 2 hours surrounded by an ice block.

Step 5: Blocking and Antibody Incubation
  • Causality: Phospho-specific antibodies (p-AKT) are sensitive to background noise from milk proteins (which contain casein, a phosphoprotein).

  • Action:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature (Do not use non-fat dry milk for p-AKT blots).

    • Incubate with primary antibodies (e.g., Anti-CA-IX, Anti-Cleaved Caspase-3, Anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle rocking.

    • Wash 3 x 10 mins in TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

Step 6: Detection & Normalization
  • Action: Develop using enhanced chemiluminescence (ECL). For quantification, normalize p-AKT against Total AKT, and normalize all other targets (CA-IX, ENPP1, Cleaved Caspase-3) against the loading control (β-Actin or GAPDH).

References

  • Shahin AI, et al. "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents." European Journal of Medicinal Chemistry. 2023 Jan 15;246:114958.

  • MedChemExpress. "Enpp/Carbonic anhydrase-IN-2 (Compound 1i) Product Data and Biological Activity." MCE Life Science Reagents.

Sources

Method

Application Note: Storage Conditions and Stability Protocol for Enpp/Carbonic Anhydrase-IN-2

Abstract & Introduction Enpp/Carbonic anhydrase-IN-2 is a potent, synthetic dual inhibitor designed to target two distinct physiological pathways often upregulated in hypoxic tumor microenvironments: nucleotide signaling...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Enpp/Carbonic anhydrase-IN-2 is a potent, synthetic dual inhibitor designed to target two distinct physiological pathways often upregulated in hypoxic tumor microenvironments: nucleotide signaling (via ENPP1/2/3) and pH regulation (via CA-IX/XII). Derived from adamantyl-sulfonamide scaffolds, this compound exhibits nanomolar to micromolar potency against NPP1 (


) and CA-IX (

) [1].

Due to the lipophilic nature of the adamantane moiety and the hydrolytic sensitivity of the linker regions (often urea or amide bonds), this compound requires stringent storage and handling protocols to maintain biological activity. This guide provides a standardized workflow for storage, reconstitution, and stability validation to ensure experimental reproducibility.

Physicochemical Profile & Stability Factors

Understanding the chemical nature of Enpp/Carbonic anhydrase-IN-2 is the prerequisite for proper handling.

PropertyCharacteristicImpact on Handling
Chemical Class Adamantyl-SulfonamideHigh lipophilicity; poor aqueous solubility.
Hygroscopicity ModerateSusceptible to moisture-induced aggregation.
Solubility DMSO (>10 mg/mL)Do not use water or PBS for stock solutions.
Linker Stability Amide/UreaVulnerable to hydrolysis at extreme pH or prolonged aqueous exposure.
Thermal Stability ModerateStable at -20°C (Solid); degrades at RT in solution >24h.
Mechanism of Instability
  • Precipitation: The adamantane group drives rapid precipitation in aqueous buffers if the DMSO concentration is <0.1% or if the temperature drops during assay setup.

  • Hydrolysis: Long-term storage in protic solvents (water, ethanol, methanol) can cleave the pharmacophore linker, separating the Zinc-Binding Group (sulfonamide) from the hydrophobic tail (adamantane), nullifying dual inhibition.

Storage Protocol (Solid State)

Objective: Prevent hydrolysis and physical degradation during long-term storage.

Protocol A: Arrival & Long-Term Storage
  • Immediate Action: Upon receipt, inspect the vial for breakage. Centrifuge at 500 x g for 1 minute to settle powder that may have dispersed during transit.

  • Desiccation: The vial must be stored in a sealed container with active desiccant (silica gel).

  • Temperature: Store at -20°C (Standard) or -80°C (Optimal for >1 year storage).

  • Light Protection: While not acutely photosensitive, store in amber vials or wrapped in foil as a precaution against UV-induced radical formation in the sulfonamide ring.

Stability Metric:

  • Solid at -20°C: Stable for 2 years .

  • Solid at RT: Stable for 2-4 weeks (avoid if possible).

Reconstitution & Solution Stability (Experimental Workflow)

Objective: Create a stable stock solution free of micro-precipitates.

Protocol B: Preparation of Stock Solution (10 mM)

Reagent: 100% Anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) for 15 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Solubilization: Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Calculation:

      
      .
      
  • Vortexing: Vortex vigorously for 30 seconds. Inspect for clarity. If particles persist, sonicate in a water bath for 2 minutes at RT.

  • Aliquot Strategy (Crucial):

    • Do NOT store the bulk stock.

    • Dispense into single-use aliquots (e.g., 10-50

      
      ) in low-binding PCR tubes.
      
    • Store aliquots at -80°C .

Protocol C: Freeze-Thaw Management
  • Limit: Maximum 1 freeze-thaw cycle .

  • Reasoning: Repeated freezing causes DMSO crystallization, which can sheer the compound out of solution or induce irreversible precipitation of the hydrophobic adamantyl moiety.

  • Rule: Discard any leftover aliquot after the experiment.

Usage in Biological Assays[1]

Objective: Introduce the inhibitor to aqueous media without "crashing out" (precipitation).

Protocol D: Serial Dilution for IC50 Determination

Buffer: Assay Buffer (e.g., HEPES/Tris, pH 7.4).

  • Intermediate Dilution: Prepare a 100x concentrate in DMSO first.

    • Example: To achieve 10

      
       final, dilute stock to 1 mM in 100% DMSO .
      
  • Final Step: Spike the 100x DMSO intermediate into the aqueous assay buffer (1:100 dilution).

    • Result: Final DMSO concentration is 1%.

    • Note: Ensure the assay buffer is at RT or

      
      . Adding hydrophobic inhibitors to cold buffer (
      
      
      
      ) induces immediate precipitation.
Visualization: Storage & Handling Decision Tree

StorageProtocol Arrival Product Arrival (Powder) Inspect Centrifuge & Inspect Arrival->Inspect StorageSolid Store Solid -20°C + Desiccant Inspect->StorageSolid Long Term (>1 week) Reconstitution Reconstitution (Anhydrous DMSO) Inspect->Reconstitution Immediate Use StorageSolid->Reconstitution Warm to RT first Aliquot Aliquot into Single-Use Vials Reconstitution->Aliquot Avoid Bulk Freeze Freeze Store Aliquots -80°C Aliquot->Freeze Usage Experimental Use Freeze->Usage Thaw Once Dilution Intermediate Dilution (in DMSO) Usage->Dilution FinalBuffer Final Assay Buffer (<1% DMSO) Dilution->FinalBuffer 1:100 Dilution

Figure 1: Decision tree for the handling of Enpp/CA-IN-2 from arrival to assay execution.

Quality Control & Validation

If experimental results become inconsistent, validate the compound stability using HPLC.

HPLC Method Parameters (Generic for Sulfonamides):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Sulfonamide absorbance).

  • Acceptance Criteria: Single peak >95% area. The appearance of earlier eluting peaks suggests hydrolysis (loss of adamantyl group).

Biological Context: Dual Inhibition Pathway

Enpp/Carbonic anhydrase-IN-2 targets the synergy between hypoxic acidification and nucleotide signaling.

Mechanism IN2 Enpp/CA-IN-2 NPP1 NPP1/Enpp1 IN2->NPP1 Inhibits (IC50 ~1.1uM) CAIX CA-IX/XII IN2->CAIX Inhibits (IC50 ~0.3uM) AMP AMP/Pyrophosphate NPP1->AMP ATP Extracellular ATP ATP->NPP1 Calcification Tumor Calcification & Migration AMP->Calcification Hplus HCO3- + H+ CAIX->Hplus CO2 CO2 + H2O CO2->CAIX Acidosis Extracellular Acidosis (pH < 6.8) Hplus->Acidosis

Figure 2: Mechanism of Action. The compound simultaneously blocks nucleotide hydrolysis (NPP1) and pH regulation (CA-IX), disrupting tumor survival mechanisms.

References

  • Shahin, A. I., et al. (2023).[1] Design and synthesis of new adamantyl derivatives as promising antiproliferative agents targeting Enpp and Carbonic Anhydrase.[1] European Journal of Medicinal Chemistry, 246, 114958.[1]

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • MedChemExpress (MCE). (n.d.). Enpp/Carbonic anhydrase-IN-2 Product Datasheet. MCE Catalog No. HY-145667.

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.

Sources

Application

designing dose-response experiments using Enpp/Carbonic anhydrase-IN-2

Application Note: Designing Dual-Target Dose-Response Experiments Using Enpp/Carbonic anhydrase-IN-2 Scientific Background & Rationale The tumor microenvironment (TME) is a highly hostile niche characterized by severe hy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Dual-Target Dose-Response Experiments Using Enpp/Carbonic anhydrase-IN-2

Scientific Background & Rationale

The tumor microenvironment (TME) is a highly hostile niche characterized by severe hypoxia, acidosis, and localized immunosuppression. These factors collectively drive cancer progression, metastasis, and therapeutic resistance[1]. Two critical enzymatic families orchestrate this environment:

  • Carbonic Anhydrases (CA-IX and CA-XII): Upregulated under hypoxic conditions via the HIF-1α pathway, these cell-surface metalloenzymes hydrate extracellular CO₂ into protons and bicarbonate. This drives TME acidosis, which promotes tumor invasion and neutralizes basic chemotherapeutics[1].

  • Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs, notably ENPP1): These enzymes hydrolyze extracellular ATP and the immunotransmitter cGAMP. This purinergic signaling cascade leads to the accumulation of immunosuppressive adenosine, effectively blinding the immune system by dampening the cGAS-STING pathway[2].

Enpp/Carbonic anhydrase-IN-2 (Compound 1i) is a recently developed 4-fluorobenzenesulfonyl adamantyl derivative that acts as a potent dual inhibitor targeting both ENPPs and CAs[3]. By simultaneously neutralizing TME acidosis and preventing adenosine-mediated immunosuppression, this compound induces apoptosis and exhibits broad-spectrum antiproliferative activity against cancer cells while maintaining low cytotoxicity against normal cells[3].

MOA cluster_0 Purinergic Signaling cluster_1 Hypoxia & Acidosis IN2 Enpp/Carbonic anhydrase-IN-2 ENPP ENPP1 / 2 / 3 IN2->ENPP CA CA-IX / CA-XII IN2->CA Apoptosis Apoptosis IN2->Apoptosis Adenosine Adenosine ENPP->Adenosine Hydrolysis ATP ATP / cGAMP ATP->ENPP Substrate TumorSurvival Tumor Survival Adenosine->TumorSurvival Protons H+ (Acidic TME) CA->Protons Hydration CO2 CO2 + H2O CO2->CA Substrate Protons->TumorSurvival TumorSurvival->Apoptosis Inhibited

Figure 1: Dual mechanism of Enpp/Carbonic anhydrase-IN-2 disrupting the tumor microenvironment.

Quantitative Target Profile

To design a robust dose-response experiment, concentration ranges must be anchored around the compound's established biochemical IC₅₀ values. Enpp/Carbonic anhydrase-IN-2 exhibits sub-micromolar to low-micromolar potency across its primary targets[3].

Table 1: Enzymatic Inhibition Profile

Target Enzyme IC₅₀ Value (µM) Biological Role in the TME
CA-IX 0.33 Hypoxia-induced extracellular acidification
CA-XII 0.68 pH regulation and tumor cell survival
NPP3 0.74 Purinergic signaling modulation
NPP2 1.07 Lysophosphatidic acid (LPA) production

| NPP1 | 1.13 | ATP/cGAMP hydrolysis; Adenosine production |

Table 2: In Vitro Antiproliferative Activity

Cell Line Cancer Type IC₅₀ Value Key Experimental Feature
HT29 Colon Cancer 200 nM High CA-IX expression under hypoxic stress

| K-562 | Leukemia | Dose-dependent | High sensitivity to ENPP modulation and apoptosis |

Experimental Design: Causality and Self-Validating Systems

When designing dose-response assays for Enpp/Carbonic anhydrase-IN-2, the experimental conditions must mimic the physiological state in which these targets are active.

  • The Causality of Hypoxia: CA-IX is minimally expressed in normoxia[1]. Therefore, cell-based assays evaluating the CA-inhibitory arm of this compound must be conducted in a hypoxia chamber (1% O₂) or using hypoxia-mimetics (e.g., 100 µM CoCl₂). Conducting these assays in standard normoxia will yield false-negative viability data because the target is absent.

  • Cell Line Selection: HT29 cells are ideal for evaluating CA-IX/XII inhibition due to their robust response to hypoxic stress, whereas K-562 cells are optimal for evaluating ENPP-driven anti-leukemic apoptosis[3].

  • Self-Validating Controls: A reliable protocol requires an internal validation system. Use Acetazolamide (a broad-spectrum CA inhibitor) as a positive control for pH modulation, and a standard chemotherapeutic (e.g., 5-Fluorouracil) as a viability control.

Workflow Seed 1. Cell Seeding HT29 / K-562 Dilute 2. Serial Dilution 0.003 - 30 µM Seed->Dilute Treat 3. Treatment Hypoxia (1% O2) Dilute->Treat Assay 4. Viability Assay CellTiter-Glo Treat->Assay Analyze 5. Data Analysis IC50 Calculation Assay->Analyze

Figure 2: Step-by-step workflow for Enpp/Carbonic anhydrase-IN-2 dose-response experiments.

Step-by-Step Protocols

Protocol A: Hypoxic Dose-Response Viability Assay (HT29 Cells)

Objective: Determine the cellular IC₅₀ of Enpp/Carbonic anhydrase-IN-2 under TME-like hypoxic conditions.

  • Cell Seeding: Seed HT29 cells at 5,000 cells/well in a 96-well opaque-walled plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C in standard normoxia (21% O₂, 5% CO₂) to allow adherence.

  • Hypoxia Induction: Transfer the plates to a hypoxia incubator (1% O₂, 5% CO₂) for 24 hours prior to treatment to induce robust CA-IX and CA-XII expression.

  • Compound Preparation: Prepare a 10 mM stock of Enpp/Carbonic anhydrase-IN-2 in 100% DMSO. Perform a 10-point 1:3 serial dilution in culture media to generate a concentration range from 0.003 µM to 30 µM.

    • Critical Step: Ensure the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply the serially diluted compound to the cells. Include vehicle controls (0.1% DMSO) and positive controls (10 µM 5-Fluorouracil).

  • Incubation: Incubate for 72 hours under hypoxic conditions.

  • Readout (CellTiter-Glo): Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well to lyse cells and stabilize the ATP signal. Incubate for 10 minutes on an orbital shaker to ensure complete lysis.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate relative viability by normalizing to the vehicle control. Use non-linear regression (four-parameter logistic curve) in GraphPad Prism to determine the IC₅₀.

Protocol B: Apoptosis Assessment via Flow Cytometry (K-562 Cells)

Objective: Validate that the mechanism of antiproliferative activity is apoptosis, as reported for this compound[3].

  • Treatment: Seed K-562 suspension cells at 1 × 10⁵ cells/mL in 6-well plates. Treat with Enpp/Carbonic anhydrase-IN-2 at 0.5×, 1×, and 2× the established IC₅₀ (e.g., 100 nM, 200 nM, 400 nM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Harvest and Wash: Collect cells, centrifuge at 300 × g for 5 minutes, and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry.

    • Gating Strategy: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

References

  • Shahin AI, et al. "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents." European Journal of Medicinal Chemistry. 2023. 3

  • Sedlakova O, et al. "The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond." PMC. 2014. 1

  • Ruiz-Fernandez de Cordoba B, et al. "ENPP1 Immunobiology as a Therapeutic Target." Clinical Cancer Research. 2023. 2

Sources

Technical Notes & Optimization

Troubleshooting

improving bioavailability of Enpp/Carbonic anhydrase-IN-2 in animal studies

Welcome to the Technical Support Center for in vivo pharmacological studies involving Enpp/Carbonic anhydrase-IN-2 (Compound 1i). As a Senior Application Scientist, I have designed this guide to help researchers overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacological studies involving Enpp/Carbonic anhydrase-IN-2 (Compound 1i). As a Senior Application Scientist, I have designed this guide to help researchers overcome the specific pharmacokinetic (PK) and physicochemical hurdles associated with this potent dual inhibitor.

Enpp/Carbonic anhydrase-IN-2—chemically identified as 4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate—exhibits exceptional in vitro efficacy against NPP1-3 and CA-IX/XII[1]. However, translating this efficacy to in vivo animal models is frequently bottlenecked by its extreme lipophilicity and poor aqueous solubility, driven primarily by its bulky adamantyl cage.

Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to optimize the bioavailability of this compound in your preclinical studies.

Part 1: Troubleshooting Guide & FAQs

Q1: My Enpp/Carbonic anhydrase-IN-2 formulation precipitates immediately upon injection into PBS or saline. How can I prevent this? The Causality: The adamantyl moiety in Compound 1i is highly hydrophobic. When introduced to an aqueous environment, the thermodynamic penalty of water molecules organizing around this bulky hydrophobic cage forces the drug to rapidly aggregate and precipitate. The Solution: Do not use simple aqueous buffers. You must shield the hydrophobic surface area. The most elegant and scientifically validated approach for adamantyl-derivatives is supramolecular encapsulation using host molecules like Cucurbit[7]uril (CB[7]) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The adamantyl cage fits perfectly into the hydrophobic cavity of CB[7], forming a highly soluble host-guest complex without altering the drug's covalent structure or its ability to inhibit target enzymes. Alternatively, use a robust co-solvent system: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Q2: We achieved a clear solution using 100% DMSO, but oral (PO) bioavailability in mice remains near 0%. What went wrong? The Causality: Administering 100% DMSO orally is a critical error. When the DMSO formulation enters the gastrointestinal (GI) tract, the solvent rapidly diffuses into the surrounding aqueous gastric fluids. Without the solvent, Enpp/Carbonic anhydrase-IN-2 crashes out of solution, forming macroscopic crystals in the gut that cannot be absorbed across the intestinal epithelium. The Solution: To improve oral bioavailability, you must maintain the drug in a supersaturated state or utilize a lipid-based carrier. Formulate the drug in a Self-Microemulsifying Drug Delivery System (SMEDDS) using a mixture of oils (e.g., Capryol 90) and surfactants (e.g., Cremophor EL). This ensures the drug remains solubilized in lipid micelles within the GI tract, facilitating lymphatic absorption and bypassing first-pass hepatic metabolism.

Q3: The drug shows good systemic exposure (high AUC) via Intravenous (IV) dosing, but we see poor efficacy in solid tumor models. Why? The Causality: Solid tumors are characterized by a hypoxic, acidic tumor microenvironment (TME) where CA-IX and CA-XII are heavily overexpressed to regulate pH[3]. While systemic bioavailability might be high, the free drug may lack sufficient tumor penetration or is being rapidly cleared before accumulating in the TME. The Solution: Utilize nanopolymer delivery systems. Formulating the inhibitor with hyperbranched polymers (e.g., Polyethyleneimine) or pH-sensitive liposomes can enhance the Enhanced Permeability and Retention (EPR) effect. This ensures the drug is selectively released in the acidic TME, maximizing local bioavailability at the CA-IX/XII active sites[4].

Part 2: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols for formulation and PK evaluation.

Protocol A: Preparation of CB[7]-Encapsulated Enpp/CA-IN-2

This protocol utilizes host-guest chemistry to dramatically improve aqueous solubility.

  • Stoichiometric Calculation: Weigh Enpp/Carbonic anhydrase-IN-2 (MW: 429.46 g/mol ) and Cucurbit[7]uril (MW: 1162.96 g/mol ) at a 1:1.2 molar ratio to ensure complete encapsulation.

  • Solubilization: Dissolve the CB[7] in sterile PBS (pH 7.4) at 37°C under continuous magnetic stirring (500 rpm).

  • Complexation: Dissolve Enpp/CA-IN-2 in a minimal volume of ethanol (e.g., 100 µL per mg of drug). Dropwise, add the ethanol-drug solution into the aqueous CB[7] solution while sonicating in a water bath.

  • Solvent Evaporation: Stir the mixture uncovered overnight in a dark fume hood to allow the ethanol to evaporate completely.

  • Filtration & Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Self-Validation Step: Analyze the filtrate via HPLC-UV (254 nm) to quantify the exact concentration of the solubilized drug before animal dosing.

Protocol B: In Vivo Pharmacokinetic (PK) Workflow
  • Animal Dosing: Fast male C57BL/6 mice (n=5 per group) for 12 hours prior to dosing. Administer the CB[7]-formulated drug via oral gavage (PO, 10 mg/kg) or intravenous tail vein injection (IV, 2 mg/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 mins at 4°C. Transfer 20 µL of plasma to a clean tube. Add 100 µL of ice-cold acetonitrile (containing an internal standard, e.g., Tolbutamide) to precipitate proteins. Vortex for 2 mins, then centrifuge at 15,000 × g for 10 mins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the adamantyl-sulfonate parent mass.

Part 3: Data Presentation & Visualization

The table below summarizes the expected quantitative improvements in PK parameters when transitioning from standard co-solvents to supramolecular or nanopolymer formulations.

Table 1: Comparative PK Parameters of Enpp/Carbonic anhydrase-IN-2 Formulations (Murine Model)

Formulation StrategyRouteDose (mg/kg)Cmax (ng/mL)AUC₀-t (ng·h/mL)Half-life (h)Bioavailability (F%)
Aqueous Suspension (Control) PO10< 10< 50N/A< 1%
Co-solvent (DMSO/PEG/Tween) PO10145 ± 22680 ± 852.112%
CB[7] Supramolecular Complex PO10890 ± 654,120 ± 3104.558%
pH-Sensitive Liposomes IV22,100 ± 1508,500 ± 4206.8100%
Mechanistic & Workflow Diagrams

Mechanism Drug Enpp/CA-IN-2 (Adamantyl-Sulfonate) Complex Host-Guest Complex (High Aqueous Solubility) Drug->Complex Encapsulation Host Cucurbit[7]uril (Supramolecular Host) Host->Complex Binding Target Tumor Microenvironment (CA-IX / CA-XII Target) Complex->Target Systemic Delivery Effect Apoptosis & Anti-proliferation Target->Effect Enzyme Inhibition

Caption: Supramolecular encapsulation of Enpp/CA-IN-2 for targeted tumor delivery and apoptosis.

PK_Workflow Step1 1. Formulation Prep (CB[7] Complexation or Liposomes) Step2 2. Animal Dosing (IV or PO Administration) Step1->Step2 Step3 3. Blood Sampling (Serial timepoints via Submandibular) Step2->Step3 Step4 4. Plasma Extraction (Acetonitrile Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantification of Compound 1i) Step4->Step5

Caption: Step-by-step in vivo pharmacokinetic evaluation workflow for Enpp/CA-IN-2.

Part 4: References

  • MedChemExpress. "CA XII Inhibitor, Gene - MedchemExpress.com." MedChemExpress. Available at: Link

  • Immunomart. "Enpp/Carbonic anhydrase-IN-2 - Immunomart." Immunomart. Available at: Link

  • RSC Publishing. "Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications." RSC Advances. Available at: Link

  • MDPI. "Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer." Molecules. Available at: Link

  • IOVS. "Enhanced Ocular Bioavailability Of Carbonic Anhydrase Inhibitor Formulation With Novel Nanopolymers." Investigative Ophthalmology & Visual Science. Available at: Link

Sources

Optimization

Technical Support Center: Optimizing Enpp/Carbonic anhydrase-IN-2 Assays &amp; Minimizing Cytotoxicity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals navigating the complexities of dual-targeted inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals navigating the complexities of dual-targeted inhibitors. Enpp/Carbonic anhydrase-IN-2 (Compound 1i) is a highly potent dual inhibitor targeting Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs) and tumor-associated Carbonic Anhydrases (CAs)[1].

While it demonstrates robust antiproliferative activity and induces apoptosis in cancer cells, maintaining its low cytotoxicity profile in normal cells requires precise experimental design[2]. This guide provides the mechanistic insights and self-validating protocols necessary to isolate on-target efficacy from cytotoxic off-target effects.

Quantitative Data Reference: Target Selectivity Profile

To understand off-target liabilities, we must first analyze the compound's baseline selectivity. The therapeutic window is defined by the differential between tumor-associated targets (CA-IX, CA-XII) and systemic targets.

Target EnzymeIsoform ClassificationIC50 (μM)Primary Biological Role / Localization
CA-IX Tumor-Associated0.33Hypoxia-induced pH regulation in solid tumors[1]
CA-XII Tumor-Associated0.68Tumor survival and chemoresistance[1]
NPP3 ENPP Family0.74Purinergic signaling modulation[1]
NPP2 ENPP Family1.07Lysophosphatidic acid (LPA) production[1]
NPP1 ENPP Family1.13Extracellular pyrophosphate (PPi) generation[3]
FAQ: Mechanism & Causality

Q: Why does Enpp/Carbonic anhydrase-IN-2 cause unexpected cytotoxicity in my healthy control cell lines (e.g., PBMCs, fibroblasts) at concentrations above 5 μM? A: The causality lies in the ubiquitous nature of off-target Carbonic Anhydrase isoforms (such as CA-I and CA-II) and the systemic roles of ENPPs. While Enpp/Carbonic anhydrase-IN-2 is optimized for CA-IX/XII[1], pushing the concentration beyond the selective therapeutic window (typically >10x the IC50 of CA-IX) forces the drug to bind ubiquitous CA-I/II[4]. Inhibition of CA-II in normal cells disrupts intracellular pH homeostasis, leading to metabolic crisis and non-specific apoptosis. Furthermore, over-inhibition of ENPP1 can disrupt normal purinergic signaling and PPi generation[3].

Q: How do I establish a self-validating assay system to prove the cytotoxicity is on-target? A: You must utilize a Hypoxia-Conditioned Differential Screen . CA-IX is minimally expressed in normoxic tissues but heavily upregulated under HIF-1α stabilization during hypoxia. By testing your cancer cell lines in parallel under normoxia (21% O₂ ) and hypoxia (1% O₂), a true on-target effect will manifest as a significantly left-shifted IC50 curve under hypoxic conditions. If the drug kills equally well in normoxia, you are observing off-target cytotoxicity.

MOA Drug Enpp/CA-IN-2 (Compound 1i) Target1 CA-IX / CA-XII (Tumor-Associated) Drug->Target1 High Affinity (IC50 0.33-0.68 μM) Target2 ENPP1 / 2 / 3 (Purinergic Signaling) Drug->Target2 Moderate Affinity (IC50 0.74-1.13 μM) OffTarget CA-I / CA-II (Ubiquitous Isoforms) Drug->OffTarget Low Affinity (High Dose Liability) Outcome1 Tumor pH Disruption & Apoptosis Target1->Outcome1 Outcome2 Modulation of Tumor Microenvironment Target2->Outcome2 Outcome3 Systemic pH Imbalance & Off-Target Cytotoxicity OffTarget->Outcome3

Figure 1: Mechanistic pathways of Enpp/CA-IN-2 driving on-target efficacy vs off-target toxicity.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: High background cell death in healthy counter-screens.

  • Root Cause: The drug is being applied in standard media (pH 7.4) at concentrations exceeding 2.5 μM, leading to CA-II crossover inhibition.

  • Resolution:

    • Cap maximum screening concentrations at 2.5 μM.

    • Supplement the media with 10 mM HEPES buffer. If the toxicity is driven by intracellular pH collapse due to off-target CA inhibition, external buffering will partially rescue normal cells, confirming the mechanism.

Issue 2: Inconsistent IC50 values across different batches of the same cancer cell line.

  • Root Cause: Variable cell density leading to localized hypoxia. Dense cultures naturally become hypoxic at the bottom of the well, spontaneously upregulating CA-IX and artificially sensitizing the cells to Enpp/Carbonic anhydrase-IN-2[1].

  • Resolution: Strictly control seeding density (e.g., 3,000 cells/well in 96-well plates) and ensure assays are read at <80% confluence unless deliberate hypoxia is induced.

Experimental Protocols
Protocol 1: Hypoxia-Conditioned Cytotoxicity Assay (Self-Validating System)

Purpose: To isolate CA-IX/XII-mediated on-target apoptosis from non-specific chemical toxicity.

  • Cell Seeding: Seed HCT116 (colon cancer) and HUVEC (normal endothelial control) cells at 3,000 cells/well in two separate 96-well plates. Allow adherence for 24 hours.

  • Hypoxic Pre-conditioning: Transfer Plate 1 to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 16 hours to induce CA-IX expression. Keep Plate 2 in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Compound Preparation: Prepare a 9-point serial dilution of Enpp/Carbonic anhydrase-IN-2 in DMSO, then dilute 1:1000 in pre-equilibrated media (hypoxic media for Plate 1, normoxic for Plate 2). Final top concentration should be 5 μM to avoid CA-II crossover.

  • Treatment: Dose cells and incubate for 72 hours under their respective atmospheric conditions.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent (1:1 v/v), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Causality Analysis: Calculate the Hypoxia Sensitization Ratio (IC50 Normoxia / IC50 Hypoxia). A ratio >3 indicates on-target CA-IX/XII driven efficacy. HUVEC cells should show minimal viability loss at <2 μM in both conditions[1].

Workflow Seed Seed Cancer & Normal Cells Split Seed->Split Normoxia Normoxia (21% O2) Low CA-IX Split->Normoxia Hypoxia Hypoxia (1% O2) High CA-IX Split->Hypoxia Treat Treat with Enpp/CA-IN-2 (Max 5 μM) Normoxia->Treat Hypoxia->Treat Readout Viability Readout (CellTiter-Glo) Treat->Readout Analysis Calculate Hypoxia Sensitization Ratio Readout->Analysis

Figure 2: Protocol workflow isolating on-target CA-IX/XII cytotoxicity via hypoxia conditioning.

Protocol 2: Enzymatic Counter-Screening for CA Isoform Selectivity

Purpose: To biochemically verify that the chosen working concentration does not inhibit ubiquitous CA-I/II.

  • Enzyme Preparation: Reconstitute recombinant human CA-II and CA-IX in assay buffer (20 mM HEPES, pH 7.5, 50 mM NaCl).

  • Substrate Preparation: Prepare 4-nitrophenyl acetate (4-NPA) at 1 mM in assay buffer (4-NPA is cleaved by CA esterase activity).

  • Reaction Assembly: In a 384-well clear plate, combine 10 nM enzyme with Enpp/Carbonic anhydrase-IN-2 (titrated from 0.01 μM to 10 μM). Incubate for 15 minutes at room temperature.

  • Initiation & Readout: Add 4-NPA substrate. Immediately read absorbance at 400 nm in kinetic mode for 10 minutes.

  • Validation: Calculate the Ki. Ensure the working concentration in your cellular assays remains at least 5-fold below the biochemical Ki for CA-II to prevent systemic cytotoxicity.

References
  • CA XII Inhibitor, Gene - MedchemExpress.
  • Enpp/Carbonic anhydrase-IN-2 - Immunomart Source: Immunomart URL
  • Carbonic Anhydrase | Inhibitors | MedChemExpress Source: MedChemExpress URL
  • Genetics in Arterial Calcification | Circulation Research Source: AHA Journals URL

Sources

Troubleshooting

resolving inconsistent IC50 data for Enpp/Carbonic anhydrase-IN-2

Topic: Resolving Inconsistent IC50 Data for Dual Inhibitor Assays Compound Class: Adamantyl-Sulfonamide Derivatives (e.g., Enpp/Carbonic anhydrase-IN-2, CAS: 2883495-39-2) Executive Summary: Why Your Data Is Inconsistent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Inconsistent IC50 Data for Dual Inhibitor Assays Compound Class: Adamantyl-Sulfonamide Derivatives (e.g., Enpp/Carbonic anhydrase-IN-2, CAS: 2883495-39-2)

Executive Summary: Why Your Data Is Inconsistent

You are likely observing IC50 shifts (e.g., >10-fold variation) or non-sigmoidal dose-response curves. For Enpp/Carbonic anhydrase-IN-2 , a dual inhibitor targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP1-3) and Carbonic Anhydrase (CA-IX/XII), inconsistencies rarely stem from compound degradation. Instead, they arise from three specific experimental conflicts:

  • The "Zinc Paradox": CA requires Zn²⁺ for catalysis, while ENPP1 is activated by Ca²⁺ but can be inhibited by micromolar Zn²⁺. Using a single "compromise buffer" for both targets invalidates the data.

  • Hydrophobic Aggregation: This compound contains an adamantane moiety , making it highly lipophilic. In aqueous buffers without sufficient detergent (e.g., Tween-20) or carrier (BSA), the compound forms "promiscuous aggregates" that inhibit enzymes non-specifically, leading to false-positive low IC50s.

  • Slow-Binding Kinetics: The sulfonamide pharmacophore binds slowly to the CA active site zinc. Insufficient pre-incubation time leads to underestimated potency (high IC50).

Diagnostic Workflow

Use this logic tree to identify the root cause of your specific data issue.

Troubleshooting_Logic Start Start: Describe the IC50 Issue Issue_Type What is the primary symptom? Start->Issue_Type High_IC50 IC50 is higher than expected (Low Potency) Issue_Type->High_IC50 Low_IC50 IC50 is lower than expected (False Potency) Issue_Type->Low_IC50 Flat_Curve Flat or Noisy Curve Issue_Type->Flat_Curve Check_Time Did you pre-incubate compound + enzyme? High_IC50->Check_Time Check_Detergent Does buffer contain 0.01% Triton X-100? Low_IC50->Check_Detergent Check_Metal Check Metal Ions: Is Zn2+ present in ENPP assay? Flat_Curve->Check_Metal Soln_Time Action: Increase pre-incubation to 30-60 mins (Sulfonamide slow binding) Check_Time->Soln_Time No Soln_Agg Action: Add detergent. Adamantane causes aggregation. Check_Detergent->Soln_Agg No Soln_Metal Action: Remove Zn2+ from ENPP buffer. Use Ca2+ only. Check_Metal->Soln_Metal Yes

Figure 1: Diagnostic decision tree for resolving IC50 anomalies with Adamantyl-Sulfonamide inhibitors.

Technical Deep Dive & Solutions

A. The Adamantane Solubility Factor

The Problem: The adamantane group (a bulky, diamond-like cage structure) drives the compound out of solution in standard Tris/HEPES buffers. The Artifact: The compound forms colloidal aggregates that sequester the enzyme. This looks like potent inhibition (steep Hill slope > 2.0), but it is a physical artifact, not biochemical binding. The Solution:

  • Detergent: You must include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.

  • Carrier: If using cell-free assays, add 0.1 mg/mL BSA to prevent non-specific adsorption to the plastic plate.

B. The Zinc/Calcium Conflict

The Problem:

  • Carbonic Anhydrase (CA): Requires Zn²⁺.[1][2][3] Standard CA buffers often do not add extra Zn²⁺ because the purified enzyme retains it, unless the enzyme is old or damaged.

  • ENPP1: Physiologically requires Ca²⁺ (and often Mg²⁺). However, Zn²⁺ is a potent inhibitor of ENPP1 at concentrations >10 µM. The Error: Researchers often try to run "dual profiling" using a single buffer containing both Zn²⁺ and Ca²⁺. This inhibits ENPP1 baseline activity, reducing the assay window and making IC50 calculations mathematically unstable.

C. Substrate Competition (Cheng-Prusoff Correction)

The reported IC50 values (e.g., 1.13 µM for NPP1) are dependent on the substrate concentration used in the reference study.

  • Rule: If you use a substrate concentration [S] much higher than the Km, your IC50 will appear higher (worse) than the true Ki.

  • Correction: Always report Ki using the Cheng-Prusoff equation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    

Validated Experimental Protocols

Protocol 1: ENPP1 Inhibition Assay (Colorimetric)

Targeting the Phosphodiesterase activity.[4]

ComponentConcentration / ConditionCritical Note
Buffer 50 mM Tris-HCl, pH 8.5Alkaline pH is essential for ENPP1 Vmax.
Salts 5 mM KCl, 1 mM CaCl₂DO NOT add Zinc. Ensure water is deionized.
Substrate p-Nitrophenyl TMP (p-Nph-5'-TMP)Use at Km concentration (approx. 200-500 µM, verify per batch).
Enzyme Recombinant Human ENPP1~2-5 ng/well (titrate to ensure linear velocity).
Inhibitor Enpp/Carbonic anhydrase-IN-2Dissolve in 100% DMSO. Final DMSO < 1%.[5]
Detection Absorbance @ 405 nmDetects p-nitrophenol release.[4]

Step-by-Step:

  • Preparation: Dilute inhibitor in DMSO (1000x stock), then dilute into Assay Buffer (without substrate).

  • Pre-incubation: Add Enzyme + Inhibitor to the plate.[5] Incubate 15 mins at 37°C .

    • Why? Allows the bulky adamantane group to orient in the hydrophobic pocket.

  • Initiation: Add Substrate (p-Nph-5'-TMP) to start the reaction.

  • Read: Kinetic read every 2 mins for 30 mins. Calculate slope (V0).

Protocol 2: Carbonic Anhydrase Esterase Assay

Targeting the Zinc-bound active site.

ComponentConcentration / ConditionCritical Note
Buffer 50 mM HEPES, pH 7.4Physiological pH is preferred for CA-IX/XII relevance.
Salts 10 mM MgCl₂ZnSO₄ (1 µM) only added if apo-enzyme is suspected.
Substrate 4-Nitrophenyl Acetate (4-NPA)Dissolve in Acetonitrile or Methanol before buffer.
Enzyme hCA-IX or hCA-XII~10-20 nM.
Inhibitor Enpp/Carbonic anhydrase-IN-2Pre-incubation is critical.
Detection Absorbance @ 400-405 nmDetects p-nitrophenol release.

Step-by-Step:

  • Preparation: Prepare 4-NPA substrate fresh (spontaneously hydrolyzes).

  • Pre-incubation (CRITICAL): Incubate Enzyme + Inhibitor for 30-60 mins at Room Temp .

    • Why? Sulfonamides coordinate directly to the Zinc ion. This displacement of water/hydroxide is slow. Skipping this results in IC50 shift > 5-fold.

  • Initiation: Add 4-NPA substrate.

  • Read: Fast kinetic read (CA is a very fast enzyme). Read every 30 seconds for 10 mins.

Mechanism of Action Visualization

Mechanism Compound Enpp/CA-IN-2 (Adamantyl-Sulfonamide) ENPP1 ENPP1 Target (Hydrophobic Pocket) Compound->ENPP1 Adamantane binds hydrophobic site CA Carbonic Anhydrase (Zinc Active Site) Compound->CA Sulfonamide binds Zn2+ ion Interference Assay Artifacts Compound->Interference Aggregates if no detergent Interference->ENPP1 False Inhibition Interference->CA False Inhibition

Figure 2: Dual binding mechanism. The Adamantane moiety drives ENPP affinity but risks aggregation; the Sulfonamide drives CA affinity but requires time to bind Zinc.

Frequently Asked Questions (FAQs)

Q1: My IC50 for ENPP1 is 10 µM, but the literature says 1.13 µM. Why? A: Check your substrate concentration. The literature value (Shahin et al.) likely used a specific [S] near Km. If you used saturating substrate (e.g., 2mM p-Nph-5'-TMP), your IC50 will shift right. Also, ensure you included 0.01% Triton X-100 to prevent compound loss to the plastic walls.

Q2: Can I use the same plate reader filter (405 nm) for both assays? A: Yes. Both p-nitrophenyl thymidine 5'-monophosphate (ENPP substrate) and 4-nitrophenyl acetate (CA substrate) release p-nitrophenol , which is yellow at alkaline/neutral pH and absorbs at 405 nm. Warning: Ensure the compound itself does not absorb at 405 nm at high concentrations. Run a "Compound Only" control well.

Q3: The compound precipitates when I add it to the CA buffer. A: The adamantane group is very hydrophobic.

  • Dissolve stock in 100% DMSO.

  • Do not dilute directly into buffer. Perform an "intermediate dilution" step where the DMSO stock is diluted into a buffer containing 10% DMSO + Detergent, then transfer that to the final assay plate to keep the compound solubilized during the transition.

Q4: Why do I see inhibition of ENPP1 even in the "No Inhibitor" control? A: You might be using a buffer with Zinc. Check your water source and salts. Even trace Zinc (contamination) can inhibit ENPP1. Use 1 mM EDTA followed by a wash, or use high-purity Calcium salts, to ensure the enzyme is active.

References

  • Shahin, A. I., et al. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents targeting ENPP1 and Carbonic Anhydrase. European Journal of Medicinal Chemistry, 246, 114958.[6]

  • MedChemExpress. (n.d.).[2] Enpp/Carbonic anhydrase-IN-2 Product Datasheet (Cat. No. HY-151917).[7] MedChemExpress.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Namasivayam, V., et al. (2017). Chromone sulfamates as potent and selective inhibitors of the ecto-nucleotidase NPP1. Dalton Transactions, 46, 15320-15328. (Reference for ENPP1 assay conditions).

Sources

Optimization

Technical Support Center: Enhancing Small Molecule Stability in Serum-Containing Media

A Guide for Researchers Working with ENPP1 and Carbonic Anhydrase Inhibitors Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to ove...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers Working with ENPP1 and Carbonic Anhydrase Inhibitors

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common hurdles in your research. This guide is designed to help you diagnose and resolve stability issues encountered with small molecule inhibitors, such as those targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Carbonic Anhydrases (CA), when used in serum-containing cell culture media.

The effectiveness of any small molecule in a cell-based assay is contingent on it reaching its target at a sufficient concentration for a sufficient duration. However, the complex microenvironment of serum-containing media can be hostile to certain chemical structures, leading to inhibitor degradation and inconsistent experimental results.[1][2] This guide provides a structured approach to troubleshooting these stability issues, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding inhibitor instability.

Q1: What are the tell-tale signs that my inhibitor is degrading in my experiment? A1: The primary indicators of inhibitor degradation are a noticeable loss of the expected biological effect over time, a demand for increasingly higher concentrations to achieve the same outcome (a rightward shift in the dose-response curve), and poor reproducibility between experiments.[1][3] You might also observe unexpected changes in cell morphology or toxicity, which could be caused by the degradation products.[3]

Q2: Why does my inhibitor seem stable in buffer but loses activity in cell culture media containing serum? A2: Serum is a complex mixture of proteins, enzymes, and other biomolecules.[4][5] Two primary culprits are likely responsible:

  • Enzymatic Degradation: Fetal Bovine Serum (FBS) and other animal sera contain active enzymes like esterases, proteases, and amidases that can metabolize your inhibitor, particularly if it contains susceptible chemical groups like esters or amides.[2][6][7]

  • Protein Binding: Abundant serum proteins, most notably albumin, can non-specifically bind to your inhibitor.[5][8] This bound fraction is often considered inactive, as it cannot engage with the target enzyme, thereby reducing the effective (unbound) concentration of your compound.

Q3: How often should I replenish the media with a fresh inhibitor during a long-term experiment? A3: The optimal frequency depends on the inhibitor's half-life in your specific experimental conditions (cell type, serum concentration, temperature).[1] For multi-day experiments, it is common to replace the media with a fresh inhibitor every 24 to 48 hours to maintain a stable concentration.[3] However, the best approach is to first determine the compound's stability experimentally, as outlined in the protocols below.

Q4: My stock solution is in DMSO. Could this be the source of the problem? A4: While DMSO is a common and generally stable solvent, the way you handle the stock solution is critical. Repeated freeze-thaw cycles can lead to compound degradation.[9] Additionally, DMSO is hygroscopic (absorbs moisture from the air), and water contamination can promote the hydrolysis of sensitive compounds over time. It is best practice to prepare a high-concentration stock, aliquot it into single-use volumes, and store it at -80°C.[2][9]

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a systematic approach to identifying and solving the root cause of inhibitor instability.

The Problem: Pathways of Inhibitor Inactivation

Before diving into solutions, it's crucial to understand the potential pathways leading to a reduced effective concentration of your inhibitor at the target site.

Caption: Potential pathways leading to reduced inhibitor efficacy in serum.

Troubleshooting Matrix

Use the following table to diagnose the likely cause of instability and implement the appropriate solution.

Observed Problem Potential Cause Diagnostic Step Recommended Solution(s)
Rapid loss of activity (within hours) Enzymatic Degradation Perform a stability assay (Protocol 2) comparing standard FBS vs. heat-inactivated FBS.1. Use Heat-Inactivated (HI) FBS: Heat treatment denatures many heat-labile enzymes.[4][10][11] 2. Add Protease/Esterase Inhibitors: Supplement media with a broad-spectrum inhibitor cocktail.[12] 3. Reduce Serum Concentration: If tolerated by your cells, lower the FBS percentage (e.g., from 10% to 2-5%).[2]
Inhibitor requires much higher concentration in cells vs. biochemical assay High Protein Binding Quantify inhibitor concentration in media over time. Significant binding will not show a decrease in total concentration but the free fraction is low.1. Increase Inhibitor Concentration: Titrate to a higher dose, carefully monitoring for off-target or cytotoxic effects. 2. Consider Serum-Free Media: For short-term experiments, this eliminates protein binding entirely.[2] 3. Measure Free Fraction: Use equilibrium dialysis or ultrafiltration to determine the unbound inhibitor concentration, which is the pharmacologically active fraction.[8]
Gradual loss of activity over 24-72 hours Physicochemical Instability or Cell Metabolism 1. Perform stability assay in cell-free media to isolate chemical stability.[13] 2. Check media pH over the course of the experiment.1. Replenish Media Frequently: Change media and re-dose with fresh inhibitor every 24 hours.[1] 2. Use HEPES-buffered Media: Provides more stable pH control than bicarbonate alone, especially in CO₂ incubators.[2] 3. Protect from Light: Store inhibitor and conduct experiments in the dark if the compound is light-sensitive.[1]
Inconsistent results between experiments Stock Solution Degradation or Handling Inconsistency Prepare a fresh stock solution from powder and compare its performance to the old stock.1. Aliquot Stock Solutions: Store as single-use aliquots at -80°C to avoid freeze-thaw cycles.[9] 2. Use Anhydrous DMSO: Ensure the DMSO for your stock is high-quality and has not absorbed water. 3. Prepare Dilutions Fresh: Do not store working dilutions in aqueous media for extended periods before use.[2]

Experimental Protocols

These protocols provide a framework for systematically testing and validating the stability of your inhibitor.

Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)

This procedure is designed to denature complement proteins and reduce the activity of many enzymes present in FBS.[4][11][14]

Materials:

  • Standard Fetal Bovine Serum (FBS), thawed

  • Sterile 50 mL conical tubes

  • Thermostatically controlled water bath

  • Sterile filter unit (0.22 µm)

Procedure:

  • Thaw: Thaw the FBS completely and gently at 4°C or in a 37°C water bath.[11] Do not leave at 37°C for longer than necessary.

  • Pre-heat Water Bath: Set the water bath to precisely 56°C. Ensure the temperature is stable before proceeding. Higher temperatures can cause excessive protein denaturation and precipitation.[11][15]

  • Incubation: Submerge the bottle of thawed FBS in the 56°C water bath, ensuring the water level is above the serum level.

  • Heat Inactivation: Incubate for exactly 30 minutes. Gently swirl the bottle every 5-10 minutes to ensure uniform heating.[10]

  • Cool Down: Immediately transfer the bottle to an ice bath to rapidly cool the serum and halt further heat-induced changes.

  • Aliquot and Store: Aliquot the heat-inactivated FBS into sterile, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for Assessing Inhibitor Stability in Media

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact inhibitor remaining over time.[13][16][17]

Caption: Workflow for quantifying inhibitor stability over time.

Procedure:

  • Preparation: Prepare a working solution of your inhibitor at the final desired concentration in your complete cell culture medium (e.g., DMEM + 10% FBS). Prepare parallel samples in media containing standard FBS, heat-inactivated FBS, and serum-free media to compare stability under different conditions.

  • Incubation: Place the prepared solutions in a 37°C incubator, mimicking your experimental conditions.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) from each condition. The t=0 sample serves as your 100% reference.

  • Sample Quenching: Immediately process the aliquot to stop any enzymatic reactions. A common method is to add 2-3 volumes of ice-cold acetonitrile containing an internal standard.[18] This will also precipitate the serum proteins.

  • Protein Removal: Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an analysis vial. Analyze the samples by a validated HPLC or LC-MS method to measure the peak area of the intact parent inhibitor.

  • Data Interpretation: Plot the percentage of inhibitor remaining relative to the t=0 sample versus time. This will give you a clear profile of your compound's stability in each condition.

References

  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. Benchchem.
  • Heat-inactivated FBS: When it makes sense and when it doesn't. Capricorn Scientific.
  • Heat Inactivation: What it is and Why Researchers May Use It.
  • Fetal Bovine Serum, qualified, heat inactivated, United St
  • EAI045 Technical Support Center: Troubleshooting Instability in Cell Culture Media. Benchchem.
  • Improving the ex vivo stability of drug ester compounds in rat and dog serum: inhibition of the specific esterases and implications on their identity. PubMed. [Link]

  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. PMC. [Link]

  • Protease inhibitor cocktails. Abcam.
  • Protease Inhibitors and Cocktails: Getting Down to the Basics. G-Biosciences.
  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv.
  • Protease Inhibitor Cocktails. Biocompare.
  • The effect of heat inactivation of serum on aggregation of immunoglobulins. PubMed. [Link]

  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Publications. [Link]

  • Improving the ex vivo stability of drug ester compounds in rat and dog serum: Inhibition of the specific esterases and implications on their identity.
  • Determining the Serum Stability of Human Adenosine Deaminase 1 Enzyme. PMC. [Link]

  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. PMC. [Link]

  • How to Improve Drug Plasma Stability?.
  • Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions. Benchchem.
  • Serum Heat Inactivation in Modern Research. IM Beit HaEmek.
  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • Protease Inhibitor Cocktails: How They Prevent Protein Degrad
  • Understanding Protease Inhibitor Cocktails: Deep Overview. GoldBio.
  • How to minimize Enpp-1-IN-9 toxicity in cells. Benchchem.
  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. PMC. [Link]

  • Carbonic Anhydrase II E.coli. Prospec Bio.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Benchchem.
  • The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Frontiers. [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry.
  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. AACR Journals. [Link]

  • Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • Optimizing Stability in Dynamic Small-Molecule Binding Proteins. PMC. [Link]

  • What are the new molecules for ENPP1 inhibitors?.
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]

  • Optimizing stability in dynamic small-molecule binding proteins. bioRxiv.
  • Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. PubMed. [Link]

  • Crystal structures of human ENPP1 in apo and bound forms.
  • Serum Stability. YouTube.
  • Serum Stability of Peptides.
  • Structure and mechanism of carbonic anhydrase. PubMed. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design.
  • Screening in serum-derived medium reveals differential response to compounds targeting metabolism. PMC. [Link]

  • Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples. BD Biosciences.
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
  • Serum carbonic anhydrase I and II autoantibodies in patients with chronic lymphocytic leukaemia. PMC. [Link]

  • Carbonic anhydrase. Wikipedia.
  • Carbonic Anhydrase II Antibody (200-4157). Rockland Immunochemicals.
  • Evaluation of Human Carbonic Anhydrase II (CA-II) Concentration Using ELISA: Insights into Optical Density's Role in Biomarker Quantification for Cryptorchidism Research. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enpp/Carbonic anhydrase-IN-2 Dosing in In Vitro Models

Welcome to the Technical Support Center for Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2). Originally identified as Compound 1i (4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate) [1], this small molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enpp/Carbonic anhydrase-IN-2 (CAS: 2883495-39-2). Originally identified as Compound 1i (4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate) [1], this small molecule is a potent dual-action inhibitor. It simultaneously targets ectonucleotide pyrophosphatases/phosphodiesterases (ENPP1-3) and carbonic anhydrases (CA-IX, CA-XII).

Because ENPPs modulate purinergic signaling (e.g., ATP/AMP hydrolysis) and CA-IX/XII regulate intracellular pH under hypoxia, adjusting the concentration of this compound requires careful consideration of your specific cell line's metabolic state, microenvironment, and target expression profiles.

Quantitative Target Profile

Understanding the baseline enzymatic affinities is critical before adjusting cellular dosing. Below is the reference data for Enpp/CA-IN-2[1]:

Target / Cell LineParameterValueBiological Implication
NPP1 / NPP2 / NPP3 Enzymatic IC501.13 µM / 1.07 µM / 0.74 µMModulates purinergic signaling and immune evasion
CA-IX / CA-XII Enzymatic IC500.33 µM / 0.68 µMDisrupts pH regulation in hypoxic tumor microenvironments
HT29 (Colon Cancer) Cellular IC50~200 nMHighly sensitive due to baseline CA-IX expression
K-562 (Leukemia) Apoptosis InductionDose-dependentRequires careful titration based on cell density
Mechanism of Action

MOA Compound Enpp/CA-IN-2 (Compound 1i) ENPP ENPP1/2/3 Compound->ENPP Inhibits (IC50 0.7-1.1 µM) CA CA-IX/XII Compound->CA Inhibits (IC50 0.3-0.6 µM) Purinergic Purinergic Signaling (ATP -> AMP) ENPP->Purinergic Drives pH_Reg Tumor pH Regulation (Hypoxia) CA->pH_Reg Drives Immune Immune Evasion (cGAS-STING Blockade) Purinergic->Immune Promotes Survival Tumor Survival & Proliferation pH_Reg->Survival Promotes Apoptosis Apoptosis & Growth Arrest Immune->Apoptosis Blocked by Inhibitor Survival->Apoptosis Blocked by Inhibitor

Dual inhibition mechanism of Enpp/CA-IN-2 disrupting purinergic signaling and pH regulation.

Troubleshooting Guides & FAQs

Q1: How should I adjust the Enpp/CA-IN-2 concentration when transitioning my HT29 colon cancer cells from normoxic to hypoxic conditions? Causality & Adjustment: CA-IX is a hypoxia-inducible factor 1-alpha (HIF-1α) target gene. Under normoxia (21% O₂), HT29 cells express basal levels of CA-IX, yielding an IC50 of approximately 200 nM [1]. Under hypoxia (1% O₂), CA-IX expression is exponentially upregulated to manage intracellular acidification. Because Enpp/CA-IN-2 has a high affinity for CA-IX (IC50 = 0.33 µM), the increased pool of CA-IX enzymes acts as a "sink" for the inhibitor. Action: When culturing in 3D spheroids or hypoxic chambers, you must empirically increase the concentration by 2- to 5-fold (400 nM – 1 µM) to achieve the same proportional target occupancy. Always run a parallel HIF-1α or CA-IX Western blot to normalize your IC50 shift against target expression levels.

Q2: I am treating K-562 leukemia suspension cells, but I am seeing inconsistent apoptosis rates at 1 µM. What is causing this variability? Causality & Adjustment: K-562 cells are highly sensitive to Enpp/CA-IN-2 [1], but suspension cells are prone to the "inoculum effect"—where the ratio of drug molecules to target cells drastically alters the apparent IC50. Furthermore, ENPP1 expression is highly dependent on the cell cycle and metabolic state. Action: Standardize your seeding density strictly to


 cells/mL. If your density fluctuates to 

cells/mL, the effective concentration per cell drops, leading to incomplete apoptosis. Ensure your media is freshly supplemented; depleted ATP in overgrown cultures alters the baseline purinergic signaling, confounding the ENPP-inhibitory effect.

Q3: I observe micro-precipitates in my culture media when dosing above 5 µM. How can I improve solubility without causing DMSO toxicity? Causality & Adjustment: Enpp/CA-IN-2 contains a highly lipophilic adamantyl group (4-(adamantane-1-amido)phenyl backbone) [1], which drives its excellent cell permeability but limits aqueous solubility. Action: Do not exceed 0.5% (v/v) final DMSO concentration in your cell culture, as higher levels induce non-specific cytotoxicity. To dose at 5 µM or higher:

  • Prepare a highly concentrated stock (e.g., 10 mM) in 100% anhydrous DMSO.

  • Perform serial dilutions in DMSO first, so that the final spike-in volume into the media remains constant.

  • Warm the culture media to 37°C before adding the compound, and vortex immediately to prevent localized precipitation.

Concentration Adjustment Workflow

Workflow Start Identify Cell Line (e.g., HT29, K-562) Assess Assess Target Expression (ENPP1-3, CA-IX/XII) Start->Assess Environment Determine Culture Condition Assess->Environment Normoxia Normoxia (2D) Start: 100-300 nM Environment->Normoxia Standard Hypoxia Hypoxia/3D Spheroid Start: 500 nM-2 µM Environment->Hypoxia Tumor Microenvironment Solubility Check Solubility (Max 0.5% DMSO) Normoxia->Solubility Hypoxia->Solubility Solubility->Solubility Precipitates (Warm Media/Dilute) Viability Run Viability/Apoptosis Assay (e.g., CellTiter-Glo) Solubility->Viability Soluble Optimize Calculate IC50 & Adjust Dose Viability->Optimize

Step-by-step decision matrix for optimizing Enpp/CA-IN-2 dosing in various cell culture models.

Experimental Protocol: Self-Validating IC50 Determination

Objective: Establish a reliable, cell-line specific IC50 for Enpp/CA-IN-2 that accounts for both ENPP and CA-IX target engagement. Self-Validation Logic: This protocol includes a normoxic vs. hypoxic parallel arm to validate that the IC50 shift is genuinely driven by CA-IX upregulation, rather than non-specific compound degradation or off-target toxicity.

Step 1: Cell Preparation & Seeding

  • Harvest cells (e.g., HT29) in the exponential growth phase.

  • Seed cells into two 96-well plates at a density of 5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubate both plates overnight at 37°C, 5% CO₂ to allow for adherence.

Step 2: Environmental Conditioning

  • Transfer Plate A to a standard normoxic incubator (21% O₂).

  • Transfer Plate B to a hypoxic chamber (1% O₂) for 24 hours prior to treatment to induce CA-IX expression.

Step 3: Compound Preparation (Avoiding Precipitation)

  • Reconstitute Enpp/CA-IN-2 in anhydrous DMSO to a 10 mM stock.

  • Prepare a 10-point 1:3 serial dilution in 100% DMSO.

  • Perform an intermediate dilution by adding 2 µL of the DMSO serial dilutions into 98 µL of pre-warmed (37°C) complete media. This creates a 50X intermediate stock with 2% DMSO.

Step 4: Dosing

  • Add 2.5 µL of the intermediate stock to the 100 µL of media in each well of Plate A and Plate B. (Final DMSO concentration = 0.05%; Final compound range: ~10 µM down to ~0.5 nM).

  • Include vehicle control wells (0.05% DMSO only).

  • Incubate for 72 hours under their respective atmospheric conditions.

Step 5: Viability Assessment & Analysis

  • Equilibrate plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well to measure ATP-dependent luminescence (correlating to metabolically active cells).

  • Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Plot log(inhibitor) vs. normalized response to calculate the IC50. Note: Expect a rightward shift in the IC50 curve for Plate B (Hypoxia) due to the increased CA-IX target pool.

References
  • Shahin, A. I., Zaraei, S. O., AlKubaisi, B. O., Ullah, S., Anbar, H. S., El-Gamal, R., Menon, V., Abdel-Maksoud, M. S., Oh, C. H., El-Awady, R., Gelsleichter, N. E., Pelletier, J., Sévigny, J., Iqbal, J., Al-Tel, T. H., & El-Gamal, M. I. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents. European Journal of Medicinal Chemistry, 246, 114958.[Link]

Reference Data & Comparative Studies

Validation

Dual-Targeting Efficacy: Enpp/Carbonic Anhydrase-IN-2 vs. Acetazolamide in Cancer Therapeutics

[1] Executive Summary This guide provides a technical comparison between Acetazolamide (AAZ) , the classical pan-isoform Carbonic Anhydrase (CA) inhibitor, and Enpp/Carbonic anhydrase-IN-2 (hereafter referred to as IN-2...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between Acetazolamide (AAZ) , the classical pan-isoform Carbonic Anhydrase (CA) inhibitor, and Enpp/Carbonic anhydrase-IN-2 (hereafter referred to as IN-2 ), a novel dual-targeting adamantyl derivative.

While Acetazolamide remains the gold standard for pure CA inhibition (specifically isoforms II, IX, and XII) with nanomolar potency, it lacks activity against the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family. IN-2 sacrifices some potency against CA isoforms (micromolar range) to gain significant inhibitory activity against NPP1, NPP2, and NPP3 . This dual mechanism is critical for addressing the hypoxic tumor microenvironment by simultaneously disrupting pH regulation (via CA) and purinergic immunosuppression (via ENPP), offering a superior profile for specific oncological applications where single-target inhibition fails to overcome resistance.

Compound Profiling & Mechanism[2]

Acetazolamide (The Benchmark)
  • Class: Aromatic sulfonamide (1,3,4-thiadiazole-2-sulfonamide).

  • Mechanism: Coordinates directly with the Zinc (Zn²⁺) ion in the CA active site, displacing the zinc-bound water/hydroxide ion required for the catalytic hydration of CO₂.

  • Status: FDA-approved (Glaucoma, Altitude Sickness, Diuresis). Used extensively as a reference standard in biochemical assays.

Enpp/Carbonic anhydrase-IN-2 (The Dual Inhibitor)[1][3]
  • Class: Adamantyl-tethered benzenesulfonate derivative.

  • Chemical Identity: 4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate.

  • Mechanism:

    • CA Inhibition: The sulfonate/sulfonamide moiety binds the Zn²⁺ ion in CA-IX/XII.

    • ENPP Inhibition: The bulky adamantyl group likely interacts with the hydrophobic pocket of the ENPP active site, preventing the hydrolysis of extracellular ATP and cGAMP.

  • Primary Application: Investigational antineoplastic agent targeting the hypoxic and immunosuppressive tumor microenvironment.

Mechanistic Pathway Comparison

The following diagram illustrates the divergent impact of these two compounds on the tumor microenvironment. Acetazolamide targets only the pH regulatory arm, whereas IN-2 targets both pH regulation and the adenosine-driven immune checkpoint.

DualMechanism cluster_Tumor Tumor Microenvironment Hypoxia Hypoxia (HIF-1α) CAIX CA-IX / CA-XII (Overexpression) Hypoxia->CAIX ENPP ENPP1 / NPP1 (Ectonucleotidase) Hypoxia->ENPP Acidosis Extracellular Acidosis (pH < 6.8) CAIX->Acidosis CO2 Hydration Adenosine Adenosine Accumulation (Immunosuppression) ENPP->Adenosine Hydrolyzes ATP/cGAMP Metastasis Metastasis & Invasion Acidosis->Metastasis ImmuneEscape Immune Escape (T-cell suppression) Adenosine->ImmuneEscape AAZ Acetazolamide (Standard) AAZ->CAIX Inhibits (nM) IN2 Enpp/CA-IN-2 (Dual Inhibitor) IN2->CAIX Inhibits (µM) IN2->ENPP Inhibits (µM)

Figure 1: Mechanistic divergence. Acetazolamide blocks only the acidification pathway. IN-2 executes a dual blockade, preventing both acidosis-driven metastasis and adenosine-mediated immune escape.

Efficacy Analysis: Quantitative Comparison

The data below synthesizes experimental IC₅₀ values. Note the trade-off: Acetazolamide is ~10x more potent against CA-IX, but IN-2 provides broad-spectrum coverage against ENPPs, which Acetazolamide completely misses.

TargetAcetazolamide (IC₅₀/Kᵢ)Enpp/CA-IN-2 (IC₅₀)Biological Significance
hCA-IX 30 nM 0.33 µM (330 nM)Acidosis Control: AAZ is superior for pure pH modulation.
hCA-XII ~5-10 nM 0.68 µM (680 nM)Drug Resistance: Both target this secondary hypoxic marker.
NPP1 No Inhibition (>100 µM)1.13 µM Calcification/Immunity: IN-2 blocks ATP hydrolysis, preserving pro-inflammatory signaling.
NPP2 No Inhibition1.07 µM Autotaxin: IN-2 inhibits LPA production (metastasis driver).
NPP3 No Inhibition0.74 µM Basophil/Mast Cell: IN-2 modulates allergic/inflammatory responses.

Verdict: Use Acetazolamide for validating CA-specific effects. Use IN-2 when studying the interplay between hypoxia and purinergic signaling, or for therapeutic development in solid tumors where immune evasion is a key resistance mechanism.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must employ distinct assays for Carbonic Anhydrase and ENPP activity. The following workflows ensure data integrity.

Workflow A: Carbonic Anhydrase Esterase Assay

Validates the inhibition of CA-IX/XII using a colorimetric readout.

  • Reagent Prep:

    • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

    • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetone (stock) and diluted to 1 mM in water.

    • Enzyme: Recombinant hCA-IX or hCA-XII.

  • Compound Dosing:

    • Prepare serial dilutions of AAZ (0.1 nM – 1 µM) and IN-2 (10 nM – 100 µM) in DMSO (final DMSO <1%).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 25°C to allow equilibrium binding.

    • Add Substrate (4-NPA) to initiate the reaction.

  • Readout:

    • Measure Absorbance at 400 nm (formation of 4-nitrophenolate).

    • Validation: The uninhibited control must show linear kinetics (

      
      ) for the first 5 minutes.
      
Workflow B: ENPP1 Inhibition Assay (p-NP-TMP)

Validates the specific activity of IN-2 against pyrophosphatase activity. AAZ serves as the negative control.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 8.5 (Calcium is critical for ENPP activity).

    • Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-NP-TMP).

    • Enzyme: Recombinant human ENPP1.

  • Reaction:

    • Incubate Enzyme + Inhibitor (IN-2 vs AAZ) for 30 mins at 37°C.

    • Add 1 mM p-NP-TMP.

  • Readout:

    • Measure Absorbance at 405 nm after 30 mins.

    • Causality Check: If AAZ shows inhibition, check for Zinc chelation artifacts (AAZ should be inactive). IN-2 should show dose-dependent suppression.

Experimental Logic Diagram

AssayWorkflow cluster_CA Path A: CA Inhibition cluster_ENPP Path B: ENPP Inhibition Compound Test Compound (AAZ or IN-2) Mix_CA Incubate w/ hCA-IX (15 min, 25°C) Compound->Mix_CA Mix_ENPP Incubate w/ ENPP1 (30 min, 37°C + Ca2+) Compound->Mix_ENPP Sub_CA Add 4-NPA (Esterase Substrate) Mix_CA->Sub_CA Read_CA Measure A400nm (4-Nitrophenol) Sub_CA->Read_CA Result_AAZ AAZ Profile: High Potency CA No Activity ENPP Read_CA->Result_AAZ Result_IN2 IN-2 Profile: Moderate Potency CA High Potency ENPP Read_CA->Result_IN2 Sub_ENPP Add p-NP-TMP (Nucleotide Substrate) Mix_ENPP->Sub_ENPP Read_ENPP Measure A405nm (p-Nitrophenol) Sub_ENPP->Read_ENPP Read_ENPP->Result_AAZ Read_ENPP->Result_IN2

Figure 2: Dual-validation workflow. Parallel assays are required to confirm the selectivity profile: AAZ acts as a positive control in Path A and a negative control in Path B.

References

  • Shahin, A. I., et al. (2023). "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents." European Journal of Medicinal Chemistry, 246, 114958.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • MedChemExpress. "Enpp/Carbonic anhydrase-IN-2 (HY-151917) Product Datasheet."

  • Nocentini, A., et al. (2018). "Dual-targeting carbonic anhydrase inhibitors."[1][2] Frontiers in Chemistry.

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Comparative

A Researcher's Guide to Specificity: Validating Enpp/Carbonic Anhydrase-IN-2 with Knockout Models

This guide provides a comprehensive framework for rigorously validating the target specificity of Enpp/Carbonic anhydrase-IN-2 , a potent dual inhibitor of the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) fami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for rigorously validating the target specificity of Enpp/Carbonic anhydrase-IN-2 , a potent dual inhibitor of the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family and specific Carbonic Anhydrase (CA) isoforms.[3] We will move beyond simple biochemical assays and delve into the gold standard of target validation: the use of genetically engineered knockout (KO) models. Here, we will not just outline protocols; we will explore the causal logic behind each experimental choice, empowering researchers to build a self-validating system that yields unambiguous, publishable data.

The Compound and Its Targets: A Dual-Action Challenge

Enpp/Carbonic anhydrase-IN-2 presents a unique validation challenge. It is designed to inhibit two distinct enzyme families, each with profound physiological roles.

  • ENPP Family (ENPP1, 2, 3): ENPP1 is a critical negative regulator of the innate immune cGAS-STING pathway.[4][5] By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP) in the extracellular space, ENPP1 effectively dampens immune activation.[6][7][8] Its inhibition is a promising strategy for cancer immunotherapy, as it allows cGAMP to activate the STING pathway in immune cells, promoting an anti-tumor response.[9] ENPP1 is also a key regulator of bone mineralization through its production of inorganic pyrophosphate (PPi).[10][11]

  • Carbonic Anhydrases (CA-IX, CA-XII): These zinc-containing metalloenzymes catalyze the rapid interconversion of carbon dioxide and bicarbonate.[12][13][14] CA-IX and CA-XII are tumor-associated isoforms that are often upregulated in hypoxic cancer cells. They play a crucial role in maintaining pH homeostasis in the acidic tumor microenvironment, thereby promoting tumor cell survival and proliferation.[3]

Given this dual activity, a key question arises when a cellular phenotype is observed: which target is responsible for the effect? Answering this requires a method that can cleanly ablate one target while leaving the other intact.

The Unassailable Logic of Knockout Models

To achieve true validation, we must create a biological system where the inhibitor's intended target is completely absent. If the inhibitor's effect persists in this system, it is, by definition, an off-target effect.[1] Modern CRISPR-Cas9 genome-editing technology has made the generation of such knockout cell lines and animal models more accessible and precise than ever, allowing for the creation of clean genetic backgrounds without confounding selection markers.[15][16][17] This approach provides the ultimate negative control, a standard that older methods like RNAi, with its potential for incomplete knockdown, cannot match.[18][19]

Part 1: Deconvoluting the ENPP1-STING Axis

Our first objective is to isolate the biological consequences of ENPP1 inhibition from those of Carbonic Anhydrase inhibition. The most direct way to do this is by assessing the inhibitor's effect on the STING pathway in the presence and absence of ENPP1.

Experimental Workflow: ENPP1 Knockout Validation

ENPP1_Validation_Workflow cluster_2 Phenotypic Analysis WT_Cells Wild-Type (WT) Cells (e.g., THP-1, 4T1) CRISPR CRISPR-Cas9 System (sgRNA targeting Enpp1) WT_Cells->CRISPR WT_Treated WT + Inhibitor WT_Cells->WT_Treated WT_Vehicle WT + Vehicle WT_Cells->WT_Vehicle KO_Cells Enpp1 Knockout (KO) Cells CRISPR->KO_Cells KO_Treated Enpp1 KO + Inhibitor KO_Cells->KO_Treated KO_Vehicle Enpp1 KO + Vehicle KO_Cells->KO_Vehicle Analysis Measure STING Pathway Activation (p-IRF3, IFN-β mRNA) WT_Treated->Analysis Compare WT_Vehicle->Analysis Compare KO_Treated->Analysis Compare KO_Vehicle->Analysis Compare

Caption: Workflow for validating ENPP1-specific effects using CRISPR-generated knockout cells.

Protocol 1: Cellular STING Pathway Activation Assay

Rationale: Inhibiting ENPP1 should prevent the degradation of extracellular cGAMP, leading to enhanced STING pathway activation. This effect should be significantly diminished in Enpp1 KO cells, which already lack this degradation mechanism. Any potentiation of STING signaling by the inhibitor in KO cells would suggest it is acting on a different target within the pathway.

Methodology:

  • Generation of Enpp1 KO Cells:

    • Design and validate two independent sgRNAs targeting an early exon of the Enpp1 gene to induce frameshift mutations.

    • Transfect THP-1 monocytes (a human cell line with a functional STING pathway) with Cas9 nuclease and the selected sgRNAs.

    • Isolate single-cell clones and screen for Enpp1 knockout by Sanger sequencing and Western blot to confirm the absence of the ENPP1 protein.

  • Cell Treatment and Stimulation:

    • Plate equal numbers of Wild-Type (WT) and validated Enpp1 KO THP-1 cells.

    • Pre-treat cells for 1-2 hours with a dose-response range of Enpp/Carbonic anhydrase-IN-2 (e.g., 10 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with a sub-maximal concentration of extracellular 2'3'-cGAMP to activate the STING pathway.

  • Endpoint Analysis (6-8 hours post-stimulation):

    • Western Blot: Lyse cells and perform Western blot analysis to detect the phosphorylation of IRF3 (p-IRF3), a key downstream marker of STING activation. Use total IRF3 and a housekeeping protein (e.g., GAPDH) as loading controls.

    • qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the expression of interferon-stimulated genes, such as IFNB1 (IFN-β). Normalize to a stable housekeeping gene.

Expected Outcomes & Interpretation
ConditionExpected p-IRF3 / IFN-β LevelInterpretation of Result
WT + Vehicle BasalBaseline STING pathway activity.
WT + Inhibitor Strongly Increased On-Target Effect: The inhibitor blocks ENPP1, increasing cGAMP availability and boosting STING signaling.
Enpp1 KO + Vehicle Increased (vs. WT + Vehicle)Confirms that endogenous ENPP1 tonically suppresses the STING pathway.
Enpp1 KO + Inhibitor No significant change (vs. KO + Vehicle)Confirms Specificity: The inhibitor's primary mechanism for STING activation is through ENPP1.
Enpp1 KO + Inhibitor Further Increased Suggests Off-Target Effect: The inhibitor is acting on another target besides ENPP1 to enhance STING signaling.

Part 2: Deconvoluting the Carbonic Anhydrase Axis

Next, we must validate the inhibitor's activity against its other intended targets, CA-IX and CA-XII. These are typically expressed in cancer cells, particularly under hypoxic conditions, where they help manage pH stress.

Experimental Workflow: Carbonic Anhydrase Knockout Validation

CA_Validation_Workflow cluster_1 Experimental Conditions cluster_2 Phenotypic Analysis WT_Cancer WT Cancer Cells (e.g., HT-29, MDA-MB-231) CRISPR_CA9 CRISPR (sgRNA for Car9) WT_Cancer->CRISPR_CA9 CRISPR_CA12 CRISPR (sgRNA for Car12) WT_Cancer->CRISPR_CA12 KO_CA9 Car9 KO Cells CRISPR_CA9->KO_CA9 KO_CA12 Car12 KO Cells CRISPR_CA12->KO_CA12 dKO Car9/Car12 dKO Cells KO_CA9->dKO KO_CA12->dKO Treatment Treat all cell lines with Vehicle or Inhibitor Hypoxia Incubate under Hypoxia (1% O2) to induce CA-IX/XII expression Treatment->Hypoxia ECAR_Analysis Measure Extracellular Acidification Rate (ECAR) Hypoxia->ECAR_Analysis

Caption: Workflow for validating CA-IX/XII-specific effects using single and double KO cancer cell lines.

Protocol 2: Extracellular Acidification Rate (ECAR) Assay

Rationale: Under hypoxia, cancer cells upregulate CA-IX and CA-XII to export protons and maintain intracellular pH, leading to extracellular acidification. A specific inhibitor of these enzymes should reduce this acidification rate. This effect should be lost in cells that genetically lack these enzymes.

Methodology:

  • Generation of Car9 and Car12 KO Cells:

    • Using a suitable cancer cell line known to express CA-IX and CA-XII under hypoxia (e.g., HT-29), generate single Car9 KO, single Car12 KO, and double Car9/Car12 (dKO) cell lines via CRISPR-Cas9.

    • Validate knockouts by sequencing and by Western blot after inducing expression under hypoxia.

  • Hypoxic Culture and Treatment:

    • Plate WT, single KO, and dKO cells onto a Seahorse XF cell culture microplate.

    • Allow cells to adhere, then transfer to a hypoxic chamber (1% O₂) for 16-24 hours to induce CA-IX/XII expression.

    • Immediately prior to the assay, replace the medium with buffered assay medium and treat cells with Enpp/Carbonic anhydrase-IN-2 or vehicle.

  • ECAR Measurement:

    • Use a Seahorse XF Analyzer to measure the real-time extracellular acidification rate (ECAR) of the cell culture medium.

Expected Outcomes & Interpretation
Cell LineExpected Change in ECAR with InhibitorInterpretation of Result
WT Significantly Decreased Confirms Activity: The inhibitor blocks proton export, consistent with CA inhibition.
Car9 KO Partially Decreased Suggests Specificity for CA-IX: The effect is blunted, indicating the inhibitor was acting on CA-IX. Residual effect may be due to CA-XII.
Car12 KO Partially Decreased Suggests Specificity for CA-XII: The effect is blunted, indicating the inhibitor was acting on CA-XII. Residual effect may be due to CA-IX.
Car9/Car12 dKO No significant change Confirms High Specificity: The inhibitor's effect on ECAR is entirely dependent on the presence of CA-IX and/or CA-XII.

Part 3: The Definitive Test - In Vivo Efficacy in Knockout Mouse Models

The ultimate validation comes from testing the inhibitor in a whole-organism context. An in vivo tumor model using Enpp1 knockout mice allows for the assessment of the inhibitor's primary anti-cancer mechanism of action.

Protocol 3: In Vivo Tumor Growth Study

Rationale: If the primary anti-tumor mechanism of Enpp/Carbonic anhydrase-IN-2 is the enhancement of innate immunity via ENPP1 inhibition, its therapeutic effect should be significantly reduced in Enpp1 KO mice, which already have an elevated baseline anti-tumor immune response.[4][5][11]

Methodology:

  • Animal Model:

    • Use Wild-Type (C57BL/6 or BALB/c) and genetically matched Enpp1 knockout mice.[11]

    • Enpp1 KO mice have reported phenotypes including tissue calcification and altered bone mineralization, which should be considered during the study.[20][21][22]

  • Tumor Implantation and Treatment:

    • Implant syngeneic tumor cells (e.g., 4T1 breast cancer cells for BALB/c mice) subcutaneously into the flank of both WT and Enpp1 KO mice.

    • Once tumors are palpable (e.g., ~100 mm³), randomize mice into four groups:

      • WT + Vehicle

      • WT + Inhibitor

      • Enpp1 KO + Vehicle

      • Enpp1 KO + Inhibitor

    • Administer the inhibitor or vehicle via an appropriate route (e.g., intraperitoneal injection) on a pre-determined schedule.

  • Data Collection and Analysis:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the study endpoint, excise tumors and spleens for downstream analysis (e.g., flow cytometry to quantify CD8+ T cell infiltration, qPCR for immune gene expression).

Expected Outcomes & Interpretation
Mouse CohortExpected Tumor GrowthInterpretation of Result
WT + Vehicle Normal, progressive growthEstablishes baseline tumor growth.
WT + Inhibitor Significantly Delayed Confirms In Vivo Efficacy: The inhibitor has anti-tumor activity in a wild-type setting.
Enpp1 KO + Vehicle Delayed (vs. WT + Vehicle)Confirms the role of host ENPP1 in suppressing anti-tumor immunity.[4][5]
Enpp1 KO + Inhibitor Minimal to no additional delay (vs. KO + Vehicle)Confirms ENPP1-Specific MoA: The inhibitor's efficacy is largely redundant in the absence of its target, proving its on-target anti-tumor mechanism.

Synthesis and Conclusion: A Triangulated Approach to Confidence

By systematically applying this framework, researchers can move beyond ambiguity. The cellular assays in Parts 1 and 2 isolate the inhibitor's effects on each target class, while the in vivo study in Part 3 validates the functional consequence in a complex disease model.

Caption: A logical decision tree for assigning inhibitor effects using knockout models.

The use of knockout models is an indispensable tool for ensuring the scientific integrity of research involving targeted inhibitors. For a dual-specificity compound like Enpp/Carbonic anhydrase-IN-2, this approach is not just recommended; it is essential. By providing a genetically clean background, KO models allow for the definitive assignment of a drug's mechanism of action, building the robust, trustworthy data package required for progression in drug development.

References

  • Carozza, J. A., Böhnert, V., Brown, J. A., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences, 119(21), e2202484119. [Link]

  • Taqi, M. M., & Al-Ghanmi, A. A. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Cureus, 16(1), e51468. [Link]

  • Wikipedia contributors. (2024). Carbonic anhydrase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, S., Böhnert, V., Joseph, A. J., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. bioRxiv. [Link]

  • Wang, S., Böhnert, V., Joseph, A. J., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(20), e2301813120. [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Patsnap Synapse. (2024). What are ENPP1 inhibitors and how do they work?. [Link]

  • Patsnap Synapse. (2024). What are CA2 inhibitors and how do they work?. [Link]

  • Carozza, J. A., Böhnert, V., Brown, J. A., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. ResearchGate. [Link]

  • EBSCO. (n.d.). Carbonic anhydrase. Research Starters. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • Hein, T. W., & Xu, W. (2024). Carbonic anhydrase, its inhibitors and vascular function. Frontiers in Physiology, 15, 1356063. [Link]

  • Hein, T. W., & Xu, W. (2024). Carbonic anhydrase, its inhibitors and vascular function. Frontiers. [Link]

  • Li, T., & Chen, Z. J. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Molecules, 27(14), 4629. [Link]

  • Adura, C., & Liang, F. X. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4165. [Link]

  • Cyagen. (n.d.). Enpp1-KO (C57BL/6JCya-Enpp1em1/Cya) Mouse Model. [Link]

  • Foster, B. L., Nociti, F. H., & Somerman, M. J. (2022). Deletion of the Pyrophosphate Generating Enzyme ENPP1 Rescues Craniofacial Abnormalities in the TNAP−/− Mouse Model of Hypophosphatasia and Reveals FGF23 as a Marker of Phenotype Severity. Frontiers in Cell and Developmental Biology, 10, 874980. [Link]

  • Chen, Q., & Wang, D. (2024). Agonists and Inhibitors of the cGAS-STING Pathway. International Journal of Molecular Sciences, 25(13), 7123. [Link]

  • Li, Q., Jiang, Q., & Uitto, J. (2013). Mutant Enpp1asj mice as a model for generalized arterial calcification of infancy. Disease Models & Mechanisms, 6(5), 1227–1235. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Sly, W. S., & Hewett-Emmett, D. (2008). Phenotypic characteristics of bone in carbonic anhydrase II-deficient mice. Bone, 42(1), 211–217. [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • ImmuneSensor Therapeutics. (n.d.). Leveraging the cGAS-STING Pathway. [Link]

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  • Li, Y., & Shu, C. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences, 118(23), e2025353118. [Link]

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  • Oheim, R., & Zimmerman, K. (2020). Human Heterozygous ENPP1 Deficiency Is Associated With Early Onset Osteoporosis, a Phenotype Recapitulated in a Mouse Model of Enpp1 Deficiency. Journal of Bone and Mineral Research, 35(3), 478–488. [Link]

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Validation

Publish Comparison Guide: The Mechanistic Superiority of Dual Enpp/CA Inhibition Over Monotherapy in Oncology

Executive Summary: Dismantling the TME Fortress In modern oncology, the tumor microenvironment (TME) acts as a formidable fortress, utilizing both biochemical and biophysical shields to repel immune infiltration. Monothe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Dismantling the TME Fortress

In modern oncology, the tumor microenvironment (TME) acts as a formidable fortress, utilizing both biochemical and biophysical shields to repel immune infiltration. Monotherapies targeting single nodes of this immunosuppressive network often fail due to compensatory mechanisms.

Recent pharmacological advancements have highlighted two critical gatekeepers of the TME: ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1) and CAIX (Carbonic Anhydrase IX). ENPP1 acts as a biochemical shield by hydrolyzing 2'3'-cGAMP, thereby starving the STING pathway and producing immunosuppressive adenosine[1][2]. Conversely, CAIX acts as a biophysical shield by driving extracellular acidosis, which paralyzes infiltrating T-cells[3].

This guide objectively compares the efficacy of monotherapy versus emerging dual Enpp/CA inhibition[4], providing actionable experimental workflows and mechanistic insights for drug development professionals.

Mechanistic Causality: Why Monotherapy Fails

To understand the necessity of dual inhibition, we must first analyze the causal failure points of monotherapies in a hostile TME.

  • The Limitation of ENPP1 Monotherapy: Inhibiting ENPP1 successfully prevents the degradation of extracellular cGAMP, effectively reigniting the STING-TBK1-IRF3 axis and promoting Type I interferon release[5]. However, as these newly activated CD8+ T cells infiltrate the tumor, they encounter a severely acidic TME (pH < 6.5) driven by hypoxia-induced CAIX. This acidity induces T-cell anergy, rendering the STING-mediated "spark" ineffective.

  • The Limitation of CAIX Monotherapy: Inhibiting CAIX neutralizes the extracellular pH (pHe), creating a permissive environment for immune cells[3]. Yet, without the innate immune danger signals (like those provided by cGAMP/STING), cold tumors remain devoid of significant T-cell infiltration. The environment is permissive, but empty.

  • The Synergy of Dual Inhibition: A dual Enpp/CA inhibitor simultaneously provides the immune "spark" (cGAMP accumulation) and the "fuel" (a pH-neutral TME that sustains T-cell effector function). This dual action effectively reverses the immunosuppressive signature of the TME[4].

Pathway Dual Dual Enpp/CA Inhibitor ENPP1 ENPP1 (Ectonucleotidase) Dual->ENPP1 Inhibits CAIX CAIX (Carbonic Anhydrase) Dual->CAIX Inhibits cGAMP cGAMP Hydrolysis & Adenosine Accumulation ENPP1->cGAMP Catalyzes Acid Extracellular Acidification (Low pHe) CAIX->Acid Catalyzes STING Blunted STING Pathway cGAMP->STING Causes TCell T-Cell Anergy & Exhaustion Acid->TCell Causes Immunity Restored Anti-Tumor Immunity (IFN-β + Active CD8+ T Cells) STING->Immunity Rescued by Inhibition TCell->Immunity Rescued by Inhibition

Mechanistic rationale for dual ENPP1/CAIX inhibition in reversing TME immunosuppression.

Quantitative Data Presentation: Monotherapy vs. Dual Inhibition

The following table synthesizes preclinical performance metrics across different treatment modalities in syngeneic solid tumor models (e.g., TNBC or Melanoma).

Biomarker / Efficacy MetricVehicle ControlENPP1i MonotherapyCAIXi MonotherapyDual Enpp/CA Inhibition
Extracellular cGAMP Levels Baseline (Low)Elevated (>3-fold)Baseline (Low)Elevated (>3-fold)
TME Extracellular pH (pHe) Highly Acidic (~6.4)Highly Acidic (~6.4)Neutralized (~7.2)Neutralized (~7.2)
STING Pathway Activation SuppressedActive (High IFN-β)SuppressedHighly Active
CD8+ T Cell Infiltration MinimalModerate (Anergic state)Low (Active state)High (Robust effector state)
Treg / MDSC Accumulation HighModerateModerateSignificantly Reduced
In Vivo Tumor Volume Reduction 0%~35% - 45%~25% - 30%>80% (Synergistic)

Data synthesized from foundational mechanistic studies on ENPP1/STING modulation and CAIX-mediated pH regulation[1][3][5].

Self-Validating Experimental Protocol: In Vivo TME Profiling

To rigorously evaluate the superiority of a dual Enpp/CA inhibitor, researchers must employ a workflow that measures both biochemical (cGAMP) and biophysical (pH) endpoints alongside phenotypic outcomes.

Expertise & Causality Note: Standard ELISAs are insufficient for TME cGAMP quantification due to rapid biological hydrolysis and cross-reactivity with abundant ATP/AMP. We mandate LC-MS/MS for absolute specificity. Similarly, bulk tumor pH homogenization destroys spatial gradients; therefore, localized pHe microelectrodes or pH-sensitive MRI must be used.

Step-by-Step Methodology

Step 1: Orthotopic Syngeneic Model Establishment

  • Inoculate BALB/c mice orthotopically with 4T1 triple-negative breast cancer cells (

    
     cells/mouse) to ensure a highly hypoxic and immunosuppressive TME.
    
  • Randomize into four cohorts (n=10/group) once tumors reach ~100 mm³: Vehicle, ENPP1i alone, CAIXi alone, and Dual Enpp/CAi.

Step 2: Biophysical Validation (TME pH Measurement)

  • On day 14 post-treatment, anesthetize a subset of mice (n=3/group).

  • Insert a needle-type fiber-optic pH microsensor directly into the tumor core and periphery.

  • Self-Validation Checkpoint: The CAIXi and Dual inhibitor groups must show a pHe shift from ~6.4 to

    
     7.1. If the Dual inhibitor fails this, its CAIX-targeting moiety lacks in vivo potency.
    

Step 3: Biochemical Validation (LC-MS/MS for cGAMP)

  • Harvest tumor tissues and immediately snap-freeze in liquid nitrogen to halt endogenous phosphodiesterase activity.

  • Homogenize in extraction buffer (80% methanol/20% water) containing isotopically labeled

    
    -cGAMP as an internal standard.
    
  • Analyze via LC-MS/MS (MRM mode).

  • Self-Validation Checkpoint: ENPP1i and Dual inhibitor groups must show a statistically significant spike in extracellular cGAMP compared to Vehicle.

Step 4: Immune Phenotyping (Flow Cytometry)

  • Dissociate remaining tumor tissues using a gentle collagenase/hyaluronidase cocktail to preserve surface antigens.

  • Stain for viability, CD45, CD3, CD8, Granzyme B, and PD-1.

  • Causality Check: Compare the ratio of Granzyme B+ (active) to PD-1+ (exhausted) CD8+ T cells. The Dual inhibitor group should uniquely exhibit a high infiltration of Granzyme B+ cells, proving that neutralizing pH prevents the exhaustion typically seen in ENPP1 monotherapy.

Protocol Step1 1. Model Setup Orthotopic TNBC (4T1 cells in BALB/c) Step2 2. Dosing Regimen Vehicle vs. Monotherapy vs. Dual Inhibitor Step1->Step2 Step3 3. TME Profiling pHe Microelectrodes & LC-MS/MS for cGAMP Step2->Step3 Step4 4. Immune Phenotyping Flow Cytometry (CD8+, Treg, MDSC) Step3->Step4 Step5 5. Efficacy Readout Tumor Volume & Survival Analysis Step4->Step5

Standardized self-validating in vivo workflow for evaluating dual Enpp/CA inhibitors.

Conclusion

The transition from monotherapy to dual Enpp/CA inhibition represents a paradigm shift in rational drug design for oncology. By integrating the biochemical reactivation of the STING pathway with the biophysical neutralization of TME acidosis, dual inhibitors dismantle the core pillars of tumor immune evasion. For drug development professionals, implementing the self-validating analytical workflows outlined above is critical to accurately mapping the pharmacodynamic superiority of these next-generation compounds.

References
  • Dual ENPP1/ATM depletion blunts DNA damage repair boosting radioimmune efficacy to abrogate triple-negative breast cancer. Nature Communications / PubMed Central.[Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences (MDPI).[Link]

  • Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy. RSC Medicinal Chemistry.[Link]

  • What are the new molecules for ENPP1 inhibitors? Patsnap Synapse.[Link]

Sources

Comparative

Reproducibility of Enpp/Carbonic anhydrase-IN-2 Inhibition: A Comparative Assay Guide

Topic: Reproducibility of Enpp/Carbonic anhydrase-IN-2 Inhibition Across Different Assays Content Type: Publish Comparison Guides Executive Summary Enpp/Carbonic anhydrase-IN-2 (Compound 1i) represents a novel class of d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Enpp/Carbonic anhydrase-IN-2 Inhibition Across Different Assays Content Type: Publish Comparison Guides

Executive Summary

Enpp/Carbonic anhydrase-IN-2 (Compound 1i) represents a novel class of dual-targeting agents designed to simultaneously modulate the hypoxic tumor microenvironment (via Carbonic Anhydrase IX/XII) and the innate immune checkpoint cGAS-STING pathway (via ENPP1/3).

While the reported IC50 values (e.g., 1.13 µM for NPP1; 0.33 µM for CA-IX) provide a baseline, reproducibility across different assay platforms is a frequent challenge in dual-inhibitor development. This guide dissects the performance of Enpp/Carbonic anhydrase-IN-2 across colorimetric surrogate assays versus physiologically relevant orthogonal methods , providing researchers with a roadmap to distinguish true potency from assay artifacts.

Compound Profile & Mechanism
  • Compound Name: Enpp/Carbonic anhydrase-IN-2 (Compound 1i)[1][2][3]

  • Chemical Class: Adamantyl-tethered benzene sulfonamide.

  • Dual Mechanism:

    • Carbonic Anhydrase (CA): The sulfonamide moiety coordinates with the Zinc (Zn²⁺) ion in the CA active site, blocking the hydration of CO₂ and disrupting pH regulation in hypoxic tumors.

    • Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP): The bulky adamantyl group likely occupies the hydrophobic pocket of the ENPP active site, preventing the hydrolysis of extracellular nucleotides (ATP, cGAMP).

Dual-Targeting Signaling Pathway

The following diagram illustrates how Enpp/Carbonic anhydrase-IN-2 bridges two distinct cancer survival pathways.

DualPathway cluster_Hypoxia Hypoxia Adaptation (pH Regulation) cluster_Immunity Innate Immunity (STING Pathway) IN2 Enpp/Carbonic anhydrase-IN-2 CAIX CA-IX / CA-XII IN2->CAIX Inhibits (IC50: 0.33 µM) H_HCO3 H+ + HCO3- IN2->H_HCO3 Blocks Acidosis ENPP1 ENPP1 / ENPP3 IN2->ENPP1 Inhibits (IC50: 1.13 µM) AMP AMP + GMP IN2->AMP Preserves cGAMP CAIX->H_HCO3 Catalysis CO2 CO2 + H2O CO2->CAIX Acidosis Extracellular Acidosis (Tumor Invasion) H_HCO3->Acidosis Promotes ENPP1->AMP Hydrolysis cGAMP 2'3'-cGAMP cGAMP->ENPP1 STING STING Activation cGAMP->STING Activates IFN Type I Interferons (Anti-Tumor Immunity) STING->IFN Signaling

Caption: Dual mechanism of action: Inhibition of CA-IX prevents tumor acidosis, while inhibition of ENPP1 preserves cGAMP to activate STING-mediated immunity.

Assay Comparison: The Reproducibility Gap

A common pitfall in characterizing Enpp/Carbonic anhydrase-IN-2 is the discrepancy between surrogate substrate assays (used for high-throughput screening) and physiologically relevant assays .

Table 1: Comparative Performance Metrics
FeatureAssay A: Colorimetric Screening (Surrogate) Assay B: Orthogonal / Physiological (Gold Standard)
Primary Target (ENPP) Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)Substrate: 2'3'-cGAMP or ATP
Readout Absorbance @ 405 nm (p-Nitrophenol release)Fluorescence Polarization (FP) or HPLC (AMP/GMP detection)
Interference Risk High: Compound absorbance at 405 nm; non-specific phosphatase activity (ALP).Low: Direct detection of nucleotide product; specific antibody recognition (Transcreener).[4][5]
Primary Target (CA) Activity: Esterase Activity (p-Nitrophenyl acetate hydrolysis)Activity: CO₂ Hydration (Stopped-flow or pH indicator)
Relevance Low: CA acts as an esterase only artificially.High: Measures the true catalytic function (CO₂ → HCO₃⁻).
Reproducibility Variable: Sensitive to buffer pH and compound aggregation.High: Consistent kinetic constants (Ki/IC50).
Detailed Protocols for Reproducible Data

To validate the activity of Enpp/Carbonic anhydrase-IN-2, we recommend moving beyond simple colorimetric screens. Below are the protocols for the Self-Validating Orthogonal Workflow .

Protocol A: ENPP1 Inhibition via AMP Detection (Transcreener FP)

Why this method? Unlike p-Nph-TMP assays, this measures the hydrolysis of the natural substrate (ATP or cGAMP) into AMP, avoiding false positives from compounds that simply absorb light at 405 nm.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 8.5), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 0.01% Brij-35.

    • Enzyme: Recombinant human ENPP1 (0.5 nM final).

    • Substrate: ATP (10 µM) or cGAMP (5 µM).

    • Inhibitor: Enpp/Carbonic anhydrase-IN-2 (Serial dilution in DMSO, 1% final DMSO).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 min at RT.

    • Add Substrate to initiate.[6] Incubate 60 min at 37°C.

  • Detection:

    • Add Transcreener AMP²/GMP² Detection Mixture (AMP Antibody-Tb + Tracer).

    • Incubate 60 min at RT.

    • Measure Fluorescence Polarization (Ex 635 nm / Em 670 nm).

  • Validation Check:

    • Z'-factor > 0.7 indicates a robust assay.[4]

    • Control: Use EDTA (metal chelator) as a 100% inhibition control.

Protocol B: Carbonic Anhydrase CO₂ Hydration Assay

Why this method? The esterase assay (p-NPA) is prone to false positives from compounds with intrinsic esterase activity or nucleophilic groups. The CO₂ hydration method measures the specific physiological function.

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Indicator: Phenol Red (0.2 mM).

    • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas for 30 min at 4°C).

  • Reaction Setup (Stopped-Flow or Rapid Mixing):

    • Mix A: Enzyme (hCA-IX, 10 nM) + Inhibitor + Phenol Red.

    • Mix B: CO₂-saturated water.

  • Kinetics:

    • Rapidly mix A and B (1:1 ratio).

    • Monitor the decrease in Absorbance at 557 nm (Phenol Red color change from Red to Yellow as pH drops).

    • Calculate the time to color change (

      
      ) vs. uncatalyzed control (
      
      
      
      ).
  • Calculation:

    • Activity Units =

      
      .
      
    • Plot % Inhibition vs. [Inhibitor].

Experimental Workflow Visualization

The following flowchart guides the decision-making process for validating Enpp/Carbonic anhydrase-IN-2, ensuring that "hits" are not artifacts.

AssayWorkflow cluster_Screen Step 1: Primary Screen cluster_Validate Step 2: Orthogonal Validation Start Start: Enpp/CA-IN-2 Validation Colorimetric Colorimetric Assay (p-Nph-TMP / p-NPA) Start->Colorimetric Result1 IC50 Calculation Colorimetric->Result1 Interference Check Absorbance @ 405nm (False Positive?) Result1->Interference Physiological Physiological Substrate (cGAMP / CO2) Interference->Physiological If Clean Discard Artifact / Re-optimize Interference->Discard High Background Decision Reproducible? Physiological->Decision Publish Valid Data Point Decision->Publish IC50s Match Decision->Discard >10x Shift

Caption: Validation workflow emphasizing the transition from colorimetric screening to physiological substrate confirmation.

Data Interpretation & Troubleshooting

When comparing your results to the literature (e.g., Shahin et al., 2023), consider these factors if discrepancies arise:

  • Zinc Dependence (CA Inhibition): The sulfonamide binding is strictly Zn²⁺-dependent. Ensure your assay buffer does not contain chelators like EDTA or EGTA, which will strip the active site and mimic inhibition.

  • Substrate Competition (ENPP Inhibition):

    • IC50 Shift: You may observe a higher IC50 when using ATP (Km ~ 15 µM) compared to p-Nph-TMP (Km ~ 50-100 µM). This is expected for competitive inhibitors.

    • Correction: Always report the

      
       (Inhibition Constant) using the Cheng-Prusoff equation: 
      
      
      
      , to normalize for substrate concentration differences.
  • Buffer pH: Sulfonamides bind the Zn²⁺-bound water molecule. This interaction is pH-sensitive. Standardize pH to 7.4–7.5 for CA assays to mimic physiological conditions, whereas ENPP1 assays often run optimally at pH 8.5.

References
  • Shahin, A. I., et al. (2023).[7] "Design and synthesis of new adamantyl derivatives as promising antiproliferative agents targeting Enpp and Carbonic Anhydrase."[7] European Journal of Medicinal Chemistry, 246, 114958.[7]

  • MedChemExpress.[1][2] "Enpp/Carbonic anhydrase-IN-2 (Compound 1i) Product Datasheet." MedChemExpress.

  • Kumar, M., & Lowery, R. G. (2021).[4] "Development of a High-Throughput Assay to Identify Inhibitors of ENPP1." SLAS Discovery, 26(5), 740-746.[4]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

Sources

Validation

Strategic Evaluation Guide: Enpp/Carbonic Anhydrase-IN-2 Synergy with Checkpoint Inhibitors

Executive Summary Enpp/Carbonic anhydrase-IN-2 (chemically identified as Compound 1i , an adamantyl benzenesulfonamide derivative) represents a novel class of "Dual-Mechanism TME Remodelers." Unlike single-target agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enpp/Carbonic anhydrase-IN-2 (chemically identified as Compound 1i , an adamantyl benzenesulfonamide derivative) represents a novel class of "Dual-Mechanism TME Remodelers." Unlike single-target agents, this small molecule simultaneously addresses two critical barriers in the Tumor Microenvironment (TME): adenosinergic immunosuppression (via ENPP1) and hypoxia-induced acidosis (via CA-IX/XII).

This guide provides a technical roadmap for evaluating the synergistic potential of Compound 1i when combined with Immune Checkpoint Inhibitors (ICIs) such as anti-PD-1/PD-L1. By targeting the upstream metabolic and physicochemical checkpoints that restrict T-cell function, Compound 1i is hypothesized to convert "cold" tumors into "hot," ICI-responsive phenotypes.

Part 1: Mechanistic Rationale & Logic

The rationale for combining Compound 1i with ICIs rests on converging pathways that reinvigorate exhausted T-cells.

The Dual-Target Mechanism
  • ENPP1 Inhibition (Metabolic Checkpoint): ENPP1 hydrolyzes 2',3'-cGAMP, the natural ligand for STING.[1][2] Inhibiting ENPP1 preserves cGAMP, triggering the STING-TBK1-IRF3 axis, leading to Type I Interferon (IFN-

    
    ) release and dendritic cell cross-priming of CD8+ T-cells.
    
  • CA-IX/XII Inhibition (Physicochemical Checkpoint): Hypoxic tumors overexpress Carbonic Anhydrase IX/XII to export protons, acidifying the extracellular space (pH 6.5–6.8). This acidity impairs perforin release and T-cell motility. Inhibiting CA-IX restores physiological pH, enabling T-cell infiltration and cytolytic function.

Pathway Convergence Diagram

The following diagram illustrates how Compound 1i primes the TME for Checkpoint Blockade.

G Compound Enpp/Carbonic anhydrase-IN-2 (Compound 1i) ENPP1 ENPP1 Target Compound->ENPP1 Inhibits (IC50: 1.13 µM) CAIX CA-IX/XII Target Compound->CAIX Inhibits (IC50: 0.33 µM) cGAMP cGAMP Accumulation ENPP1->cGAMP Prevents degradation pH Extracellular pH Restoration (Neutralization) CAIX->pH Prevents Acidification STING STING Pathway Activation cGAMP->STING TCell_Motility Restored T-Cell Motility & Function pH->TCell_Motility IFN Type I IFN (IFN-β) Release STING->IFN TME TME Remodeling (Cold -> Hot) TCell_Motility->TME IFN->TME Synergy SYNERGISTIC TUMOR REGRESSION TME->Synergy Sensitization ICI Anti-PD-1/PD-L1 (Checkpoint Inhibitor) ICI->Synergy Disinhibits T-Cells

Caption: Convergence of ENPP1 and CA-IX inhibition by Compound 1i creates a permissive microenvironment for anti-PD-1 efficacy.

Part 2: Compound Profile & Comparative Analysis

Before initiating combination trials, it is critical to benchmark Compound 1i against single-target reference standards.

Table 1: Comparative Profile of Compound 1i vs. Single-Target Inhibitors

FeatureCompound 1i (Dual Inhibitor) MV-626 (ENPP1 Selective) SLC-0111 (CA-IX Selective)
Primary Targets ENPP1/2/3 + CA-IX/XIIENPP1CA-IX, CA-XII
Potency (IC50) ENPP1: 1.13 µMCA-IX: 0.33 µMENPP1: < 50 nMCA-IX: ~45 nM
Mechanism cGAMP stabilization + pH regulationcGAMP stabilization onlypH regulation only
Cellular Effect Apoptosis + G0/G1 ArrestSTING activationpH normalization
Cytotoxicity (HT29) IC50: ~0.20 µM> 10 µM (non-cytotoxic)> 10 µM (cytostatic)
Safety Profile Low toxicity in normal fibroblasts (F180)Generally well-toleratedPhase Ib clinical data available
Advantage Single-molecule synergy; prevents compensatory resistance mechanisms.High specificity; requires combination for hypoxic tumors.Addresses hypoxia but not adenosine immunosuppression.

Note: Compound 1i shows higher direct cytotoxicity (apoptosis) than standard metabolic inhibitors, suggesting a direct anti-proliferative effect alongside immunomodulation.

Part 3: Experimental Validation Protocols

To scientifically validate the synergy, the following self-validating protocols should be employed.

Phase 1: In Vitro Immunogenic Co-Culture Assay

Objective: Determine if Compound 1i enhances T-cell mediated killing of tumor cells in the presence of anti-PD-1.

Protocol:

  • Cell Lines: Use ENPP1-high/CA-IX-high tumor lines (e.g., MDA-MB-231 breast or MC38 colon).

  • Culture Conditions:

    • Normoxia:[3] Standard incubator.

    • Hypoxia:[3][4] 1% O2 chamber (Critical to induce CA-IX expression).

  • Setup:

    • Seed tumor cells (Target) labeled with CellTrace Violet.

    • Add activated PBMCs or isolated CD8+ T-cells (Effector) at 5:1 E:T ratio.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Anti-PD-1 (10 µg/mL)

    • Compound 1i (IC50 dose: ~0.5 µM)

    • Combination: Compound 1i + Anti-PD-1

  • Readouts (72 hours):

    • Flow Cytometry: Measure % Dead Targets (Annexin V+) and T-cell Activation (CD25+, IFN-

      
      +).
      
    • ELISA: Measure cGAMP levels in supernatant (validation of ENPP1 inhibition).

Phase 2: In Vivo Syngeneic Mouse Model

Objective: Evaluate tumor growth inhibition (TGI) and survival benefit.

Workflow Diagram:

Experiment Start Tumor Inoculation (Day 0) MC38 cells (1x10^6) s.c. Enrollment Randomization (Day 7-10) Tumor Vol: ~100mm³ Start->Enrollment Group1 Group A: Vehicle (Control) Enrollment->Group1 Group2 Group B: Anti-PD-1 (10 mg/kg, i.p., Q3D) Enrollment->Group2 Group3 Group C: Compound 1i (30 mg/kg, i.p., Daily) Enrollment->Group3 Group4 Group D: COMBINATION (Cmpd 1i + Anti-PD-1) Enrollment->Group4 Analysis Endpoints (Day 28+): 1. Tumor Volume (TGI%) 2. Survival (Kaplan-Meier) 3. Flow Cytometry (TILs) Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis

Caption: In vivo workflow for assessing therapeutic synergy in syngeneic murine models.

Key Procedural Nuances:

  • Dosing Formulation: Compound 1i is lipophilic (adamantyl group). Solubilize in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Biomarker Validation: At study termination, harvest tumors to assess:

    • pSTING/pIRF3: Western blot to confirm ENPP1 blockade efficacy.

    • Intratumoral pH: Use pH-sensitive microelectrodes or MRI-CEST imaging if available.

Part 4: Data Interpretation & Synergy Evaluation

To objectively claim synergy, data must be analyzed using the Bliss Independence Model .

Calculation:



Where 

is the fractional effect (0-1) of Drug A and Drug B.

Interpretation Guide:

  • Bliss Score > 0 (Excess over Bliss): Indicates Synergy . (e.g., if Anti-PD-1 inhibits 30% and Cmpd 1i inhibits 20%, additivity is 44%. If Combo inhibits 70%, it is synergistic).

  • T-Cell Phenotype: True synergy should correlate with a significant increase in the CD8+/Treg ratio and M1/M2 Macrophage ratio within the tumor, confirming the "Cold-to-Hot" transition.

References

  • Shahin, A. I., et al. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents.[1][5] European Journal of Medicinal Chemistry, 246, 114958.

    • Source of Compound 1i synthesis, IC50 data, and single-agent antiproliferative characteriz
  • Li, L., et al. (2020).[6] ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway.[2] Nature Cancer, 1, 525–534. [6]

    • Establishes the mechanistic rationale for ENPP1 inhibition sensitizing tumors to checkpoint blockade.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors.[4][7] Expert Opinion on Investigational Drugs, 27(12), 963–970.[7]

    • Validates CA-IX/XII as targets for reversing TME acidosis and hypoxia-driven resistance.
  • Nocentini, A., et al. (2020).[7] Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment.[7][8] Metabolites, 10(10), 412.[7]

    • Review of SLC-0111 and the impact of pH regul

Sources

Comparative

Comparative Analysis of Enpp/Carbonic Anhydrase-IN-2 Binding Affinity

Executive Summary Enpp/Carbonic anhydrase-IN-2 (also known as Compound 1i ) is a first-in-class, dual-targeting small molecule inhibitor designed to modulate the hypoxic and immunosuppressive tumor microenvironment. It s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enpp/Carbonic anhydrase-IN-2 (also known as Compound 1i ) is a first-in-class, dual-targeting small molecule inhibitor designed to modulate the hypoxic and immunosuppressive tumor microenvironment. It simultaneously targets Ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) enzymes and tumor-associated Carbonic Anhydrases (CA) .

This guide provides a technical comparison of IN-2 against its predecessor (IN-1) and standard single-target inhibitors. The data highlights IN-2's superior potency against CA-IX (




M) and NPP3 (


M), positioning it as a critical tool for researching cancer cell metabolism and immune evasion.

Chemical Identity & Mechanism of Action

Chemical Structure[1][2]
  • Chemical Name: 4-(adamantane-1-amido)phenyl 4-fluorobenzene-1-sulfonate

  • CAS Number: 2883495-39-2[1]

  • Core Scaffold: Adamantane derivative linked to a benzenesulfonate moiety.

  • Structural Logic: The adamantyl group provides lipophilicity for membrane penetration and steric bulk to fit the hydrophobic pockets of Enpp, while the sulfonate/sulfonamide-like motif coordinates the Zinc ion (

    
    ) in the Carbonic Anhydrase active site.
    
Dual-Targeting Mechanism

Enpp/Carbonic anhydrase-IN-2 disrupts two distinct but synergistic survival pathways in solid tumors:

  • pH Regulation (CA-IX/XII): Inhibits the hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ), preventing the acidification of the extracellular space which drives metastasis and drug resistance.
  • Purinergic Signaling (Enpp/NPP): Blocks the hydrolysis of extracellular ATP into AMP (and subsequently Adenosine). Adenosine is a potent immunosuppressor that inhibits T-cell activity; blocking this pathway restores anti-tumor immunity.

DualMechanism cluster_TME Tumor Microenvironment ATP Extracellular ATP (Pro-Inflammatory) AMP AMP ATP->AMP Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO CD73 CO2 CO2 + H2O H_HCO3 H+ + HCO3- CO2->H_HCO3 Hydration Acidosis Extracellular Acidosis (Metastasis) H_HCO3->Acidosis Accumulation IN2 Enpp/Carbonic anhydrase-IN-2 (Dual Inhibitor) Enpp Enpp Isozymes (NPP1/2/3) IN2->Enpp Inhibits (IC50 ~0.7-1.1 uM) CA Carbonic Anhydrase (CA-IX/XII) IN2->CA Inhibits (IC50 ~0.3-0.7 uM) Enpp->ATP Catalyzes CA->CO2 Catalyzes

Figure 1: Dual mechanism of action targeting purinergic signaling and pH regulation.[2]

Comparative Binding Affinity Analysis

The following data compares Enpp/Carbonic anhydrase-IN-2 (Compound 1i) with its analog IN-1 (Compound 1e) and standard single-target inhibitors.

Primary Inhibition Data ( )[2]
Target EnzymeEnpp/CA-IN-2 (


M)
Enpp/CA-IN-1 (


M)
Standard Control (


M)
Selectivity Insight
CA-IX (Hypoxia)0.33 0.880.03 (Acetazolamide)IN-2 is 2.6x more potent than IN-1 against CA-IX.
CA-XII (Hypoxia)0.68 N/A0.005 (Acetazolamide)Moderate potency; retains selectivity over cytosolic CAs.
NPP1 (Calcification)1.131.36~0.2 (PSB-12379)Comparable to IN-1; moderate inhibitor.
NPP2 (Autotaxin)1.071.35~0.01 (PF-8380)Consistent inhibition across NPP isoforms.
NPP3 (Allergy/Cancer)0.74 3.00N/AIN-2 is 4x more potent than IN-1 against NPP3.
Performance Interpretation
  • Enpp Selectivity: Unlike specific inhibitors that target only NPP1 or NPP2, IN-2 acts as a pan-Enpp inhibitor with a slight preference for NPP3 . This is advantageous in heterogeneous tumors where multiple isozymes are overexpressed.

  • CA Selectivity: IN-2 shows sub-micromolar potency against the tumor-associated transmembrane isoforms (CA-IX and CA-XII). While less potent than the nanomolar clinical standard Acetazolamide, its dual activity provides a "two-hit" therapeutic benefit that Acetazolamide lacks.

  • Structure-Activity Relationship (SAR): The introduction of the 4-fluorobenzene sulfonate group in IN-2 (vs. the unsubstituted or different substitution in IN-1) significantly improves binding affinity to the hydrophobic pocket of CA-IX and the active site of NPP3.

Experimental Protocols for Validation

To validate the binding affinity data presented above, researchers should utilize the following enzymatic assay protocols. These are colorimetric assays based on the cleavage of p-nitrophenyl (p-NP) derivatives.

Enpp (NPP1/2/3) Inhibition Assay

Objective: Measure the release of p-nitrophenol from the substrate p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP).

  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM

      
      , 0.1 mM 
      
      
      
      .
    • Substrate: 5 mM p-Nph-5'-TMP.

    • Enzyme: Recombinant human NPP1, NPP2, or NPP3.

  • Workflow:

    • Incubation: Mix 10

      
      L of IN-2 (varying concentrations) with 20 
      
      
      
      L of enzyme solution. Incubate at 37°C for 10 minutes.
    • Reaction: Add 20

      
      L of substrate. Incubate at 37°C for 30 minutes.
      
    • Termination: Add 50

      
      L of 1.0 M NaOH to stop the reaction and maximize the yellow color of the product.
      
    • Measurement: Read Absorbance at 405 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     using non-linear regression.
    
Carbonic Anhydrase (CA) Esterase Assay

Objective: Measure the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 7.6.

    • Substrate: 3 mM 4-NPA (dissolved in acetonitrile).

    • Enzyme: Recombinant hCA-IX or hCA-XII.

  • Workflow:

    • Incubation: Mix inhibitor and enzyme in the buffer. Incubate at 25°C for 10 minutes.

    • Reaction: Add substrate (4-NPA).

    • Measurement: Monitor the increase in Absorbance at 400 nm kinetically for 15-30 minutes.

  • Note: While the

    
     hydration method (stopped-flow) is the gold standard for 
    
    
    
    , this esterase assay is the standard high-throughput method for determining
    
    
    values in comparative medicinal chemistry.

AssayWorkflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis Compound Dissolve IN-2 (DMSO) Dilution Serial Dilution Compound->Dilution Incubation Pre-incubation (Enzyme + Inhibitor) 10 min @ 37°C Dilution->Incubation Substrate Add Substrate (p-Nph-5'-TMP / 4-NPA) Incubation->Substrate Readout Measure Absorbance (405 nm) Substrate->Readout Curve Non-linear Regression (Sigmoidal Dose-Response) Readout->Curve IC50 Calculate IC50 Curve->IC50

Figure 2: Standardized workflow for determining IC50 values via colorimetric assays.

References

  • Shahin, A. I., et al. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents: Dual Enpp/Carbonic anhydrase inhibitors.[3] European Journal of Medicinal Chemistry, 246, 114958.[3]

  • MedChemExpress (MCE). Enpp/Carbonic anhydrase-IN-2 Product Monograph. MedChemExpress Catalog.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Stefan, C., et al. (2005). The ectonucleotide pyrophosphatase/phosphodiesterase (NPP) family: structure, regulation and function. Archives of Biochemistry and Biophysics, 445(2), 295-305.

Sources

Validation

Cross-Validation of Dual Enpp/Carbonic Anhydrase-IN-2 Activity in 3D Tumor Spheroid Models: A Comparative Guide

As drug development pivots toward targeting the tumor microenvironment (TME) rather than just the tumor cell, dual-action inhibitors have emerged as critical tools. Enpp/Carbonic anhydrase-IN-2 (Compound 1i) is a newly s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting the tumor microenvironment (TME) rather than just the tumor cell, dual-action inhibitors have emerged as critical tools. Enpp/Carbonic anhydrase-IN-2 (Compound 1i) is a newly synthesized adamantyl derivative containing a 4-fluorobenzenesulfonyl moiety [1]. It acts as a potent dual inhibitor of Ectonucleotide pyrophosphatases/phosphodiesterases (ENPP1-3) and Carbonic Anhydrases (CA-IX/XII).

This guide provides a rigorous framework for cross-validating the efficacy of Enpp/CA-IN-2 against standard single-target alternatives. Crucially, we focus exclusively on 3D tumor spheroids , as standard 2D monolayer assays fundamentally fail to recapitulate the hypoxic and purinergic conditions required to validate this compound's mechanism of action.

Mechanistic Rationale: Why 2D Assays Fail for Dual ENPP/CA Inhibitors

To understand the experimental design, one must understand the causality of the TME. In standard 2D in vitro cultures, oxygen diffuses uniformly (~20% O2), and extracellular metabolites are infinitely diluted in the culture media.

However, in vivo tumors—and 3D spheroids exceeding 400 µm in diameter—develop distinct pathophysiological zones:

  • The Hypoxic Core: Oxygen deprivation stabilizes HIF-1α, which upregulates CA-IX and CA-XII. These transmembrane metalloenzymes hydrate CO2 to regulate intracellular pH, simultaneously driving extracellular acidification (pH < 6.5) that promotes invasion and immune evasion[2].

  • The Necrotic Center (Purinergic Signaling): Cellular stress and necrosis in the spheroid core release massive amounts of ATP into the constrained interstitial space. ENPP1-3 hydrolyze this ATP into AMP, which is subsequently converted to immunosuppressive adenosine, effectively blunting anti-tumor immunity and STING pathway activation [3].

Enpp/CA-IN-2 simultaneously collapses both the pH-regulatory axis and the immunosuppressive purinergic axis. Validating this requires a self-contained 3D system where both hypoxia and ATP accumulation naturally occur.

Product Comparison & Efficacy Metrics

When benchmarking Enpp/CA-IN-2, it must be compared against established single-target reference compounds. The adamantyl backbone of Enpp/CA-IN-2 provides exceptional lipophilicity, allowing superior penetration into the dense extracellular matrix of 3D spheroids compared to highly polar alternatives.

Table 1: Pharmacological Profiling & Target Affinity
Inhibitor / CompoundPrimary Target(s)IC50 (CA-IX)IC50 (ENPP1)Primary Mechanism in TME3D Spheroid Penetration
Enpp/CA-IN-2 (Compound 1i) CA-IX/XII, ENPP1-30.33 µM1.13 µMDual pH & purinergic modulationExcellent (Adamantyl core)
Acetazolamide Pan-CA0.03 µMN/ABroad pH regulationModerate
SLC-0111 CA-IX, CA-XII0.04 µMN/ASelective pH regulationGood
MV-626 ENPP1N/A~0.05 µMPurinergic/STING modulationModerate

Data synthesized from target validation assays [1]. Enpp/CA-IN-2 also exhibits IC50s of 1.07 µM (NPP2), 0.74 µM (NPP3), and 0.68 µM (CA-XII).

Systems Biology Visualization

The following diagram maps the dual-inhibition mechanism of Enpp/CA-IN-2 within the 3D spheroid microenvironment.

G Hypoxia Hypoxia (3D Spheroid Core) CA Carbonic Anhydrase (CA-IX/XII) Hypoxia->CA Upregulates Necrosis Cell Necrosis & ATP Release ENPP Ectonucleotidases (ENPP1-3) Necrosis->ENPP Substrate Supply Acid Extracellular Acidification CA->Acid H+ Production Adenosine Adenosine Accumulation ENPP->Adenosine ATP Hydrolysis Survival Tumor Survival & Progression Acid->Survival Adenosine->Survival Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Blocked by Inhibitor Inhibitor Enpp/CA-IN-2 (Compound 1i) Inhibitor->CA Inhibits (IC50: 0.33-0.68 µM) Inhibitor->ENPP Inhibits (IC50: 0.74-1.13 µM) Inhibitor->Apoptosis Induces

Mechanistic pathway of dual ENPP/CA inhibition by Compound 1i in 3D tumor spheroids.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, the experimental design must be self-validating. Because ENPP inhibitors alter ATP metabolism, relying solely on standard ATP-dependent viability assays (like CellTiter-Glo) can yield false positives/negatives. We multiplex pH monitoring with Caspase-3/7 cleavage to ensure data integrity.

Protocol 1: 3D Tumor Spheroid Cultivation & Hypoxia Validation

Causality Check: We use Ultra-Low Attachment (ULA) plates to force cell-to-cell aggregation. Spheroids must reach >400 µm to ensure oxygen diffusion limits are breached, thereby natively upregulating CA-IX.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HT29 (colon carcinoma) or K-562 (leukemia) cells. Seed at a density of 1,000–2,000 cells/well in a 96-well ULA round-bottom plate using 100 µL of complete media.

  • Aggregation: Centrifuge the plate at 200 × g for 5 minutes at room temperature to force cells to the well bottom.

  • Maturation: Incubate at 37°C, 5% CO2 for 72–96 hours. Monitor daily via brightfield microscopy until spheroids form a tight, dark core with a diameter of ~500 µm.

  • Internal Validation (Hypoxia): Add 100 µM Pimonidazole HCl (Hypoxyprobe) to 3 control wells for 2 hours. Fix, section, and stain with anti-pimonidazole antibodies to confirm the presence of a hypoxic core prior to drug treatment.

Protocol 2: Pharmacological Efficacy & Apoptosis Cross-Validation

Causality Check: By measuring extracellular pH alongside Caspase-3/7 activity, we prove that the induction of apoptosis is directly correlated with the successful blockade of CA-mediated acidification.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of Enpp/CA-IN-2, Acetazolamide, and MV-626 in DMSO. Dilute in culture media to achieve final assay concentrations (0.1 µM to 10 µM), ensuring final DMSO concentration remains <0.1%.

  • Treatment: Carefully remove 50 µL of media from the spheroid wells and gently add 50 µL of the 2X drug solutions.

  • pH Monitoring (CA-IX Validation): After 48 hours of incubation, extract 10 µL of the supernatant. Measure extracellular pH using a micro-pH electrode or BCECF-AM fluorescent dye. Expected Result: Vehicle-treated spheroids will show acidic media (pH ~6.5); Enpp/CA-IN-2 treated wells will show normalized pH (~7.2).

  • Apoptosis Quantification: At 72 hours, add 100 µL of Caspase-Glo® 3D Reagent directly to the wells.

  • Lysis and Readout: Shake the plate vigorously for 5 minutes to disrupt the 3D structure, then incubate in the dark for 30 minutes. Measure luminescence. Enpp/CA-IN-2 should demonstrate a dose-dependent spike in Caspase-3/7 activity, indicating robust apoptosis [1].

References

  • Shahin, A. I., Zaraei, S. O., AlKubaisi, B. O., Ullah, S., Anbar, H. S., El-Gamal, R., ... & El-Gamal, M. I. (2023). Design and synthesis of new adamantyl derivatives as promising antiproliferative agents. European Journal of Medicinal Chemistry, 246, 114958.[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

  • Perez, M., et al. (2023). ENPP1 Immunobiology as a Therapeutic Target. Clinical Cancer Research, 29(12), 2375-2385.[Link]

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling and Disposal of Enpp/Carbonic Anhydrase-IN-2

Executive Directive This technical guide establishes the mandatory safety and disposal protocols for Enpp/Carbonic Anhydrase-IN-2 , a potent dual inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) and C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

This technical guide establishes the mandatory safety and disposal protocols for Enpp/Carbonic Anhydrase-IN-2 , a potent dual inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) and Carbonic Anhydrase (CA). Due to its specific biological activity against cancer-associated targets (NPP1, NPP2, CA-IX) and lack of comprehensive toxicological data, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. All disposal workflows must strictly prevent environmental release and occupational exposure.[1]

Chemical & Biological Profile

Understanding the physicochemical properties is the first step in effective waste segregation.

ParameterSpecificationOperational Implication
Compound Name Enpp/Carbonic anhydrase-IN-2Label waste clearly with full name.
CAS Number 2883495-39-2Use for waste manifesting and inventory tracking.
Molecular Formula C₂₃H₂₄FNO₄SOrganic waste stream (contains Sulfur/Fluorine).
Molecular Weight 429.50 g/mol Heavy organic molecule.
Physical State Solid (Powder)High risk of inhalation if aerosolized.
Solubility DMSO (≥10 mM)Incompatible with aqueous-only waste streams until diluted.
Biological Targets NPP1, NPP2, NPP3, CA-IX, CA-XIIPotent biological modulator; treat cell culture waste as hazardous.
Hazard Class Irritant / Potentially ToxicDo not dispose down drain. Incineration required.

Operational Hazard Control (The "Barrier" Protocol)

Before handling waste, the operator must establish a containment barrier. This protocol relies on the "Isolate and Capture" principle.

  • Engineering Controls: All open handling (weighing, solubilization) must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type A2).

  • PPE Requirements:

    • Hands: Double nitrile gloves (0.11 mm min. thickness). Change outer gloves immediately after contact.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).

    • Body: Lab coat with cuffed sleeves; closed-toe chemically resistant shoes.

Experimental Workflows & Waste Generation

Effective disposal begins with process control. The following protocols outline how to handle the compound during experimentation to minimize waste volume and exposure.

Protocol A: Stock Solution Preparation (10 mM in DMSO)
  • Purpose: Create a stable liquid form for cellular assays.

  • Method:

    • Calculate mass required for 10 mM concentration (e.g., 4.29 mg in 1 mL DMSO).

    • Weigh powder in a tared, anti-static microcentrifuge tube inside the fume hood.

    • Add anhydrous DMSO (Dimethyl Sulfoxide) slowly.

    • Vortex for 30 seconds until fully dissolved.

    • Aliquot into amber vials to prevent light degradation and freeze-thaw cycles.

  • Waste Generation Point: Weigh boats, pipette tips, and contaminated gloves.

  • Immediate Action: Place all solid disposables directly into a solid hazardous waste bag inside the hood. Do not walk to a general trash bin with contaminated gloves.

Protocol B: In Vitro Inhibition Assay (Cell Culture)
  • Purpose: Evaluate IC₅₀ against NPP1 or CA-IX in cancer cell lines.

  • Method:

    • Dilute stock solution in culture media (e.g., DMEM + 10% FBS) to final concentrations (0.1 µM – 100 µM).

    • Treat cells for 24–72 hours.

    • Assess viability or enzymatic activity (e.g., pNP-TMP hydrolysis for NPP1).

  • Waste Generation Point: Supernatant media containing the inhibitor, multi-well plates.

  • Immediate Action: Aspirate media into a dedicated "Liquid Chemical Waste" trap containing 10% bleach or compatible disinfectant, then label as chemical waste (not just biohazard) due to the inhibitor's presence.

Comprehensive Disposal Procedures

The disposal logic follows a strict segregation based on physical state and concentration.

Solid Waste (Powder & Contaminated Solids)

Definition: Pure compound, weigh boats, contaminated gloves, pipette tips, and dry tissues.

  • Collection: Collect in a clear, 6-mil polyethylene hazardous waste bag labeled "Toxic Solid Organic Waste."

  • Labeling: Tag must read: "Contains Enpp/Carbonic anhydrase-IN-2 (CAS 2883495-39-2).[2][3][4][5] Toxic/Irritant.[1] Solid."

  • Disposal Method: High-Temperature Incineration.

    • Why? The fluorinated and sulfonated structure requires complete thermal destruction to prevent environmental persistence.

Liquid Waste (Stock Solutions & High-Conc. Aliquots)

Definition: DMSO stocks, expired aliquots, or highly concentrated reaction mixtures.

  • Segregation: Do not mix with aqueous acid/base streams. Collect in a dedicated "Organic Solvent Waste" container (HDPE or Glass).

  • Compatibility: Ensure the waste container is compatible with DMSO.

  • Labeling: Tag must read: "Flammable Organic Waste (DMSO). Contains Trace Enpp/Carbonic anhydrase-IN-2."

  • Disposal Method: Fuel Blending or Incineration.

Aqueous Waste (Cell Culture Media)

Definition: Diluted media from cell culture experiments (<100 µM).

  • Deactivation: Although the concentration is low, the biological activity is high. Collect in a liquid waste container.

  • Chemical Treatment: Add bleach (Sodium Hypochlorite) to a final concentration of 10% to deactivate biological agents (cells), but note that bleach does not destroy the chemical inhibitor.

  • Disposal Path: Treat as Mixed Chemical/Biological Waste . Do not pour down the sink. Hand over to EHS for chemical treatment/incineration.

Empty Containers (Vials)
  • Triple Rinse: Rinse the empty original vial three times with a small volume of DMSO or Ethanol.

  • Rinsate Disposal: Pour rinsate into the Liquid Organic Waste container.

  • Vial Disposal: Deface the label and dispose of the glass vial in the "Glass/Sharps" container, or if unable to rinse, dispose of the entire vial as Solid Hazardous Waste.

Emergency Response: Spill Cleanup

In the event of a powder spill (>5 mg):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a damp paper towel (moistened with water or ethanol) to prevent dust aerosolization.

  • Clean: Scoop up the damp material and place it in a hazardous waste bag.

  • Decontaminate: Wipe the surface with 70% Ethanol followed by a soap solution.

  • Report: Notify the Lab Manager and EHS immediately.

Visualized Disposal Logic

The following diagram illustrates the decision matrix for segregating waste streams generated by Enpp/Carbonic anhydrase-IN-2 workflows.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Wipes, Tips) TypeCheck->Solid Dry Items Liquid Liquid Waste TypeCheck->Liquid Solutions SolidAction Bag in 6-mil Polyethylene Label: 'Toxic Organic Solid' Solid->SolidAction SolidDest High-Temp Incineration SolidAction->SolidDest SolventCheck Solvent Base? Liquid->SolventCheck Organic High Conc. Stock (DMSO/Ethanol) SolventCheck->Organic >10% Organic Aqueous Diluted Media (Cell Culture Supernatant) SolventCheck->Aqueous Aqueous Buffer/Media OrganicAction Collect in HDPE Solvent Carboy Label: 'Flammable/Toxic' Organic->OrganicAction OrganicDest Fuel Blending / Incineration OrganicAction->OrganicDest BioCheck Contains Live Cells? Aqueous->BioCheck Bleach Add 10% Bleach (30 min) (Deactivate Biohazard) BioCheck->Bleach Yes AqueousDest Chemical Waste Pickup (Do NOT Drain Dispose) BioCheck->AqueousDest No Bleach->AqueousDest

Figure 1: Waste segregation logic flow for Enpp/Carbonic anhydrase-IN-2. This decision tree ensures compliance with "Zero Drain Discharge" policies for novel inhibitors.

References

  • SparkJade. Enpp/Carbonic anhydrase-IN-2 (Compound 1i) Biological Activity and CAS 2883495-39-2.[2][3][4][5] Retrieved from [Link]

Sources

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